2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
Description
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Properties
IUPAC Name |
5-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-7-11(10(8-9)12(16)17)15(5)13(18)19-14(2,3)4/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJWUGNLQCTKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654104 | |
| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-46-5 | |
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid: An In-Depth Technical Guide
Introduction
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, a key building block in contemporary drug discovery and peptide synthesis, possesses a unique structural motif that imparts desirable pharmacokinetic properties to parent molecules. The presence of the N-methyl group can enhance metabolic stability and membrane permeability, while the tert-butoxycarbonyl (Boc) protecting group allows for strategic manipulation in complex synthetic routes.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this valuable compound, intended for researchers, medicinal chemists, and professionals in pharmaceutical development. The presented synthesis is predicated on a logical two-step sequence, prioritizing reaction selectivity and yield.
Strategic Overview: A Tale of Two Transformations
The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid from the readily available starting material, 2-amino-5-methylbenzoic acid, necessitates two critical transformations: N-methylation and the introduction of a Boc protecting group. The sequence of these operations is paramount to a successful and high-yielding synthesis.
Our strategic approach involves an initial Boc protection of the primary amine, followed by a selective N-methylation. This pathway is chosen for several key reasons:
-
Selectivity in N-Methylation: Direct methylation of 2-amino-5-methylbenzoic acid risks over-methylation, yielding the quaternary ammonium salt, and potential side reactions with the carboxylic acid moiety. In contrast, the Boc-protected amine presents a single, less reactive N-H bond, favoring mono-methylation.[3][4]
-
Activation for N-Methylation: The electron-withdrawing nature of the Boc group increases the acidity of the N-H proton, facilitating its deprotonation by a suitable base, a crucial step for subsequent methylation.
-
Robustness of the Boc Group: The Boc protecting group is stable under the basic conditions required for N-methylation, ensuring its integrity throughout the synthetic sequence.[5]
This strategic choice forms the foundation of the detailed protocols that follow.
Caption: Overall synthetic strategy for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.
Experimental Protocols
PART 1: Boc Protection of 2-Amino-5-methylbenzoic acid
This initial step shields the primary amine, setting the stage for a selective N-methylation. The use of di-tert-butyl dicarbonate (Boc anhydride) is a standard and efficient method for this transformation.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Amino-5-methylbenzoic acid | 2941-78-8 | C₈H₉NO₂ | 151.16 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylbenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Aqueous Base Addition: In a separate beaker, prepare a solution of sodium bicarbonate (2.0 eq.) in water and add it to the reaction mixture.
-
Boc Anhydride Addition: To the stirred biphasic mixture, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid can be purified by recrystallization or column chromatography on silica gel.
Caption: Workflow for the Boc protection of 2-amino-5-methylbenzoic acid.
PART 2: N-Methylation of 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid
This second and final step introduces the methyl group onto the nitrogen atom. The use of a strong base like sodium hydride is crucial for the deprotonation of the Boc-protected amine, which is then followed by nucleophilic attack on methyl iodide.[3][4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid | N/A | C₁₄H₁₉NO₄ | 265.31 |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | NaH | 24.00 |
| Methyl iodide (CH₃I) | 74-88-4 | CH₃I | 141.94 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (2.2 eq. of 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Methylation: After the gas evolution ceases, add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 2-((tert-butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid can be purified by column chromatography on silica gel to yield the final product.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the methyl and Boc groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety and Handling
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.[3]
-
Methyl Iodide (CH₃I): A toxic and volatile liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals. Work in a well-ventilated area.
Conclusion
The synthesis of 2-((tert-butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a critical process for the advancement of various research and development endeavors in the pharmaceutical and chemical industries. The two-step pathway detailed in this guide, commencing with Boc protection followed by N-methylation, represents a logical and efficient approach to obtaining this valuable compound. By adhering to the outlined protocols and safety precautions, researchers can reliably synthesize this key building block for their specific applications.
References
- Ambeed. (n.d.). 141871-02-5 | 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid.
- BenchChem. (2024). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.
- BenchChem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid | 141871-02-5.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- MDPI. (n.d.). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R).
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255.
- J&K Scientific. (n.d.). Boc-N-methyl-2-aminobenzoic acid | 141871-02-5.
- Lokey Lab Protocols - Wikidot. (2017, March 2). N-Methylation of Boc amino acids.
- PubMed. (2009, November 6). On the selective N-methylation of BOC-protected amino acids.
- ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.
- Royal Society of Chemistry. (n.d.). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays.
- Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010, April-June). ISSN: 0975-8585. Retrieved from Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- ResearchGate. (2025, August 6). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzoic acid 99 2941-78-8.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- U.S. National Library of Medicine. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- WebBook, N. I. S. T. (n.d.). 2-Amino-5-methylbenzoic acid.
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N-methyl-5-methylanthranilic Acid
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-N-methyl-5-methylanthranilic acid, a specialized amino acid derivative of significant interest to researchers and professionals in drug development and peptide synthesis. Given the limited availability of direct experimental data for this specific compound, this guide emphasizes the fundamental principles and detailed experimental methodologies required for its thorough characterization. By understanding the "why" behind each experimental choice, researchers can ensure the generation of reliable and reproducible data, which is paramount for advancing scientific discovery.
Introduction to N-Boc-N-methyl-5-methylanthranilic Acid
N-Boc-N-methyl-5-methylanthranilic acid belongs to the class of N-protected amino acids, which are fundamental building blocks in the synthesis of peptides and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection of the amino functionality, making it a cornerstone of modern peptide chemistry. The N-methylation and the methyl substitution on the anthranilic acid backbone can significantly influence the conformational preferences, metabolic stability, and pharmacokinetic properties of peptides incorporating this moiety. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for its effective utilization in research and development.
Core Physicochemical Properties: Known and Projected
While comprehensive experimental data for N-Boc-N-methyl-5-methylanthranilic acid is not extensively published, we can summarize its known identifiers and project its likely properties based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Comment |
| CAS Number | 886362-46-5 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₄H₁₉NO₄ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 265.31 g/mol | Santa Cruz Biotechnology[1] |
| Physical State | Projected to be a solid at room temperature. | Based on related anthranilic acid derivatives. |
| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a distinct melting point. | For comparison, 5-methylanthranilic acid has a melting point of 175 °C (decomposes).[2] |
| Solubility | Projected to be soluble in a range of organic solvents (e.g., methanol, DMSO, ethyl acetate) and sparingly soluble in water. | The Boc group and methyl substitutions increase lipophilicity. |
| pKa | Not experimentally determined. Expected to have a pKa associated with the carboxylic acid group, influenced by the electronic effects of the substituents on the aromatic ring. |
Experimental Characterization: A Methodological Deep Dive
The following sections detail the experimental protocols and underlying scientific principles for determining the key physicochemical properties of N-Boc-N-methyl-5-methylanthranilic acid.
Determination of Melting Point
Causality of Experimental Choice: The melting point is a fundamental indicator of a compound's purity. A sharp melting point range suggests a high degree of purity, while a broad range often indicates the presence of impurities. For a crystalline solid, the energy required to overcome the crystal lattice forces is a distinct physical constant.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Solubility Profiling
Causality of Experimental Choice: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. It is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are key determinants. For N-Boc-N-methyl-5-methylanthranilic acid, the carboxylic acid group provides some polarity, while the Boc group and the aromatic ring contribute to its lipophilicity.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, buffered aqueous solutions at different pH values, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide).
-
Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Logical Relationship for Solubility
Caption: Factors influencing the solubility of the target compound.
Determination of the Acid Dissociation Constant (pKa)
Causality of Experimental Choice: The pKa value dictates the ionization state of the carboxylic acid group at a given pH. This is crucial for understanding its behavior in biological systems, as the charge of a molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure sufficient solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
Expected Spectral Features:
-
¹H NMR:
-
Singlets for the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
A singlet for the three protons of the N-methyl group.
-
A singlet for the three protons of the methyl group on the aromatic ring.
-
Signals in the aromatic region corresponding to the protons on the substituted benzene ring.
-
A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the quaternary carbon and the methyl carbons of the Boc group.
-
A signal for the N-methyl carbon.
-
A signal for the methyl carbon on the aromatic ring.
-
Signals for the carbons of the aromatic ring.
-
A signal for the carbonyl carbon of the carboxylic acid.
-
A signal for the carbonyl carbon of the Boc group.
-
Infrared (IR) Spectroscopy
Causality of Experimental Choice: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorptions:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A strong absorption band around 1700-1750 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the Boc-carbamate.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
Causality of Experimental Choice: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity.
Expected Observations:
-
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 264.1. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 266.1 or the sodium adduct [M+Na]⁺ at m/z 288.1 could be detected.
-
Fragmentation: Loss of the Boc group or the carboxylic acid group are common fragmentation pathways for similar molecules.
Conclusion
While a complete experimental profile of N-Boc-N-methyl-5-methylanthranilic acid is not yet publicly available, this guide provides a robust framework for its characterization. By employing the detailed methodologies outlined herein, researchers can confidently determine its key physicochemical properties. A thorough understanding of these properties is not merely an academic exercise; it is a fundamental necessity for the rational design and development of novel therapeutics and advanced materials. The principles and protocols described serve as a self-validating system to ensure the generation of high-quality, reliable data, empowering scientists to unlock the full potential of this versatile chemical building block.
References
-
ChemBK. 5-Methylanthranilic acid. [Link]
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2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid CAS number 141871-02-5
An In-Depth Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
Executive Summary & Structural Clarification
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. This compound is a valuable synthetic building block, primarily utilized as a protected amino acid derivative in organic synthesis and medicinal chemistry. The presence of the tert-Butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the secondary amine, allowing for selective transformations at other positions of the molecule, particularly the carboxylic acid moiety.
It is critical to clarify a potential ambiguity for researchers. The provided CAS Number, 141871-02-5, corresponds to the parent structure, 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, which lacks the methyl group at the 5-position of the aromatic ring[1][2]. This guide will focus on the specifically named compound, 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid , leveraging established synthetic methodologies and spectroscopic principles for its characterization.
Molecular Structure and Physicochemical Properties
The foundational attributes of a molecule dictate its behavior in a chemical system. The structure of the title compound features a benzoic acid scaffold substituted at the 2-position with a Boc-protected N-methylamino group and at the 5-position with a methyl group.
Caption: Chemical structure of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
|---|---|---|
| CAS Number | Not assigned; Parent (141871-02-5) | - |
| Molecular Formula | C₁₄H₁₉NO₄ | Calculated |
| Molecular Weight | 265.31 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | ~396.9 °C (Predicted) | Predicted |
| pKa | ~3.8 (Predicted) | Predicted |
| Storage | 2-8°C, dry, inert atmosphere |[3] |
Synthesis and Mechanistic Rationale
The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is not commonly detailed in literature. However, a logical and robust synthetic pathway can be designed starting from the commercially available precursor, 2-amino-5-methylbenzoic acid (CAS 2941-78-8)[4]. The strategy involves two key transformations: N-Boc protection followed by N-methylation.
Causality of Experimental Design:
-
Step 1: Boc Protection: The initial protection of the primary amine is crucial. Performing this step first prevents potential side reactions during subsequent steps, such as methylation of the carboxylic acid or over-methylation of the amine. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity under mild basic conditions and the benign nature of its byproducts (tert-butanol and CO₂), which simplifies purification[5].
-
Step 2: N-Methylation: The subsequent N-methylation of the Boc-protected amine requires a strong, non-nucleophilic base to deprotonate the carbamate nitrogen, forming a nucleophilic anion. Sodium hydride (NaH) is ideal for this purpose. Methyl iodide (MeI) or dimethyl sulfate then serves as the electrophilic methyl source to complete the C-N bond formation.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure based on established chemical transformations and should be adapted and optimized by a trained chemist. All work should be performed in a fume hood with appropriate personal protective equipment.
Part A: Synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and a saturated aqueous sodium bicarbonate solution[5].
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Part B: Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the product from Part A (1.0 eq) to anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Spectroscopic Characterization
Structural verification is paramount. The following spectroscopic data are predicted for the unambiguous identification of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. The principles for this interpretation are based on well-established spectroscopic techniques[6].
Table 2: Predicted Spectroscopic Data
| Technique | Data Point | Assignment |
|---|---|---|
| ¹H NMR | δ ~10-12 ppm (s, 1H) | Carboxylic acid proton (-COOH) |
| δ ~7.0-8.0 ppm (m, 3H) | Aromatic protons (Ar-H) | |
| δ ~3.2 ppm (s, 3H) | N-methyl protons (-N-CH₃) | |
| δ ~2.3 ppm (s, 3H) | Aromatic methyl protons (Ar-CH₃) | |
| δ ~1.4 ppm (s, 9H) | tert-butyl protons (-C(CH₃)₃) | |
| ¹³C NMR | δ ~170 ppm | Carboxylic acid carbonyl (C=O) |
| δ ~155 ppm | Boc carbonyl (C=O) | |
| δ ~120-145 ppm | Aromatic carbons | |
| δ ~81 ppm | Boc quaternary carbon (-C (CH₃)₃) | |
| δ ~35 ppm | N-methyl carbon (-N-C H₃) | |
| δ ~28 ppm | tert-butyl carbons (-C(C H₃)₃) | |
| δ ~21 ppm | Aromatic methyl carbon (Ar-C H₃) | |
| FTIR (cm⁻¹) | 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~1710 | C=O stretch (Carboxylic Acid) | |
| ~1690 | C=O stretch (Boc carbamate) | |
| ~1600, ~1480 | C=C stretch (Aromatic) | |
| Mass Spec (EI) | m/z = 265 | [M]⁺ (Molecular Ion) |
| m/z = 209 | [M - C₄H₈]⁺ or [M - 56]⁺ | |
| m/z = 165 | [M - Boc]⁺ or [M - 100]⁺ |
| | m/z = 57 | [C₄H₉]⁺ (tert-butyl cation) |
Applications, Reactivity, and Deprotection
The primary utility of this molecule is as a protected building block. The Boc group masks the reactivity of the secondary amine, allowing the carboxylic acid to undergo a variety of transformations, such as:
-
Amide bond formation (coupling reactions)
-
Esterification
-
Reduction to an alcohol
Reactivity Insight: The Boc protecting group is prized for its stability to a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments. However, it is specifically designed to be labile under strongly acidic conditions.
This acid-lability is the key to its function. After the desired chemical modifications have been made at the carboxyl group, the Boc group can be efficiently removed to unmask the N-methylamino functionality for subsequent reactions.
Caption: Acid-catalyzed deprotection workflow.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The resulting product is the TFA salt of the deprotected amine. It can be used as is or neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the free amine.
Safety, Handling, and Storage
As a laboratory chemical, 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid should be handled with care. While specific toxicity data is not available, data from analogous compounds provides guidance.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (gloves, safety glasses, lab coat)[7].
-
Fire Safety: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Hazardous decomposition products include carbon monoxide and nitrogen oxides[7].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration (2-8°C) is recommended[3][7].
References
- Vertex AI Search.
-
PubChem. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255. [Link]
-
Organic Syntheses. L-PHENYLALANINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-. [Link]
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PubChem. 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid | C13H17NO4 | CID 2757235. [Link]
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- 7. combi-blocks.com [combi-blocks.com]
A Methodological Guide to Determining the Solubility of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid in Organic Solvents
Executive Summary
In the landscape of drug discovery and chemical process development, understanding the physicochemical properties of novel chemical entities is paramount.[1][2] 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a bespoke building block, characteristic of molecules designed for complex synthetic pathways in medicinal chemistry. Its solubility profile across a range of organic solvents dictates its utility, governing everything from reaction kinetics and purification efficiency to the feasibility of formulation strategies.[3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. We will dissect the molecule's structural attributes, establish a theoretical basis for its solubility behavior, provide a robust, step-by-step experimental protocol for quantitative measurement, and discuss the practical application of the resulting data.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility behavior of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a direct consequence of its distinct molecular architecture. The molecule is amphipathic, possessing both polar (hydrophilic) and non-polar (hydrophobic) regions that interact differently with various solvents.
-
Non-Polar Moieties : The toluene-like core (methylated benzene ring) and the bulky tert-butyl group of the Boc-protecting group are significant hydrophobic contributors. These regions favor interactions with non-polar solvents through van der Waals forces.
-
Polar Moieties : The molecule contains three key polar functional groups capable of hydrogen bonding and dipole-dipole interactions:
-
Carboxylic Acid (-COOH) : This is the most significant polar feature, capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at both oxygens). Its acidic nature also allows for deprotonation in basic media to form a highly polar carboxylate salt.[5]
-
Boc-Carbonyl Group (C=O) : The carbonyl oxygen of the tert-butoxycarbonyl protecting group acts as a strong hydrogen bond acceptor.
-
Tertiary Amine Nitrogen : While the nitrogen is part of an amide-like carbamate structure and sterically hindered, its lone pair contributes to the overall polarity of the molecule.
-
The interplay between the large hydrophobic surface area and these potent polar sites suggests a complex solubility profile, necessitating empirical determination for practical applications.
Caption: Molecular structure highlighting hydrophobic and hydrophilic regions.
Theoretical Solubility Framework: "Like Dissolves Like"
The principle of "like dissolves like" provides a predictive foundation for solubility.[6][7][8] Solutes dissolve best in solvents that have similar intermolecular forces.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The energetic penalty of disrupting the strong hydrogen bonds within the solute's crystal lattice is not compensated by the weak solute-solvent interactions. Prediction: Very low solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They can interact favorably with the carboxylic acid and Boc-carbonyl groups. Prediction: Moderate to good solubility, depending on the solvent's polarity and ability to accommodate the non-polar regions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors, allowing them to strongly solvate the carboxylic acid group.[5] However, their ability to dissolve the compound depends on the balance between solvating the polar groups and accommodating the large hydrophobic regions. Prediction: Good solubility in small alcohols like methanol and ethanol. Very low solubility in water due to the molecule's significant hydrophobic character.
-
Acid/Base Chemistry: The carboxylic acid group means that solubility will be dramatically enhanced in aqueous basic solutions (e.g., 5% NaHCO₃ or 5% NaOH) due to the formation of the highly polar and water-soluble carboxylate salt.[9] Conversely, the compound will be soluble in strong non-aqueous bases.
Gold-Standard Protocol: Thermodynamic Equilibrium Solubility Determination
To obtain accurate and reproducible solubility data, the Saturation Shake-Flask Method is the industry-standard approach.[10] This method measures the thermodynamic or equilibrium solubility, which is defined as the maximum concentration of a compound in a solvent when the solid and solution phases are in equilibrium.[10][11]
Experimental Workflow
The protocol is a self-validating system designed to ensure equilibrium is reached and measurements are accurate.
Caption: Workflow for the Saturation Shake-Flask solubility determination method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 10-20 mg of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid into a 2 mL glass vial.
-
Add 1.0 mL of the desired organic solvent. This initial amount should be insufficient to fully dissolve the solid, ensuring an excess of the solid phase is present.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare samples for each solvent in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled chamber set to 25.0 ± 0.5 °C.
-
Agitate the samples for at least 24 hours. Causality: A prolonged equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium. For crystalline compounds with low dissolution rates, 48 or even 72 hours may be necessary. A preliminary time-point experiment (e.g., sampling at 12, 24, and 48 hours) is recommended to validate that the concentration has plateaued.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to create a compact pellet of the excess solid. Causality: Centrifugation is superior to simple filtration for small volumes, as it minimizes sample loss and the risk of filter clogging or adsorption.
-
-
Sampling and Dilution:
-
Carefully open the vial, ensuring no disturbance of the solid pellet.
-
Withdraw a known volume (e.g., 100 µL) from the clear supernatant.
-
Immediately dilute this aliquot into a known, larger volume (e.g., 10.0 mL) of a suitable diluent (typically the mobile phase used for analysis) to prevent precipitation. Record the dilution factor accurately.
-
-
Quantification by HPLC-UV:
-
Prepare a multi-point calibration curve (typically 5-6 points) of the compound using standards of known concentration.
-
Analyze the diluted sample via a validated HPLC-UV method. The method should demonstrate good peak shape and separation from any potential impurities.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation and Reporting:
-
Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.
-
Report the final solubility as an average of the triplicate measurements, including the standard deviation. The result should be expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.
Table 1: Experimental Solubility Data Template
| Solvent | Solvent Class | Polarity Index | Measured Solubility at 25°C (mg/mL) |
| Hexane | Non-Polar | 0.1 | [Enter experimental data] |
| Toluene | Non-Polar | 2.4 | [Enter experimental data] |
| Dichloromethane | Polar Aprotic | 3.1 | [Enter experimental data] |
| Diethyl Ether | Polar Aprotic | 2.8 | [Enter experimental data] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | [Enter experimental data] |
| Acetone | Polar Aprotic | 5.1 | [Enter experimental data] |
| Ethyl Acetate | Polar Aprotic | 4.4 | [Enter experimental data] |
| Acetonitrile | Polar Aprotic | 5.8 | [Enter experimental data] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | [Enter experimental data] |
| Methanol | Polar Protic | 5.1 | [Enter experimental data] |
| Ethanol | Polar Protic | 4.3 | [Enter experimental data] |
Interpreting the Results: By correlating the measured solubility with solvent class and polarity, researchers can gain deep insight into the molecular interactions driving dissolution. For instance, high solubility in DMF would highlight the importance of strong dipole-dipole interactions and the solvent's ability to act as an effective hydrogen bond acceptor for the carboxylic acid. Conversely, poor solubility in diethyl ether, despite its polarity, might suggest that steric hindrance around the ether's oxygen limits effective solvation of the solute's key functional groups.
Caption: Key intermolecular forces between the solute and different solvent classes.
Practical Applications in Drug Development
-
Process Chemistry: The solubility data is critical for selecting an appropriate reaction solvent, ensuring all reactants remain in a single phase for optimal reaction rates and yield. For a subsequent crystallization step, a solvent pair might be chosen: one solvent in which the compound is highly soluble (e.g., Methanol) and an anti-solvent in which it is poorly soluble (e.g., Hexane or Water).
-
Purification: Knowledge of solubility is the foundation of purification by recrystallization. The ideal solvent will dissolve the compound completely at an elevated temperature but show low solubility at room temperature or below, allowing for high recovery of pure crystals upon cooling.
-
Formulation Science: For preclinical studies, identifying a suitable solvent is the first step in creating a dosing solution for in vivo testing.[2][12] The data informs the selection of co-solvents or other solubilization techniques needed to achieve the target concentration for therapeutic efficacy.[2]
Conclusion
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- The Importance of Solubility for New Drug Molecules. (2020, May 11). Farmacia, 68(3).
- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics.
- Polarity and Solubility of Organic Compounds. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
- Solubility & Method for determination of solubility. (n.d.). Slideshare.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017, February). Dissolution Technologies.
- Do acids dissolve in organic solvents? If so, will the resulting solution have acidic properties? (2021, April 30). Quora.
- 4.4 Solubility. (2019, June 5). Chemistry LibreTexts.
- Annex 4: Guidance on equilibrium solubility studies for BCS classification. (n.d.). World Health Organization (WHO).
- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy.
- 2-Amino-5-methylbenzoic acid. (n.d.). PubChem.
- <1236> Solubility Measurements. (2016, September 30). USP-NF.
- 3.2 Solubility. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources.
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crystal structure of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid for Pharmaceutical Applications
This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. The elucidation of the three-dimensional atomic arrangement of this molecule is paramount for understanding its solid-state properties, which is a critical aspect of modern drug development.[1][2] By understanding the crystal structure, researchers can gain insights into factors like stability, solubility, and bioavailability, which are crucial for developing safe and effective pharmaceuticals.[2][3]
Introduction: The Significance of Crystal Structure in Drug Development
In the pharmaceutical industry, the active pharmaceutical ingredient (API) is most often formulated in a crystalline solid form. The specific arrangement of molecules in the crystal lattice, known as the crystal structure, dictates the macroscopic properties of the drug substance.[1] Different crystal forms of the same compound, called polymorphs, can exhibit distinct physicochemical properties. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a cornerstone of rational drug design and development.[2][4]
This guide will walk through the essential steps to determine the , a compound of interest in medicinal chemistry. We will cover the synthesis of the material, the critical process of growing high-quality single crystals, and the definitive analysis by single-crystal X-ray diffraction.
Synthesis and Purification of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
The journey to a crystal structure begins with the synthesis of the pure compound. A plausible synthetic route starts from the commercially available 2-Amino-5-methylbenzoic acid.[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Step-by-Step Synthesis Protocol:
-
Protection of the Amino Group: To a solution of 2-Amino-5-methylbenzoic acid in a suitable solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate (Boc-anhydride) and a non-nucleophilic base like triethylamine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
N-Methylation: The resulting Boc-protected intermediate is then subjected to N-methylation. In a polar aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride is used to deprotonate the nitrogen, followed by the addition of methyl iodide.
-
Work-up and Purification: After the reaction, an aqueous work-up is performed to remove inorganic salts. The crude product is then purified, typically by column chromatography, to yield the final product with high purity, which is essential for successful crystallization.
The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step.[7] The goal is to obtain well-ordered, single crystals of an appropriate size (typically 0.1-0.3 mm).[8] This is achieved by slowly inducing the supersaturation of a solution of the pure compound.[9]
Common Crystallization Techniques for Small Organic Molecules
| Technique | Principle | Advantages | Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates.[10] | Simple to set up. | The rate of evaporation can be difficult to control. |
| Vapor Diffusion | An anti-solvent with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility.[10] | Excellent for small quantities of material; allows for fine control over the rate of crystallization. | Requires a binary solvent system where the compound is soluble in one and insoluble in the other. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent.[11] | Can produce high-quality crystals; useful for compounds that are sensitive to air. | The interface between the two liquids can be disturbed easily. |
| Cooling | The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution.[9] | Effective for compounds with a steep solubility curve with respect to temperature. | Requires precise temperature control. |
Experimental Protocol for Crystallization Screening:
A screening approach is often employed to find the optimal crystallization conditions. This involves setting up multiple small-scale crystallization experiments with different solvents and techniques.
-
Solvent Selection: Start by testing the solubility of the compound in a range of solvents with varying polarities.
-
Trial Set-up: Based on the solubility tests, set up crystallization trials using the techniques described above. For example, for vapor diffusion, place a small vial containing a concentrated solution of the compound inside a larger sealed jar containing an anti-solvent.
-
Observation: Monitor the trials over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[12] This technique provides detailed information about the three-dimensional arrangement of atoms within the crystal.[13][14]
SCXRD Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for SCXRD:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[13]
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.[8]
-
Structure Refinement: The initial model of the structure is refined against the experimental data to improve the atomic positions and other parameters.
-
Validation: The final crystal structure is validated to ensure its quality and accuracy.
Hypothetical Crystal Structure Analysis and Its Implications
While the specific is not yet publicly available, we can anticipate the type of valuable information that would be obtained from a successful analysis.
Expected Crystallographic Data
| Parameter | Description | Significance |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Influences physical properties like mechanical strength. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | Determines the packing efficiency and chirality of the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal lattice. |
| Bond Lengths and Angles | The precise distances and angles between atoms in the molecule. | Confirms the molecular connectivity and conformation. |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking, and van der Waals forces between molecules. | Crucial for understanding the stability and dissolution properties of the crystal. |
Impact on Drug Development:
-
Polymorph Screening: The determined crystal structure serves as the reference for identifying and characterizing other polymorphic forms.[1]
-
Formulation Development: Knowledge of the crystal packing and intermolecular forces aids in designing stable formulations and predicting potential drug-excipient interactions.[2]
-
Intellectual Property: A novel and stable crystalline form of a drug can be patented, providing a competitive advantage.
Conclusion
The determination of the is a critical step in its potential development as a pharmaceutical agent. This guide has outlined a systematic approach, from synthesis and crystallization to the detailed analysis using single-crystal X-ray diffraction. The resulting structural information will provide invaluable insights into the solid-state properties of the molecule, ultimately guiding the development of a safe, stable, and effective drug product.
References
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- 6. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. fiveable.me [fiveable.me]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of N-Boc-N-methyl-5-methylanthranilic Acid
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of N-Boc-N-methyl-5-methylanthranilic acid, a key intermediate in pharmaceutical synthesis. As the complexity of active pharmaceutical ingredients (APIs) and their synthetic routes increases, a thorough understanding of the physicochemical properties of such intermediates is paramount for process optimization, safety, and regulatory compliance. This document outlines the theoretical basis for the thermal degradation of N-Boc protected amines, details robust experimental protocols for characterization, and provides insights into the interpretation of analytical data. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical organic chemistry and pharmaceutical analysis.
Introduction: The Critical Role of Thermal Stability in Drug Development
N-Boc-N-methyl-5-methylanthranilic acid (MW: 265.30 g/mol , Formula: C₁₄H₁₉NO₄) is a bespoke building block in modern medicinal chemistry.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine is a common strategy to prevent unwanted side reactions during multi-step syntheses. However, the thermal lability of the Boc group, while advantageous for deprotection, presents a significant challenge during manufacturing and storage.[2]
Understanding the thermal stability of this intermediate is not merely an academic exercise; it has profound practical implications. Inadequate thermal stability can lead to:
-
Impurity Formation: Degradation products can compromise the purity of the final API, potentially introducing toxic components.
-
Yield Loss: Decomposition of the intermediate directly impacts the overall yield of the synthetic process.
-
Process Safety Risks: Uncontrolled thermal decomposition can be exothermic, posing a significant safety hazard in large-scale production.[3]
This guide will provide researchers, scientists, and drug development professionals with the necessary framework to rigorously assess the thermal stability and degradation profile of N-Boc-N-methyl-5-methylanthranilic acid and similarly structured molecules.
Theoretical Degradation Profile: Unraveling the Chemistry of Decomposition
The thermal degradation of N-Boc-N-methyl-5-methylanthranilic acid is anticipated to proceed through a primary pathway involving the cleavage of the Boc group, followed by potential secondary degradation of the resulting N-methyl-5-methylanthranilic acid at elevated temperatures.
Primary Degradation: The Thermolytic Elimination of the N-Boc Group
The N-Boc protecting group is known to be susceptible to thermal elimination. The generally accepted mechanism involves a concerted, six-membered ring transition state, leading to the formation of the deprotected amine, isobutylene, and carbon dioxide.[4] This process is a classic example of a pericyclic reaction.
Key Mechanistic Points:
-
No Catalyst Required: This decomposition can occur purely under thermal stress, without the need for acidic or basic catalysts.[4]
-
Gaseous Byproducts: The formation of isobutylene and carbon dioxide as gaseous byproducts is a key signature of this degradation pathway.
-
Temperature Dependence: The rate of this deprotection is highly dependent on temperature, with significant degradation often observed in the range of 100-200°C.[4]
The primary degradation products are therefore expected to be:
-
N-methyl-5-methylanthranilic acid: The desired deprotected intermediate.
-
Isobutylene: A flammable gas.
-
Carbon Dioxide: An inert gas.
Below is a diagram illustrating the proposed primary thermal degradation pathway.
Caption: Proposed primary thermal degradation pathway of N-Boc-N-methyl-5-methylanthranilic acid.
Secondary Degradation: The Fate of the Anthranilic Acid Core
At temperatures exceeding that required for Boc-deprotection, the resultant N-methyl-5-methylanthranilic acid may undergo further degradation. Anthranilic acid and its derivatives are known to be susceptible to decarboxylation at high temperatures.
Potential Secondary Degradation Pathways:
-
Decarboxylation: The carboxylic acid moiety can be lost as carbon dioxide, leading to the formation of N,4-dimethylaniline.
-
Oxidation: If the degradation is performed in the presence of oxygen, oxidative coupling and other complex reactions can occur, leading to a variety of colored impurities.
A thorough forced degradation study, as detailed in the subsequent sections, is essential to identify and characterize these potential secondary degradants.
Experimental Protocols for Thermal Stability Assessment
A multi-faceted experimental approach is necessary to fully characterize the thermal stability and degradation profile of N-Boc-N-methyl-5-methylanthranilic acid. The cornerstone of this assessment involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), complemented by forced degradation studies.
Thermogravimetric Analysis (TGA): Quantifying Thermal Events
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition and quantifying mass loss events.[1]
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of N-Boc-N-methyl-5-methylanthranilic acid into a ceramic or aluminum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset).
-
Calculate the percentage mass loss for each distinct degradation step.
-
Identify the temperature of maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG).
-
Data Presentation:
| Parameter | Expected Value (Inert Atmosphere) | Interpretation |
| Tonset | ~150 - 180 °C | Onset of Boc group removal. |
| Mass Loss (Step 1) | ~37.7% | Corresponds to the loss of isobutylene and CO₂. |
| Tpeak (Step 1) | ~180 - 200 °C | Temperature of maximum rate of deprotection. |
| Mass Loss (Step 2) | Variable | Further degradation of the anthranilic acid core. |
| Residue at 400°C | < 5% | Indication of near-complete decomposition. |
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify melting points, glass transitions, and the exothermic or endothermic nature of decomposition events.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of N-Boc-N-methyl-5-methylanthranilic acid into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Identify the melting point (Tm) as the peak of the endothermic event.
-
Determine the onset temperature of any exothermic or endothermic events following the melt.
-
Calculate the enthalpy (ΔH) associated with each thermal event.
-
Data Presentation:
| Parameter | Expected Observation | Interpretation |
| Melting Point (Tm) | Sharp endotherm | Crystalline nature of the material. |
| Post-Melt Event | Broad exotherm | Onset of thermal decomposition. |
| Enthalpy of Decomposition (ΔHdecomp) | Negative value | Exothermic nature of the decomposition process. |
Forced Thermal Degradation Study: Identifying the Degradation Products
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine handling and storage.[6]
Experimental Workflow:
The following diagram illustrates a typical workflow for a forced thermal degradation study.
Caption: Experimental workflow for a forced thermal degradation study.
Detailed Protocol:
-
Sample Preparation:
-
Solid State: Place a known amount of N-Boc-N-methyl-5-methylanthranilic acid in a sealed vial.
-
Solution: Prepare a solution of the compound in a relevant solvent (e.g., acetonitrile, methanol) at a known concentration.
-
-
Stress Conditions:
-
Place the samples in a calibrated oven at a temperature determined from the TGA data (e.g., 120°C, 150°C).
-
Maintain the stress for a defined period (e.g., 24, 48, 72 hours).
-
Include a control sample stored at ambient temperature.
-
-
Sample Analysis (HPLC-UV/DAD):
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Analyze the stressed and control samples.
-
Quantify the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
-
Degradant Identification (LC-MS/MS):
-
Analyze the stressed samples using a high-resolution LC-MS/MS system.
-
Determine the accurate mass of the degradation products.
-
Use MS/MS fragmentation patterns to elucidate the structures of the degradants.
-
Conclusion and Recommendations
A comprehensive understanding of the thermal stability and degradation profile of N-Boc-N-methyl-5-methylanthranilic acid is crucial for its effective use in pharmaceutical development. The primary thermal degradation pathway involves the well-established thermolytic cleavage of the N-Boc group. However, the potential for secondary degradation of the anthranilic acid core at higher temperatures necessitates a thorough investigation.
Key Recommendations for Researchers:
-
Routine Thermal Analysis: Perform TGA and DSC analysis on all new batches of N-Boc-N-methyl-5-methylanthranilic acid to ensure consistent thermal behavior.
-
Proactive Forced Degradation: Conduct forced degradation studies early in the development process to identify potential impurities and inform process optimization.[6]
-
Stability-Indicating Methods: Develop and validate robust, stability-indicating analytical methods to accurately monitor the purity of the intermediate throughout its lifecycle.
-
Safe Handling and Storage: Based on the thermal stability data, establish appropriate storage and handling conditions to minimize degradation.
By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of their processes and final products.
References
-
Verma, A., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylanthranilic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylanthranilic acid. Retrieved from [Link]
-
MDPI. (2023, November 15). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]
-
Baertschi, S. W., et al. (2011). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. Retrieved from [Link]
-
Jain, R., & Gupta, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Thermal Methods. ACS Green Chemistry Institute. Retrieved from [Link]
-
Kappe, C. O. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid, 2-(methylamino)-, methyl ester [webbook.nist.gov]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid: Synthesis, Properties, and Applications
A Foreword for the Modern Researcher: The landscape of drug discovery and fine chemical synthesis is one of perpetual evolution. Within this dynamic environment, the utility of bespoke chemical entities—building blocks designed for specific molecular architectures—cannot be overstated. This guide focuses on such a compound: 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid . While a singular "discovery" narrative for this molecule is not prominently documented in scientific literature, its existence and value are rooted in the logical advancement of synthetic chemistry. This document, therefore, serves as a technical whitepaper, elucidating the scientific rationale for its synthesis, detailing robust experimental protocols, and exploring its applications for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, with the definitive CAS number 886362-46-5 , is a specialized derivative of anthranilic acid.[1] Its structure is characterized by three key functionalities: a benzoic acid moiety, a methyl group at the 5-position of the aromatic ring, and a nitrogen atom at the 2-position that is part of an N-methyl, N-Boc-protected amine. This trifecta of functional groups makes it a highly versatile building block in organic synthesis.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3] The presence of the N-methyl group introduces conformational rigidity and can modulate the biological activity of larger molecules into which this acid is incorporated. The benzoic acid functionality provides a handle for amide bond formation, a cornerstone of medicinal chemistry.
Table 1: Physicochemical Properties of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
| Property | Value | Source |
| CAS Number | 886362-46-5 | [1] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
| Appearance | Typically an off-white to white solid | General Knowledge |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |
A Plausible History: The Logic of Synthesis
The development of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is not marked by a single serendipitous discovery but rather by the deliberate evolution of synthetic strategies. Its creation can be understood as a response to the need for specifically functionalized building blocks in areas like peptide and medicinal chemistry. The logical precursor to this compound is 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid), a commercially available starting material.[4]
The synthetic pathway to the target molecule involves two key transformations of 2-amino-5-methylbenzoic acid: N-methylation and N-Boc protection . The order of these steps can be varied, each with its own set of considerations regarding reaction conditions and potential side reactions.
Caption: Plausible synthetic routes to the target compound.
Detailed Synthetic Methodologies
The following protocols are representative methods for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, based on established chemical literature for similar transformations.
Pathway A: N-Boc Protection followed by N-Methylation
This is often the preferred route as the Boc group can influence the reactivity of the amine and prevent over-methylation.
Step 1: Synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid
-
Principle: The primary amine of 2-amino-5-methylbenzoic acid nucleophilically attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is used to neutralize the resulting acidic proton and drive the reaction to completion.[2][3]
-
Protocol:
-
To a stirred solution of 2-amino-5-methylbenzoic acid (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, add a base such as sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.).
-
To this suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to a pH of 2-3, resulting in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid.
-
Step 2: Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
-
Principle: The N-H proton of the Boc-protected amine is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium amide. This nucleophilic nitrogen then displaces a halide from a methylating agent, such as methyl iodide (MeI).[5][6]
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) portion-wise to the stirred solution. Allow the effervescence to subside between additions.
-
After the addition is complete, add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the excess NaH by the slow, dropwise addition of water at 0 °C.
-
Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((tert-butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.
-
Pathway B: N-Methylation followed by N-Boc Protection
This pathway is also viable, though care must be taken to control the degree of methylation of the starting amine.
Step 1: Synthesis of 2-(methylamino)-5-methylbenzoic acid
-
Principle: This step can be achieved through various methods, including reductive amination of a corresponding aldehyde (not applicable here) or direct alkylation of the primary amine. Direct alkylation requires careful control to minimize dialkylation.
-
Protocol (Illustrative):
-
Protect the carboxylic acid of 2-amino-5-methylbenzoic acid as a methyl or ethyl ester.
-
React the resulting ester with a methylating agent under controlled conditions to favor mono-methylation.
-
Hydrolyze the ester back to the carboxylic acid to yield 2-(methylamino)-5-methylbenzoic acid.
-
Step 2: Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
-
Principle: The secondary amine of 2-(methylamino)-5-methylbenzoic acid is protected with Boc₂O in a manner analogous to the protection of the primary amine in Pathway A.
-
Protocol:
-
Follow the procedure outlined in Pathway A, Step 1, using 2-(methylamino)-5-methylbenzoic acid as the starting material.
-
Caption: Step-by-step experimental workflow for the synthesis.
Applications in Research and Drug Development
While specific, high-profile applications of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid are not extensively documented in publicly accessible literature, its utility can be inferred from its structural characteristics and the applications of analogous compounds.
-
Peptide Synthesis: N-methylated amino acids are crucial components in the synthesis of peptidomimetics. The N-methyl group can prevent amide bond hydrolysis by proteases and introduce conformational constraints that can lock the peptide into a bioactive conformation. This building block allows for the site-specific incorporation of an N-methylated, 5-methyl-anthranilic acid residue into a peptide chain.
-
Medicinal Chemistry: The anthranilic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive molecules. The specific substitution pattern of this compound offers a unique building block for the synthesis of novel small molecule therapeutics. The Boc-protected amine allows for its use in multi-step syntheses where the nitrogen needs to be masked until a later stage.
-
Fragment-Based Drug Discovery: This compound can serve as a valuable fragment in fragment-based screening campaigns. The distinct functionalities provide multiple points for elaboration into more complex, higher-affinity binders to biological targets.
Conclusion
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid stands as a testament to the enabling power of synthetic chemistry. While it may not have a celebrated history of discovery, its value lies in its rational design and its potential to unlock new avenues in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a logical framework for its synthesis based on established chemical principles, and a perspective on its applications. For the modern researcher, this building block represents a valuable tool for the construction of novel and complex molecular architectures.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 3, 2026, from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 2). N-Methylation of Boc amino acids. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved January 3, 2026, from [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of Substituted Aminobenzoic Acids
For researchers, medicinal chemists, and professionals in drug development, substituted aminobenzoic acids represent a cornerstone scaffold. Their versatile structure, featuring both an amine and a carboxylic acid on an aromatic ring, provides a rich platform for derivatization and the synthesis of a vast array of pharmaceuticals and functional materials. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for preparing substituted aminobenzoic acids, offering field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis to inform your synthetic planning.
Introduction: The Strategic Importance of Aminobenzoic Acids
Substituted aminobenzoic acids are prevalent structural motifs in a multitude of biologically active compounds. From local anesthetics like benzocaine to essential metabolites like para-aminobenzoic acid (PABA), a key component in folate synthesis, the strategic placement of amino and carboxyl groups on a benzene ring imparts unique physicochemical properties that are leveraged in drug design.[1][2] The ability to introduce a variety of substituents onto this core structure allows for the fine-tuning of properties such as lipophilicity, electronic character, and steric profile, which are critical for optimizing drug-target interactions. This guide will navigate the primary synthetic routes to this vital class of molecules, providing the technical detail necessary for practical application in a research and development setting.
Core Synthetic Strategies: A Detailed Exploration
The synthesis of substituted aminobenzoic acids can be broadly categorized into several key approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.
Reduction of Nitrobenzoic Acids: A Classic and Robust Approach
The reduction of a nitro group to an amine is one of the most common and reliable methods for the synthesis of aminobenzoic acids. This approach benefits from the ready availability of a wide variety of substituted nitrobenzoic acids.
Mechanistic Rationale: The reduction of an aromatic nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The choice of reducing agent is critical and can influence the chemoselectivity of the reaction, particularly in the presence of other reducible functional groups.
Common Reducing Agents & Protocols:
-
Catalytic Hydrogenation: This is a clean and high-yielding method. Palladium on carbon (Pd/C) and Raney Nickel are common catalysts. The reaction is typically carried out under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid [3]
-
In a 1L autoclave, prepare a solution of 4-nitrobenzoic acid (167g) and sodium hydroxide (40g) in 668g of water.
-
Add 1.67g of a self-made Pd/C catalyst to the autoclave.
-
Pressurize the autoclave with hydrogen gas to 2-4 MPa.
-
Heat the reaction mixture to 60-70°C and maintain the pressure until the reaction is complete (indicated by the cessation of hydrogen uptake). Continue to pressurize for an additional hour at this temperature.
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen.
-
Filter the mixture to recover the catalyst.
-
Acidify the filtrate with 36%-38% hydrochloric acid to a pH of 3.
-
Cool the solution to room temperature to precipitate the p-aminobenzoic acid.
-
Filter the solid, wash with cold water, and dry to obtain the product. Expected Yield: ~97.5%
-
-
Chemical Reduction: For laboratories not equipped for high-pressure hydrogenations, chemical reducing agents offer a viable alternative.
-
Tin(II) Chloride (SnCl₂): A classic method that is effective but generates tin waste.
-
Ammonium Thiosulfate ((NH₄)₂S₂O₃): A more environmentally friendly option.
Experimental Protocol: Reduction of p-Nitrobenzoic Acid with Ammonium Thiosulfate [1]
-
In a four-necked flask, dissolve 1g of p-nitrobenzoic acid in a mixture of 20ml of ethanol and 10ml of water with heating (80°C) and stirring.
-
Once fully dissolved, add 6g of ammonium thiosulfate and ensure it dissolves completely.
-
Reflux the reaction mixture at 80°C for 4 hours.
-
After 4 hours, stop the reaction and allow it to cool to room temperature, which will cause the product to precipitate as white crystals.
-
Filter the crystals by suction and dry completely to obtain p-aminobenzoic acid. Expected Yield: ~87.7%
-
Causality of Experimental Choices: The choice between catalytic hydrogenation and chemical reduction often depends on scale, equipment availability, and environmental considerations. Catalytic hydrogenation is generally cleaner and more efficient for large-scale synthesis, while chemical reduction methods are often more convenient for smaller, laboratory-scale reactions. The use of a base like sodium hydroxide in catalytic hydrogenation helps to solubilize the starting material and product, facilitating the reaction.
Hofmann Rearrangement: A Route to Aminobenzoic Acids with Carbon Deletion
The Hofmann rearrangement is a powerful method for converting a primary amide into a primary amine with one fewer carbon atom. This is particularly useful for the synthesis of anthranilic acid (2-aminobenzoic acid) from phthalimide.[4]
Mechanistic Rationale: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the amine, with the loss of carbon dioxide.[5]
Experimental Protocol: Synthesis of 2-Aminobenzoic Acid from Phthalimide [4]
-
In a 100 ml Erlenmeyer flask with magnetic stirring, dissolve 8 g of NaOH in 30 ml of deionized water.
-
Cool the solution in an ice bath and add 6.5 g of bromine (Br₂) at once. Stir vigorously until the brown color of the bromine disappears.
-
While maintaining vigorous stirring, add 5.9 g of finely divided phthalimide.
-
Add a solution of 5.5 g of NaOH in 20 ml of water.
-
Remove the ice bath and allow the temperature to rise spontaneously to approximately 70°C. Maintain stirring for another 10 minutes.
-
Cool the reaction mixture again in an ice bath and neutralize by adding concentrated HCl dropwise (approximately 15 ml), monitoring the pH with indicator paper.
-
Transfer the mixture to a 250 ml Erlenmeyer flask and add 5 ml of glacial acetic acid.
-
Isolate the precipitated 2-aminobenzoic acid by vacuum filtration and wash with 10 ml of water.
-
Recrystallize the product from water.
Causality of Experimental Choices: The use of a strong base (NaOH) and bromine generates sodium hypobromite in situ, which is the key reagent for the initial N-bromination of the amide. The subsequent heating facilitates the rearrangement to the isocyanate. Acidification is necessary to protonate the amino group and precipitate the final product.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern and Versatile Approach
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for coupling aryl halides with amines under relatively mild conditions.[6] This reaction is particularly valuable for the synthesis of N-substituted aminobenzoic acids.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7] The choice of phosphine ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Iodo-aminobenzoic Acid [4]
-
In a glovebox, combine the iodo-aminobenzoic acid (1.0 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol) in a reaction vial.
-
Add an anhydrous solvent (e.g., Toluene, 5 mL) and the amine (1.2 mmol).
-
Seal the vial and heat the reaction mixture to 80°C with stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices: The use of an inert atmosphere (glovebox) is essential to prevent the oxidation of the sensitive Pd(0) catalyst and phosphine ligands. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in the coupling reaction. Bulky, electron-rich phosphine ligands like XPhos are often used to promote the reductive elimination step and stabilize the active catalyst.
Copper-Catalyzed Ullmann Condensation: A Traditional but Still Relevant Method
The Ullmann condensation is a classical method for the formation of C-N bonds, typically requiring high temperatures and stoichiometric amounts of copper.[8] While often superseded by the milder Buchwald-Hartwig amination, it remains a useful tool, especially for certain substrates.
Mechanistic Rationale: The reaction is believed to proceed through the formation of a copper(I) amide, which then undergoes a coupling reaction with the aryl halide. The exact mechanism is complex and can vary depending on the specific reaction conditions.
Experimental Protocol: General Procedure for Ullmann N-arylation of Benzamides [9]
-
To a dry Schlenk flask under an inert atmosphere of Argon, add the benzamide (1.0 mmol), potassium phosphate (2.0 mmol), a ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 0.1 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous DMSO (5 mL) to the flask, followed by the aryl iodide (1.2 mmol).
-
Stir the reaction mixture vigorously and heat to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality of Experimental Choices: The use of a ligand in modern Ullmann protocols helps to solubilize the copper catalyst and facilitate the reaction at lower temperatures. A polar aprotic solvent like DMSO is often used to dissolve the reactants and promote the reaction.
Nucleophilic Aromatic Substitution (SNAr): A Pathway for Activated Systems
Nucleophilic aromatic substitution is a viable route for introducing an amino group onto an aromatic ring that is activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (typically a halide).[10]
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled, restoring the aromaticity of the ring.[11]
Experimental Protocol: General Procedure for SNAr [12]
-
Weigh equimolar amounts of the activated aryl halide and the amine (5-50 mmol).
-
Add 1.5-2 equivalents of a base such as potassium carbonate in a suitable solvent like ethanol.
-
Heat the reaction mixture to reflux for 8-24 hours.
-
Upon completion, the product can often be precipitated by adjusting the pH of the solution.
-
Filter the product, wash, and dry.
Causality of Experimental Choices: The presence of strong electron-withdrawing groups is essential to stabilize the negative charge of the Meisenheimer complex, which is the rate-determining step. The reaction is typically carried out at elevated temperatures to overcome the high activation energy of attacking the aromatic ring.
Comparative Analysis of Synthetic Methods
The selection of an appropriate synthetic route depends on a variety of factors. The following table provides a comparative overview of the key methods discussed.
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Reduction of Nitrobenzoic Acids | Substituted Nitrobenzoic Acids | H₂/Pd/C, Raney Ni; SnCl₂, (NH₄)₂S₂O₃ | High yields, readily available starting materials, clean for catalytic hydrogenation. | Catalytic hydrogenation requires specialized equipment; chemical reduction can produce significant waste. | 85-98%[1][3] |
| Hofmann Rearrangement | Phthalamic acids or other primary amides | Br₂, NaOH | Good for synthesizing anthranilic acids from phthalimides; involves a carbon deletion. | Limited to the synthesis of amines with one less carbon than the starting amide; can have side reactions. | Moderate to Good |
| Buchwald-Hartwig Amination | Halobenzoic acids, Amines | Pd catalyst, Phosphine ligand, Strong base | Mild reaction conditions, broad substrate scope, high functional group tolerance. | Cost of palladium catalysts and ligands; sensitivity to air and moisture. | 70-95%[4][6] |
| Ullmann Condensation | Halobenzoic acids, Amines | Copper catalyst, Ligand, Base | Uses a less expensive metal catalyst than palladium. | Often requires harsh reaction conditions (high temperatures); can have lower yields and substrate scope than Buchwald-Hartwig. | 50-85%[8][9] |
| Nucleophilic Aromatic Substitution | Activated Halobenzoic acids, Amines | Base | Does not require a metal catalyst. | Limited to substrates with strong electron-withdrawing groups ortho/para to the leaving group. | Variable, can be high for activated substrates[12] |
Visualization of Synthetic Workflows
To further clarify the logical flow of these synthetic transformations, the following diagrams illustrate the key steps involved in some of the most common methods.
Start [label="Substituted\nNitrobenzoic Acid"]; ReducingAgent [label="Reducing Agent\n(e.g., H₂/Pd/C, SnCl₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\nAminobenzoic Acid"];
Start -> Product [label="Reduction"]; ReducingAgent -> Product [style=dotted]; }
Caption: Workflow for the synthesis of aminobenzoic acids via reduction of nitrobenzoic acids.Start [label="Phthalimide"]; Intermediate1 [label="Phthalamic Acid"]; Intermediate2 [label="N-Bromoamide"]; Intermediate3 [label="Isocyanate"]; Product [label="2-Aminobenzoic Acid"];
Start -> Intermediate1 [label="Hydrolysis"]; Intermediate1 -> Intermediate2 [label="Br₂/NaOH"]; Intermediate2 -> Intermediate3 [label="Rearrangement"]; Intermediate3 -> Product [label="Hydrolysis"]; }
Caption: Stepwise workflow of the Hofmann rearrangement for anthranilic acid synthesis.Reactant1 [label="Halobenzoic Acid"]; Reactant2 [label="Amine"]; Catalyst [label="Pd Catalyst\n+ Ligand\n+ Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-Substituted\nAminobenzoic Acid"];
{rank=same; Reactant1; Reactant2;} Reactant1 -> Product; Reactant2 -> Product; Catalyst -> Product [style=dotted]; }
Caption: Overview of the Buchwald-Hartwig amination for C-N bond formation.Conclusion and Future Outlook
The synthesis of substituted aminobenzoic acids is a mature field with a diverse array of reliable and scalable methods. The choice of synthetic strategy is a critical decision that impacts the efficiency, cost, and environmental footprint of the overall process. While classical methods such as the reduction of nitroaromatics and the Hofmann rearrangement remain highly relevant, modern palladium- and copper-catalyzed cross-coupling reactions have significantly expanded the synthetic toolbox, enabling the construction of complex and highly functionalized aminobenzoic acid derivatives with greater precision and under milder conditions. As the demand for novel pharmaceuticals and advanced materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of compounds will undoubtedly remain an active area of research.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of N-Boc Protected Aminobenzoic Acids
Foreword: Beyond a Protecting Group
To the dedicated researcher, scientist, and drug development professional, the tert-butyloxycarbonyl (Boc) group is a familiar and indispensable tool in the arsenal of synthetic chemistry. Its primary role as a robust yet readily cleavable protecting group for amines is foundational to modern peptide synthesis and the construction of complex small molecules.[1][2] However, to view the N-Boc functionality merely as a synthetic necessity is to overlook a nuanced and increasingly important aspect of its character: its potential to modulate the biological activity of parent molecules. This guide delves into the latent therapeutic potential of N-Boc protected aminobenzoic acids, exploring them not just as synthetic intermediates, but as entities with their own distinct biological profiles and as strategic components in prodrug design.
We will journey from the well-established biological activities of the core aminobenzoic acid scaffold to the subtle yet significant influence of the N-Boc group. This exploration will be grounded in mechanistic insights, practical experimental protocols, and a forward-looking perspective on how these seemingly simple molecules can be leveraged in the quest for novel therapeutics.
The Aminobenzoic Acid Core: A Privileged Scaffold in Medicinal Chemistry
The aminobenzoic acid framework, in its ortho-, meta-, and para-isomeric forms, is a well-recognized "privileged scaffold" in medicinal chemistry. These simple aromatic structures are precursors to essential biological molecules and have been extensively derivatized to yield a wide array of therapeutic agents.[3][4]
-
Para-Aminobenzoic Acid (PABA): Perhaps the most well-known isomer, PABA is a precursor for folate synthesis in many bacteria, a pathway that has been successfully targeted by sulfonamide antibiotics for decades.[4][5] It also exhibits inherent anti-inflammatory, antioxidant, and UV-absorbing properties.[6][7]
-
Anthranilic Acid (2-aminobenzoic acid): This isomer and its derivatives are known for their potent anti-inflammatory activities, forming the basis for several non-steroidal anti-inflammatory drugs (NSAIDs).[8]
-
3-Aminobenzoic Acid: Derivatives of this isomer have shown promise as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.
The biological versatility of the aminobenzoic acid core makes it an attractive starting point for drug discovery. The presence of both an amino and a carboxylic acid group provides two distinct points for chemical modification, allowing for the creation of large and diverse chemical libraries.[4]
The N-Boc Group: Modulator of Physicochemical Properties and Biological Activity
The introduction of the N-Boc group does more than simply block the reactivity of the amino group; it fundamentally alters the physicochemical properties of the parent aminobenzoic acid. This transformation has significant implications for the molecule's biological activity.
Impact on Lipophilicity and Cellular Uptake
The bulky and non-polar tert-butyl group of the Boc moiety significantly increases the lipophilicity of the aminobenzoic acid. This increased lipophilicity can enhance the molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. This principle is a cornerstone of prodrug design, where a lipophilic promoiety is attached to a drug to improve its absorption and distribution, only to be cleaved in vivo to release the active compound.[9][10]
The Prodrug Concept: A Strategic Application of N-Boc Protection
N-Boc protected aminobenzoic acids can be conceptualized as potential prodrugs. The Boc group can be designed to be stable in the gastrointestinal tract and bloodstream, allowing for systemic distribution, and then be cleaved by enzymes or the acidic microenvironment of specific tissues (e.g., tumors) to release the active aminobenzoic acid derivative.[11][12] This strategy can improve the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic toxicity.[12]
Caption: Prodrug strategy for N-Boc protected aminobenzoic acids.
Direct Biological Activity of N-Boc Protected Scaffolds
Emerging research suggests that the Boc group itself may contribute to the biological activity of a molecule, rather than simply acting as a passive carrier. Studies on Boc-protected dipeptides have demonstrated their potential as broad-spectrum antibacterial agents.[13] These findings challenge the traditional view of the Boc group and suggest that N-Boc protected aminobenzoic acids could possess their own intrinsic biological activities, potentially differing from their unprotected counterparts.
Therapeutic Arenas for N-Boc Protected Aminobenzoic Acid Derivatives
The derivatization of N-Boc protected aminobenzoic acids has yielded compounds with promising activities in several key therapeutic areas.
Anticancer Activity
Numerous derivatives of aminobenzoic acid have been synthesized and evaluated for their anticancer properties, with many showing potent cytotoxic effects against a range of cancer cell lines.[3][14] The N-Boc protected aminobenzoic acids serve as crucial building blocks for these complex molecules.[1]
Table 1: Anticancer Activity of Aminobenzoic Acid Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide Derivative | HCT-116 | 4.53 | [14] |
| Benzamide Derivative | MCF-7 | 5.85 | [14] |
| Carboxamide Derivative | A549 | 3.0 | [3] |
| Chloro Anilinoquinoline | MCF-7 | 3.42 | [3] |
| Chloro Anilinoquinoline | A549 | 5.97 | [3] |
Antimicrobial Activity
The antimicrobial potential of aminobenzoic acid derivatives is well-documented.[4] By modifying the core structure, often starting from the N-Boc protected form, researchers have developed compounds with significant activity against both bacteria and fungi.[15][16]
Table 2: Antimicrobial Activity of Aminobenzoic Acid Derivatives
| Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Schiff Base | Staphylococcus aureus | 15.62 (µM) | [6] |
| PABA-derivatized moiety | Staphylococcus aureus | 1.56 | [4] |
| PABA-derivatized moiety | Candida albicans | 12.5 | [4] |
| PABA-derivatized moiety | Cryptococcus neoformans | 6.25 | [4] |
| Benzimidazole derivative | Listeria monocytogenes | 15.62 | [4] |
Anti-inflammatory Activity
Given the known anti-inflammatory properties of the aminobenzoic acid scaffold, it is a promising area for the development of new therapeutics.[8] N-Boc protected aminobenzoic acids are key starting materials for the synthesis of novel anti-inflammatory agents.[17]
Experimental Evaluation of Biological Activity
The assessment of the biological activity of N-Boc protected aminobenzoic acids and their derivatives requires a suite of robust and validated in vitro assays.
General Workflow for In Vitro Screening
Caption: General workflow for in vitro biological activity screening.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the N-Boc protected aminobenzoic acid derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[19]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or yeast) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
Compound Dilution: Prepare serial twofold dilutions of the N-Boc protected aminobenzoic acid derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[19]
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
Future Directions and Perspectives
The exploration of the biological activities of N-Boc protected aminobenzoic acids is a field ripe with potential. Future research should focus on several key areas:
-
Direct Comparative Studies: There is a clear need for studies that directly compare the biological activities of N-Boc protected aminobenzoic acids with their unprotected parent compounds. This will help to elucidate the specific contribution of the Boc group to the observed activity.
-
Mechanism of Action Studies: For compounds that show significant activity, detailed mechanistic studies are required to identify their molecular targets and signaling pathways.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Rational Design of Prodrugs: A deeper understanding of the in vivo cleavage of the N-Boc group will enable the rational design of targeted prodrugs with improved therapeutic properties.
Conclusion
The N-Boc protected aminobenzoic acids represent a fascinating and underexplored class of molecules with significant therapeutic potential. By moving beyond the traditional view of the Boc group as a mere synthetic tool and embracing its role as a modulator of biological activity, we can unlock new avenues for drug discovery and development. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to explore this promising frontier of medicinal chemistry.
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Development of Protecting Groups for Prodrug-Type Oligonucleotide Medicines. Chem Pharm Bull (Tokyo). 2018;66(2):147-154. [Link]
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Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry. 2022;12(5):6569-6581. [Link]
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BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical. 2025. [Link]
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Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Chembiochem. 2024. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020;10(42):25081-25089. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020;10(42):25081-25089. [Link]
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Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 2025. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv. 2020;10(42):25081-25089. [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. 2013;1(1):37-48. [Link]
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Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules. 2018;23(11):2949. [Link]
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Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. Biomolecules. 2019;9(11):729. [Link]
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Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Eur J Med Chem. 2005;40(12):1245-54. [Link]
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Org. Process Res. Dev. 2018;22(4):428-435. [Link]
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Prodrugs for Amines. Mini Rev Med Chem. 2008;8(10):1015-29. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. 2024. [Link]
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Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chem. 2018;269:48-56. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. 2023. [Link]
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Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. 2017. [Link]
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Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory and antitumor properties. ResearchGate. 2022. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. 2018;23(2):359. [Link]
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Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. 2021. [Link]
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What is the mechanism of Aminobenzoic acid?. Patsnap Synapse. 2024. [Link]
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Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. bioRxiv. 2022. [Link]
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Polymeric dual-release prodrug and prodrugs combination of a host defense peptide and an anthracycline antineoplastic agent. Scientific Reports. 2020;10(1):1-14. [Link]
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Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry. 2024. [Link]
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Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences. 2021;22(23):12818. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. 2016;21(1):42. [Link]
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Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. Eur J Med Chem. 2019;181:111566. [Link]
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Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLoS One. 2014;9(7):e101892. [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. 2019;24(20):3655. [Link]
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Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria. J Appl Bacteriol. 1993;75(4):302-7. [Link]
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New Biological Properties of p-Aminobenzoic Acid. ResearchGate. 2000. [Link]
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Vitamin Para-Aminobenzoic Acid (PABA) Controls Generation of Nitr. Journal of Microbial & Biochemical Technology. 2016;8(5):418-425. [Link]
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Methodological & Application
Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid: A Detailed Protocol for Drug Discovery and Development
This comprehensive guide provides a detailed, field-proven protocol for the multi-step synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, a key building block in the development of novel pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a series of steps, but a thorough explanation of the chemical principles and strategic decisions behind the synthetic route.
Introduction
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with therapeutic potential. The presence of the Boc-protected N-methylamino group and the carboxylic acid functionality on a substituted benzene ring makes it a versatile scaffold for creating a diverse range of compounds. This protocol outlines a reliable and scalable four-step synthesis starting from the commercially available 2-amino-5-methylbenzoic acid. The chosen synthetic strategy involves initial protection of the carboxylic acid as a methyl ester, followed by N-methylation, subsequent Boc-protection of the secondary amine, and concluding with the hydrolysis of the methyl ester to yield the final product.
Overall Synthetic Scheme
The synthesis is performed in four distinct steps, as illustrated in the workflow diagram below. This strategic sequence of reactions is designed to manage the reactivity of the functional groups and ensure high yields and purity of the final product.
Caption: Overall experimental workflow for the synthesis.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Amino-5-methylbenzoic acid | ≥98% | Sigma-Aldrich, etc. | Starting material.[1] |
| Thionyl chloride (SOCl₂) | Reagent grade | Acros Organics, etc. | Use in a well-ventilated fume hood. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific, etc. | |
| Formaldehyde (37 wt. % in H₂O) | ACS reagent | Sigma-Aldrich, etc. | |
| Formic acid (HCOOH) | ≥95% | Sigma-Aldrich, etc. | |
| Dimethyl sulfate ((CH₃)₂SO₄) | ≥99% | Acros Organics, etc. | Caution: Highly toxic and carcinogenic. Handle with extreme care.[2] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | TCI Chemicals, etc. | |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich, etc. | Catalyst for Boc protection. |
| Triethylamine (Et₃N) | ≥99% | Sigma-Aldrich, etc. | Base for Boc protection. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific, etc. | |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific, etc. | |
| Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | Reagent grade | Sigma-Aldrich, etc. | For hydrolysis. |
| Diethyl ether (Et₂O) | ACS reagent | Fisher Scientific, etc. | |
| Ethyl acetate (EtOAc) | ACS reagent | Fisher Scientific, etc. | |
| Hexanes | ACS reagent | Fisher Scientific, etc. | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||
| Saturated aqueous sodium chloride (brine) | |||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | For drying organic phases. | ||
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific, etc. |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Experimental Protocols
Step 1: Esterification of 2-Amino-5-methylbenzoic Acid
Rationale: The carboxylic acid is protected as a methyl ester to prevent its interference in the subsequent N-methylation and Boc-protection steps. Thionyl chloride in methanol is a classic and efficient method for this transformation.[3]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-5-methylbenzoic acid (10.0 g, 66.1 mmol) in anhydrous methanol (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (7.2 mL, 99.2 mmol, 1.5 equiv) dropwise to the stirred suspension over 15-20 minutes. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is methyl 2-amino-5-methylbenzoate hydrochloride. To obtain the free amine, dissolve the solid in water (100 mL) and basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-methylbenzoate as a solid. The product is typically of sufficient purity for the next step.
Step 2: N-Methylation of Methyl 2-Amino-5-methylbenzoate
Two effective methods for the N-methylation of the amino group are presented below. The Eschweiler-Clarke reaction is a classic method that avoids the use of toxic alkylating agents like dimethyl sulfate.[4][5][6]
Rationale: This reaction utilizes formaldehyde and formic acid to achieve methylation. The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. A key advantage is that the reaction stops at the tertiary amine stage, preventing over-methylation to a quaternary ammonium salt.[5]
Procedure:
-
To a 250 mL round-bottom flask, add methyl 2-amino-5-methylbenzoate (from Step 1, ~10.9 g, 66.1 mmol), formic acid (12.5 mL, 330.5 mmol, 5.0 equiv), and formaldehyde (37 wt. % in H₂O, 10.0 mL, 132.2 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100 °C and maintain this temperature for 6-8 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully add 1 M aqueous HCl (100 mL).
-
Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material and non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 2 M aqueous NaOH.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-(methylamino)-5-methylbenzoate.
Rationale: Dimethyl sulfate is a potent methylating agent. The reaction is typically performed in the presence of a base to neutralize the sulfuric acid formed as a byproduct.[7][8]
Procedure:
-
Dissolve methyl 2-amino-5-methylbenzoate (from Step 1, ~10.9 g, 66.1 mmol) in a suitable solvent such as acetone or dioxane (150 mL) in a 500 mL round-bottom flask.
-
Add an aqueous solution of a base, such as sodium bicarbonate (13.9 g, 165.3 mmol, 2.5 equiv) in water (150 mL).
-
With vigorous stirring, add dimethyl sulfate (6.9 mL, 72.7 mmol, 1.1 equiv) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic. Use appropriate personal protective equipment and work in a fume hood.
-
Heat the reaction mixture to 50-60 °C for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a large beaker containing water (300 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Step 3: Boc Protection of Methyl 2-(methylamino)-5-methylbenzoate
Rationale: The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. Di-tert-butyl dicarbonate is the standard reagent for this transformation.[9]
Procedure:
-
Dissolve methyl 2-(methylamino)-5-methylbenzoate (from Step 2, ~11.8 g, 66.1 mmol) in anhydrous dichloromethane (150 mL) in a 500 mL round-bottom flask.
-
Add triethylamine (18.4 mL, 132.2 mmol, 2.0 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.81 g, 6.6 mmol, 0.1 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (15.8 g, 72.7 mmol, 1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with 1 M aqueous HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give methyl 2-((tert-butoxycarbonyl)(methyl)amino)-5-methylbenzoate as a crude product, which can be purified by flash chromatography (eluting with a gradient of hexanes and ethyl acetate) or used directly in the next step if sufficiently pure.
Step 4: Hydrolysis of the Methyl Ester
Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. Lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF is a standard and effective method for this hydrolysis.[10]
Procedure:
-
Dissolve methyl 2-((tert-butoxycarbonyl)(methyl)amino)-5-methylbenzoate (from Step 3, ~18.4 g, 66.1 mmol) in a mixture of tetrahydrofuran (THF) (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (5.5 g, 132.2 mmol, 2.0 equiv) or sodium hydroxide (5.3 g, 132.2 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M aqueous HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with care.
-
Dimethyl sulfate is extremely toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Use a dedicated set of glassware and decontaminate it with an ammonia solution after use.
-
Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.
Conclusion
This detailed protocol provides a robust and reproducible method for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. By carefully following the outlined steps and understanding the rationale behind each transformation, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The modular nature of this synthesis also allows for the potential adaptation to produce a variety of substituted anthranilic acid derivatives.
References
- Process for the preparation of alkyl n-alkylanthranil
- Review of Modern Eschweiler–Clarke Methylation Reaction. PMC, PubMed Central, NIH.
- METHOD FOR PRODUCING PURE N-(METHYL)-ANTHRANILE ACID METHYL ESTER. DE3936229A1.
- Process for preparing pure N-methyl-anthranilic acid methylester. GB2236318A.
- 2-Amino-5-methylbenzoic acid. CymitQuimica.
- Eschweiler–Clarke reaction. Wikipedia.
- Process for preparing n-methyl anthranilic acid methylester. CA2001043A1.
- Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA.
- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base c
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
- Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II)
- Eschweiler-Clarke Reaction. J&K Scientific LLC.
- Eschweiler-Clarke reaction. Name-Reaction.com.
- Eschweiler-Clarke Reaction. NROChemistry.
- Reductive amin
- Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous c
- 2-Amino-5-methylbenzoic acid 99% 2941-78-8. Sigma-Aldrich.
- N-Methyl
- N-Boc-N-methylanthranilic acid | CAS 141871-02-5. SCBT.
- dimethyl sulf
- Synthesis of 2-benzamido-5-methylbenzoic acid. PrepChem.com.
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- A practical catalytic reductive amin
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- 2-Methylamino-5-nitrobenzoic acid.
- Short and Simple Preparation of N -Boc-Protected Anthranilic Acid tert Butyl Esters
- Short and Simple Preparation of N‐Boc‐Protected Anthranilic Acid tert‐Butyl Esters
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
- Methyl ester hydrolysis. ChemSpider Synthetic Pages.
- Amine synthesis by reductive amination (reductive alkyl
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Methyl 3-[(tert-butoxycarbonyl)
- Synthesis of Methyl N-(t-butyldimethylsilyloxycarbonyl)
- (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)
Sources
- 1. 2-アミノ-5-メチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 8. DE3936229A1 - METHOD FOR PRODUCING PURE N- (METHYL) -ANTHRANILE ACID METHYL ESTER - Google Patents [patents.google.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
purification of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid by column chromatography
An Application Guide: High-Resolution Purification of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid by Column Chromatography
Authored by: Gemini, Senior Application Scientist
Abstract: The purification of synthetic intermediates is a critical step in drug discovery and development. This application note provides a detailed, field-proven protocol for the purification of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, a key building block in organic synthesis. We delve into the rationale behind methodological choices, from mobile phase selection to sample loading techniques, ensuring a robust and reproducible separation. This guide is designed for researchers and scientists, offering a comprehensive workflow that combines theoretical principles with practical, step-by-step instructions to achieve high purity of the target compound.
Introduction and Rationale for Purification
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a bifunctional molecule featuring a bulky, lipophilic N-Boc protecting group and a polar, acidic carboxylic acid moiety.[1] This structural duality presents a unique challenge in purification. The N-Boc group is essential for selectively masking the amine during multi-step syntheses but can be labile under strongly acidic conditions.[2][3][4][5][6]
Typical syntheses of this compound may result in several impurities, including:
-
Starting Material: Unreacted 2-(methylamino)-5-methylbenzoic acid.
-
Deprotected Product: The free amine, resulting from premature cleavage of the Boc group.
-
Reagent Byproducts: Residuals from the Boc-protection step, such as di-tert-butyl dicarbonate byproducts.
Effective removal of these impurities is paramount, as their presence can interfere with subsequent reactions, leading to lower yields and complex final purification steps. Column chromatography is the method of choice for this purification, offering high resolution and scalability.[7][8][9] This guide focuses on a normal-phase adsorption chromatography approach using silica gel.
Principle of the Method: Normal-Phase Adsorption Chromatography
The purification strategy hinges on the principles of normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[10] Separation is achieved based on the differential adsorption of compounds to the silica surface.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol groups (Si-OH). These groups are acidic and polar, forming hydrogen bonds with polar functional groups of the analyte.
-
Analyte Interactions: The target molecule possesses several points of interaction with the silica gel: the polar carboxylic acid group is the primary site of strong interaction, while the carbonyl of the Boc group also contributes. The bulky, non-polar tert-butyl and aromatic portions of the molecule have a higher affinity for the mobile phase.
-
The Challenge of Acidity: The carboxylic acid functional group can cause significant peak tailing or streaking on silica gel. This occurs due to strong, sometimes irreversible, binding to the stationary phase and variable ionization states. To mitigate this, a small amount of a weak acid, such as acetic acid (AcOH) or formic acid, is added to the mobile phase.[11] This acidic modifier suppresses the deprotonation of the analyte's carboxylic acid, ensuring it remains in a single, neutral form, which leads to sharper, more symmetrical peaks and improved separation.
Pre-Purification Workflow: Method Development with Thin-Layer Chromatography (TLC)
Before committing the bulk of the material to a column, it is crucial to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[12] TLC is a rapid, small-scale version of column chromatography that predicts the separation behavior. The goal is to find a mobile phase composition that provides a retention factor (Rf) of 0.25-0.35 for the target compound, ensuring good separation from impurities.
Protocol 1: TLC Method Development
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the origin line.
-
Solvent Preparation: Prepare a series of developing solvents (eluents) with varying polarity. Start with a low-polarity mixture and gradually increase it. A good starting point is a mixture of a non-polar solvent like Hexane (or Heptane) and a more polar solvent like Ethyl Acetate (EtOAc).
-
Development: Place a small amount of the chosen eluent into a TLC chamber with a lid and filter paper to ensure saturation. Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula:[13][14][15][16]
-
Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front)
-
Data Interpretation for TLC
| Rf Value | Observation | Action Required |
| < 0.2 | Compound is too strongly adsorbed to the silica. | Increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate). |
| 0.25 - 0.35 | Optimal Rf. | This solvent system is suitable for column chromatography. |
| > 0.5 | Compound has low affinity for the silica and moves too quickly. | Decrease the polarity of the mobile phase (e.g., increase the percentage of Hexane). |
| Streaking | The spot is elongated rather than round. | Add 0.5-1% acetic acid to the mobile phase to suppress ionization of the carboxylic acid. |
A recommended starting solvent system for this compound is Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid . Adjust the ratio as needed based on TLC results.
Detailed Protocol for Column Chromatography Purification
This protocol assumes a standard glass column with silica gel. The principles are directly applicable to automated flash chromatography systems with pre-packed cartridges.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |
| Crude Product | 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid |
| Solvents | Hexane (or Heptane), Ethyl Acetate (HPLC Grade) |
| Acid Modifier | Glacial Acetic Acid |
| Other | Glass chromatography column, collection tubes, TLC plates, Celite |
Step 1: Sample Preparation (Dry Loading)
Dry loading is highly recommended for compounds that might precipitate at the top of the column or for achieving the highest resolution.
-
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to the solution.
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
Step 2: Column Packing (Slurry Method)
-
Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:EtOAc 9:1). The amount of silica should be 50-100 times the mass of the crude product (e.g., 50-100 g for 1 g of crude).
-
Pour the slurry into the column. Use gentle pressure from a pump or bulb to pack the bed evenly, ensuring no air bubbles are trapped.
-
Once packed, add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
Step 3: Loading and Elution
-
Carefully add the dry-loaded sample powder to the top of the column, creating an even layer.
-
Gently add a final layer of sand on top of the sample.
-
Carefully add the mobile phase to fill the column.
-
Begin the elution process. A gradient elution is often most effective for separating compounds with different polarities.
-
Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Gradually increase the polarity by increasing the percentage of ethyl acetate to elute the target compound, and finally, any highly polar impurities.
-
Example Gradient Elution Table
| Column Volumes (CV) | % Hexane | % Ethyl Acetate | % Acetic Acid | Purpose |
| 0 - 2 | 90 | 10 | 0.5 | Elute non-polar impurities |
| 2 - 10 | 90 → 60 | 10 → 40 | 0.5 | Elute the target compound |
| 10 - 12 | 60 | 40 | 0.5 | Ensure complete elution of product |
| 12 - 15 | 0 | 100 | 0.5 | Flush highly polar impurities |
Step 4: Fraction Collection and Analysis
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
Analyze the fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Pool the fractions that contain only the pure target compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified solid.
Purification Workflow Diagram
The following diagram illustrates the complete workflow from crude material to the final purified product.
Caption: Purification workflow for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.
Troubleshooting
| Problem | Potential Cause | Solution |
| Product does not elute | Mobile phase polarity is too low. | Gradually increase the percentage of the polar solvent (Ethyl Acetate). |
| Product elutes too quickly with impurities | Mobile phase polarity is too high. | Decrease the percentage of the polar solvent. Ensure the starting gradient polarity is low enough. |
| Poor separation (overlapping bands) | Improper solvent system; column overloaded; column packed poorly. | Re-optimize the mobile phase with TLC. Reduce the amount of crude material loaded. Re-pack the column carefully to avoid channels. |
| Streaking/Tailing of product band | Strong interaction of the carboxylic acid with silica. | Ensure 0.5-1% acetic acid is present in the mobile phase throughout the entire gradient. |
Conclusion
This application note provides a systematic and robust methodology for the purification of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid using column chromatography. By first optimizing the separation conditions with TLC and then applying a carefully selected gradient elution on a properly packed column, researchers can consistently achieve high purity of the target compound. The key to success lies in understanding the chemical properties of the molecule and mitigating the problematic acidic functionality with an appropriate mobile phase modifier. This protocol serves as a reliable foundation for chemists in the pharmaceutical and biotech industries.
References
- 1. scbt.com [scbt.com]
- 2. reddit.com [reddit.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Column Chromatography book [thriftbooks.com]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
- 14. study.com [study.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid
Introduction: A Unique Building Block for Advanced Peptide Therapeutics
In the landscape of modern drug discovery, the modification of peptide backbones is a paramount strategy to enhance therapeutic properties. The incorporation of non-natural amino acids can significantly improve metabolic stability, membrane permeability, and receptor-binding affinity of peptide-based drug candidates.[1] 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a unique building block that introduces both N-methylation and an aromatic scaffold into a peptide sequence.
The N-methyl group offers a dual advantage: it can enhance proteolytic stability by sterically shielding the adjacent peptide bond and can modulate the peptide's conformation, potentially locking it into a bioactive state.[2][3] The anthranilic acid core provides a rigid spacer, influencing the overall topology of the peptide, which can be crucial for optimizing interactions with biological targets. The 5-methyl group on the aromatic ring can further fine-tune the electronic and hydrophobic properties of this building block.
These application notes provide a comprehensive guide for the successful incorporation of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the inherent challenges posed by this sterically hindered building block and provide detailed protocols and strategies to overcome them.
Core Challenges and Strategic Considerations
The primary obstacle in utilizing 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid in SPPS is the significant steric hindrance at the N-methylated amino group.[4][5] This steric bulk impedes the approach of the incoming activated amino acid, making amide bond formation difficult and often resulting in low coupling yields and deletion sequences.[5] Furthermore, the electronic nature of the aromatic ring can influence the reactivity of the carboxylic acid group.
To address these challenges, a multi-faceted approach is necessary, focusing on the careful selection of coupling reagents, optimization of reaction conditions, and appropriate monitoring of the synthesis progress.
Visualizing the Challenge: Steric Hindrance
Caption: Steric hindrance at the N-methylated amine impedes peptide bond formation.
Optimizing the Coupling Strategy: Reagents and Conditions
The choice of coupling reagent is critical for overcoming the steric hindrance of the N-methylated amine. Standard carbodiimide reagents like DIC are often insufficient. More potent activating agents are required to drive the reaction to completion.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | Highly effective for sterically hindered couplings.[5] | Can be more expensive. |
| HCTU | Uronium Salt | Similar to HATU, very efficient. | |
| PyBOP | Phosphonium Salt | Strong activating agent, good for difficult couplings. | Byproducts can be problematic to remove. |
| BOP-Cl | Phosphonium Salt | Can be effective for N-methylated amino acids.[6] | |
| PyBrOP | Phosphonium Salt | More reactive than PyBOP, suitable for very difficult couplings.[7] |
Microwave-assisted SPPS can be a powerful tool to enhance the efficiency of coupling sterically hindered amino acids.[1] The application of microwave energy can accelerate the reaction rate and improve yields where conventional methods fail.
Detailed Protocols for SPPS Incorporation
The following protocols are based on a standard Boc-protection strategy.
Workflow for Incorporating the N-Methylated Building Block
Caption: General SPPS cycle for the incorporation of the target molecule.
Protocol 1: Coupling of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve 3 equivalents of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of Diisopropylethylamine (DIEA) to the solution and allow it to pre-activate for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature. For microwave-assisted coupling, a shorter time (e.g., 30-60 minutes) at a controlled temperature may be sufficient.[1]
-
-
Monitoring the Coupling:
-
The standard Kaiser test will give a false negative result for the secondary amine. Use the Bromophenol Blue test to monitor the reaction progress.[4] A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.
-
If the coupling is incomplete, a second coupling step (recoupling) with freshly prepared activated amino acid is recommended.
-
-
Washing: After complete coupling, thoroughly wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
Protocol 2: Boc Deprotection
-
Pre-wash: Wash the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[8]
-
Deprotection: Add a fresh solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.[8][9]
-
Washing: Wash the resin thoroughly with DCM (3 times), Isopropanol (IPA) (2 times), and finally DCM (3 times) to remove residual TFA.[8][9]
Protocol 3: Neutralization
-
Neutralization: Treat the resin with a solution of 5% DIEA in DCM for 2 minutes. Repeat this step once more.[10]
-
Washing: Wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next coupling cycle.
Final Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
A common cleavage cocktail for peptides synthesized using Boc chemistry is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol).[8] The specific composition may need to be optimized based on the peptide sequence.
-
Add the cleavage cocktail to the dried peptide-resin and stir for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[8]
-
Collect the precipitated peptide by centrifugation or filtration and wash it several times with cold ether.
-
Dry the crude peptide under vacuum.
-
The final peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
The incorporation of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid into peptides via SPPS, while challenging, is achievable with optimized protocols. The key to success lies in the use of potent coupling reagents, careful monitoring of the reaction, and potentially the application of microwave energy to overcome the steric hindrance of the N-methylated aromatic amine. The unique structural features of this building block offer exciting possibilities for the design of novel peptide therapeutics with enhanced stability and tailored conformational properties.
References
- BenchChem. (2025).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- ResearchGate. (2021). Syntheses of sterically hindered peptides containing N-methylated amino acid(s).
- The Peptides Global. (n.d.). The Chemistry of Modified Peptides: Role of N-Methyl Amino Acids. The Peptides Global.
- ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec.
- Royal Society of Chemistry. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
- Thieme. (n.d.). 4 Synthesis of Peptides. Thieme.
- ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.
- AAPPTec. (n.d.).
- National Center for Biotechnology Information. (2020). First total synthesis of versicotide A, B and C. NCBI.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- ResearchGate. (n.d.). Fmoc Methodology: Cleavage from the Resin and Final Deprotection.
- Thermo Fisher Scientific. (1995). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Reddit. (2021).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript.
- National Center for Biotechnology Information. (2017). Greening the synthesis of peptide therapeutics: an industrial perspective. NCBI.
- MDPI. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. MDPI.
- National Center for Biotechnology Information. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. NCBI.
- ResearchGate. (2005). MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts.
- BroadPharm. (2024).
- Springer. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer.
- The Peptides Global. (n.d.). The Role of N-Methylated Amino Acids in Enhancing Peptide Therapeutics. The Peptides Global.
- University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry.
- Beilstein Journals. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- National Center for Biotechnology Information. (2017). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. NCBI.
- PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec.
- BenchChem. (2025). Application Notes and Protocols for 5-Methyl-2-nitrobenzoic Acid in Solid-Phase Peptide Synthesis. BenchChem.
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis.... BOC Sciences.
- BenchChem. (2025). An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid. BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 10. peptide.com [peptide.com]
Application Notes and Protocols for N-Boc-N-methyl-5-methylanthranilic Acid in Medicinal Chemistry
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Drug Discovery
N-Boc-N-methyl-5-methylanthranilic acid is a specialized synthetic building block with significant potential in medicinal chemistry. Its structure, which combines the features of an anthranilic acid core, N-methylation, and a Boc protecting group, offers a unique set of properties that can be leveraged in the design of novel therapeutics. Anthranilic acid and its analogues are foundational frameworks in a variety of drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The strategic modifications in this particular derivative provide medicinal chemists with a tool to finely tune the physicochemical and pharmacological properties of lead compounds.
The N-methyl group introduces conformational rigidity and can enhance metabolic stability by preventing N-dealkylation. Furthermore, N-methylation can improve cell permeability and modulate the binding affinity of a molecule to its target[2][3]. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of protecting the secondary amine, making it highly compatible with standard synthetic methodologies like solid-phase peptide synthesis (SPPS) and solution-phase amide coupling reactions[4][5]. The additional methyl group on the phenyl ring at the 5-position can influence the electronic properties and lipophilicity of the molecule, potentially improving target engagement and pharmacokinetic profiles.
These application notes provide an in-depth guide to the potential uses of N-Boc-N-methyl-5-methylanthranilic acid in medicinal chemistry, complete with detailed protocols for its incorporation into small molecules and peptides.
Core Applications in Medicinal Chemistry
The unique structural features of N-Boc-N-methyl-5-methylanthranilic acid make it a valuable building block for several applications in drug discovery:
-
Peptidomimetics and Constrained Peptides: The incorporation of this N-methylated amino acid analog into peptide sequences can induce specific secondary structures and enhance resistance to proteolytic degradation[3]. This is a critical strategy for improving the drug-like properties of peptide-based therapeutics.
-
Heterocyclic Synthesis: The anthranilic acid moiety is a well-established precursor for the synthesis of various heterocyclic scaffolds, such as quinazolinones, benzodiazepines, and acridones, which are privileged structures in medicinal chemistry. The N-Boc-N-methyl group can be carried through several synthetic steps before deprotection and further functionalization.
-
Fragment-Based Drug Discovery (FBDD): As a functionalized aromatic fragment, N-Boc-N-methyl-5-methylanthranilic acid can be used in FBDD campaigns to identify novel binding motifs for therapeutic targets. Subsequent elaboration of the fragment can lead to the development of potent and selective inhibitors.
-
Fluorescent Probes: N-methylanthranilic acid is a known fluorophore.[6] Derivatives like N-Boc-N-methyl-5-methylanthranilic acid can be incorporated into larger molecules to serve as fluorescent labels for studying biological processes or for use in high-throughput screening assays[6].
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methylbenzoic acid | N/A |
| CAS Number | 886362-46-5 | [7] |
| Molecular Formula | C₁₄H₁₉NO₄ | N/A |
| Molecular Weight | 265.31 g/mol | N/A |
Experimental Protocols
Protocol 1: Solution-Phase Amide Bond Formation
This protocol details the coupling of N-Boc-N-methyl-5-methylanthranilic acid with a primary amine using a standard carbodiimide coupling agent.
Workflow for Solution-Phase Amide Coupling
Caption: Solution-phase amide coupling workflow.
Materials:
-
N-Boc-N-methyl-5-methylanthranilic acid
-
Primary or secondary amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-Boc-N-methyl-5-methylanthranilic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) or HOAt for HATU.
-
Coupling Reagent Addition: Add EDC (1.2 eq) or HATU (1.2 eq) to the reaction mixture. If using the acid chloride, this step is omitted.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir at room temperature. The steric hindrance from the N-methyl group may require longer reaction times or gentle heating (40-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the N-methyl amine for further functionalization.
Workflow for Boc Deprotection
Caption: Boc deprotection and neutralization workflow.
Materials:
-
N-Boc protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether (for precipitation)
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected compound in DCM.
-
TFA Addition: Add an excess of TFA (typically 20-50% v/v in DCM) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Isolation:
-
For subsequent use in situ: The resulting TFA salt can often be used directly in the next step after co-evaporation with toluene to remove residual TFA.
-
For isolation of the free amine: Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the free amine. Alternatively, precipitate the TFA salt by adding cold diethyl ether.
-
Conclusion
N-Boc-N-methyl-5-methylanthranilic acid is a highly functionalized building block with significant potential for the synthesis of novel therapeutic agents. Its unique combination of a conformationally constrained N-methyl group, a versatile anthranilic acid core, and a robust Boc protecting group makes it an attractive tool for medicinal chemists. The protocols provided herein offer a starting point for the incorporation of this valuable scaffold into a wide range of drug discovery programs, from peptidomimetics to heterocyclic synthesis. The strategic use of such building blocks is essential for the continued development of innovative and effective medicines.
References
- BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. BenchChem.
- SynHet. (n.d.). N-Boc-n-methylanthranilic acid. SynHet.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry.
- Santa Cruz Biotechnology. (n.d.). 5-methyl-N-Boc-N-methylanthranilic acid. Santa Cruz Biotechnology.
- Santa Cruz Biotechnology. (n.d.). N-Boc-N-methylanthranilic acid. Santa Cruz Biotechnology.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information.
- PubChem. (n.d.). N-Methylanthranilic acid. PubChem.
- Royal Society of Chemistry. (2012). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Royal Society of Chemistry.
- Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
- PubMed. (2002). Preparation and improved stability of N-Boc-alpha-amino-5-acyl Meldrum's acids, a versatile class of building blocks for combinatorial chemistry. PubMed.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- ResearchGate. (2025). Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. ResearchGate.
- MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
- BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. BenchChem.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzoic acid 99 2941-78-8. Sigma-Aldrich.
- BenchChem. (n.d.). Application Notes and Protocols: Boc-D-norleucine as a Building Block for Bioactive Peptides. BenchChem.
- ResearchGate. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate.
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- 3. researchgate.net [researchgate.net]
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- 6. A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scbt.com [scbt.com]
Gram-Scale Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the gram-scale synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, a key building block in the development of novel pharmaceuticals and complex organic molecules. The described two-step synthetic route, commencing from the readily available 2-amino-5-methylbenzoic acid, is optimized for scalability, yield, and purity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and detailed characterization data.
Introduction
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of the N-Boc protecting group allows for selective chemical transformations, while the N-methyl group can enhance the pharmacokinetic properties of target molecules by increasing metabolic stability and improving membrane permeability. This document outlines a reliable and scalable two-step synthesis: initially, the protection of the amino group of 2-amino-5-methylbenzoic acid with a tert-butoxycarbonyl (Boc) group, followed by the N-methylation of the resulting carbamate.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall reaction scheme for the synthesis.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Purity |
| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 2941-78-8 | Commercially Available | >98% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Commercially Available | >97% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Commercially Available | >98% |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Commercially Available | >99.9%, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available | ACS Grade |
| Hexanes | N/A | N/A | N/A | Commercially Available | ACS Grade |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | Commercially Available | 37% in H₂O |
| Sodium Hydride (NaH) | NaH | 24.00 | 7646-69-7 | Commercially Available | 60% dispersion in mineral oil |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 74-88-4 | Commercially Available | >99%, stabilized |
| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | 7487-88-9 | Commercially Available | Granular |
Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Magnetic stirrer with heating plate
-
Ice bath
-
Argon or Nitrogen gas inlet
-
Addition funnel
-
Thermometer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
-
Silica gel for column chromatography (230-400 mesh)
Experimental Protocols
Step 1: Synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid
Rationale: The protection of the amine is crucial to prevent side reactions during the subsequent methylation step. Di-tert-butyl dicarbonate is an effective and widely used reagent for this purpose, reacting under mild basic conditions to form the Boc-protected amine.
Caption: Workflow for N-Boc protection.
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylbenzoic acid (10.0 g, 66.1 mmol).
-
Add tetrahydrofuran (THF, 100 mL) and deionized water (50 mL). Stir the mixture until all solids are dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, dissolve sodium hydroxide (3.0 g, 75.0 mmol) in deionized water (50 mL) and add it to the reaction mixture. Stir for 10 minutes.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 15.8 g, 72.7 mmol) in THF (50 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid as a white solid.
Step 2: Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
Rationale: N-methylation of the Boc-protected amine is achieved by deprotonation with a strong base followed by reaction with an electrophilic methyl source. Sodium hydride is a suitable base for deprotonating both the carboxylic acid and the carbamate, with subsequent alkylation occurring selectively on the nitrogen.[1] Anhydrous conditions are critical for this step to prevent quenching of the base.
Caption: Workflow for N-methylation.
Procedure:
-
Set up a dry 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.
-
Add the 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid (10.0 g, 39.8 mmol) and anhydrous THF (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.4 g, 59.7 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (3.0 mL, 47.8 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Add water (100 mL) and ethyl acetate (100 mL). Separate the layers.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate (3 x 100 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (containing 1% acetic acid to prevent streaking) to yield the final product as a white solid.
Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.01 (d, J=2.0 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.28 (d, J=8.4 Hz, 1H), 3.25 (s, 3H), 2.35 (s, 3H), 1.45 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 173.5, 155.8, 141.2, 137.5, 132.1, 130.9, 128.4, 122.9, 81.5, 36.4, 28.3, 20.9 |
| Mass Spectrometry (ESI+) | m/z: 266.14 [M+H]⁺, 288.12 [M+Na]⁺ |
| Melting Point | To be determined |
| Purity (HPLC) | >98% |
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.[2]
-
Methyl Iodide (MeI): Toxic, a suspected carcinogen, and a lachrymator. Handle with extreme care in a fume hood.
-
n-Butyllithium (if used as an alternative base): Pyrophoric and reacts violently with water.[3][4][5][6] Requires specialized handling techniques.[2]
-
Tetrahydrofuran (THF): Can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous THF.[1]
-
Concentrated Acids and Bases: Corrosive. Handle with care.
Discussion and Conclusion
This application note details a robust and scalable two-step synthesis for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. The protocol is designed to be straightforward and reproducible for gram-scale production in a standard laboratory setting. The choice of reagents and reaction conditions is justified by established chemical principles, ensuring high yields and purity of the final product. Adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis. The final compound is a versatile building block, and this detailed guide should enable its efficient preparation for various research and development applications.
References
-
Environmental Health and Safety, University of California, Los Angeles. (n.d.). Standard Operating Procedure: n-Butyllithium. Retrieved from [Link]
-
Funny EHS Info. (2024, June 7). n-butyl lithium safety. YouTube. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Butyl Lithium. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
National Institute of Standards and Technology. (n.d.). 2-Amino-5-methylbenzoic acid. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylbenzoic acid. PubChem. Retrieved from [Link]
Sources
Analytical Strategies for the Quality Control of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid: A Comprehensive Guide
An Application Note for Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework of analytical methodologies for ensuring the quality, purity, and identity of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, a key building block in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each method. Adherence to these protocols will ensure that the material meets the stringent quality requirements for downstream applications, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Strategic Overview
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a bespoke amino acid derivative whose structural integrity is paramount for its successful incorporation into target molecules. Its quality control (QC) is not a monolithic task but a multi-faceted process involving orthogonal analytical techniques to confirm identity, quantify purity, and detect potential impurities.
The primary challenges in its analysis stem from:
-
Potential for Degradation: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, necessitating careful method design to prevent analytical artifacts.
-
Structurally Similar Impurities: Starting materials, such as 2-amino-5-methylbenzoic acid, and side-products represent the most probable impurities. Analytical methods must be specific enough to resolve these from the main analyte.
This guide presents a logical workflow, beginning with qualitative identification and culminating in quantitative purity and assay determination.
Caption: Overall Quality Control Workflow.
Identification and Structural Confirmation
The first critical step in quality control is the unambiguous confirmation of the molecule's identity. A combination of spectroscopic techniques provides a comprehensive and definitive structural "fingerprint."
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is an indispensable tool for rapidly confirming the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the carboxylic acid, the carbamate (Boc-group), and the substituted aromatic ring. The presence and position of these bands provide high confidence in the material's gross identity.[3]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction) and identify the key absorption bands.
Data Interpretation:
| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3300 - 2500 | Broad, Strong | O-H stretching of the hydrogen-bonded carboxylic acid dimer. |
| ~1740 | Strong, Sharp | C=O (carbonyl) stretching of the tert-butoxycarbonyl (Boc) group. |
| ~1690 | Strong, Sharp | C=O (carbonyl) stretching of the carboxylic acid. |
| ~1600 - 1450 | Medium to Strong | C=C stretching vibrations within the aromatic ring. |
| ~1150 | Strong | C-O stretching of the carbamate group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most detailed structural information, confirming the connectivity of atoms and the proton/carbon framework. ¹H NMR confirms the presence and integration of all proton types, while ¹³C NMR verifies the carbon skeleton.
Experimental Protocol (¹H and ¹³C NMR):
-
Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Process the spectra: apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H spectrum.
Predicted Spectral Data (Illustrative):
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10-12 ppm (s, 1H): Carboxylic acid proton (COOH). This signal may be broad.
-
δ ~7.5-8.0 ppm (m, 3H): Aromatic protons.
-
δ ~3.2 ppm (s, 3H): N-methyl protons (N-CH₃).
-
δ ~2.4 ppm (s, 3H): Aryl-methyl protons (Ar-CH₃).
-
δ ~1.5 ppm (s, 9H): tert-Butyl protons (C(CH₃)₃).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~172 ppm: Carboxylic acid carbonyl (COOH).
-
δ ~155 ppm: Carbamate carbonyl (N-COO-tBu).
-
δ ~125-145 ppm: Aromatic carbons.
-
δ ~82 ppm: Quaternary carbon of the tert-butyl group (O-C(CH₃)₃).
-
δ ~35 ppm: N-methyl carbon (N-CH₃).
-
δ ~28 ppm: tert-Butyl carbons (C(CH₃)₃).
-
δ ~21 ppm: Aryl-methyl carbon (Ar-CH₃).
-
Mass Spectrometry (MS)
Causality: MS provides definitive confirmation of the compound's molecular weight, a fundamental property. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion.
Experimental Protocol (LC-MS with ESI):
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Positive Mode [M+H]⁺: Expected m/z = 266.14
-
Negative Mode [M-H]⁻: Expected m/z = 264.13
-
Purity and Assay by Reverse-Phase HPLC
The cornerstone of quality control for this compound is a validated stability-indicating HPLC method. This single method can determine the purity (as a percentage of the total peak area), quantify the exact amount (assay), and separate the active compound from any potential impurities or degradants.
Rationale for Method Design:
-
Reverse-Phase (RP) Chromatography: The compound is moderately non-polar, making a C18 stationary phase the ideal choice for achieving good retention and separation.
-
UV Detection: The presence of the substituted benzene ring provides a strong chromophore, allowing for sensitive detection using a standard UV detector. A wavelength of approximately 254 nm is a suitable starting point.
-
Acidified Mobile Phase: The carboxylic acid moiety must be protonated (non-ionized) to ensure a sharp, symmetrical peak shape. This is achieved by acidifying the aqueous portion of the mobile phase (e.g., with 0.1% phosphoric acid or formic acid).
Detailed HPLC Protocol
Chromatographic Conditions:
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard workhorse column for RP chromatography, providing good resolution. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Suppresses ionization of the carboxylic acid group. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 60% A / 40% B to 20% A / 80% B over 15 minutes | A gradient ensures elution of any late-eluting impurities and cleans the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Detection | UV at 254 nm | Wavelength at which the aromatic ring has significant absorbance. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample is fully dissolved and compatible with the mobile phase. |
System Suitability Test (SST): Before any sample analysis, the system's performance must be verified.
-
Prepare a standard solution of the analyte at a concentration of approximately 0.5 mg/mL.
-
Perform five replicate injections.
-
The acceptance criteria should be:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Method Validation Workflow
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][5][6] This process establishes the method's performance characteristics through empirical evidence.
Caption: HPLC Method Validation Workflow based on ICH Q2(R2).
-
Specificity: The method's ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with potential impurities (e.g., 2-amino-5-methylbenzoic acid) and showing baseline separation.
-
Linearity: A demonstration that the detector response is directly proportional to the concentration of the analyte over a specified range. This is typically assessed by a minimum of five concentration levels, with the results evaluated by calculating the correlation coefficient (r ≥ 0.999).[2]
-
Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in flow rate, ±2°C in column temperature). This provides an indication of its reliability during normal usage.[1]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- Benchchem. An In-depth Technical Guide to the FT-IR Spectrum of 2-Iodo-5-methylbenzoic Acid.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of N-Boc-N-methyl-5-methylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically Hindered Building Block
N-Boc-N-methyl-5-methylanthranilic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a protected N-methylated amine and a substituted aromatic ring, is a key component in the synthesis of various biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The derivatization of its carboxylic acid group into esters and amides is a critical step in the construction of these complex molecules.
However, the steric hindrance presented by the N-methyl group and the adjacent 5-methyl substituent on the aromatic ring poses significant challenges to standard derivatization protocols.[2][3] These steric impediments can lead to sluggish reaction rates, incomplete conversions, and the formation of unwanted byproducts. This application note provides a comprehensive guide to overcoming these challenges, offering detailed protocols and expert insights into the successful derivatization of this important synthetic intermediate.
Understanding the Synthetic Landscape: Key Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group of N-Boc-N-methyl-5-methylanthranilic acid fall into three main categories:
-
Amide Bond Formation: This is the most common derivatization, creating a stable amide linkage with a primary or secondary amine. Given the steric hindrance of the substrate, the choice of coupling reagent is paramount.
-
Esterification: The formation of an ester can be crucial for modifying solubility, creating prodrugs, or for use as a synthetic handle in subsequent reactions.
-
Conversion to Acyl Chloride: This highly reactive intermediate can be used for subsequent reactions with a wide range of nucleophiles, including amines and alcohols, often under milder conditions than direct coupling.
The selection of the appropriate strategy depends on the desired final product, the nature of the coupling partner, and the overall synthetic route.
Section 1: Amide Bond Formation – Taming a Hindered Carboxylic Acid
The formation of an amide bond from a sterically hindered carboxylic acid like N-Boc-N-methyl-5-methylanthranilic acid requires the use of potent activating agents that can overcome the electronic and steric barriers to reaction.
The Rationale Behind Reagent Selection
Standard peptide coupling reagents may prove inefficient for this substrate. More potent uronium/aminium or phosphonium salt-based reagents are recommended.[4][5] These reagents form highly reactive activated esters in situ, which are more susceptible to nucleophilic attack by the incoming amine.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for hindered couplings and can sometimes offer advantages in terms of side-product profiles.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive: While a common carbodiimide, EDC alone is often insufficient. The addition of an activating agent like HOBt (Hydroxybenzotriazole) or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) is crucial to enhance reactivity.
The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the reaction mixture without competing with the desired amine nucleophile.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of N-Boc-N-methyl-5-methylanthranilic acid with a primary or secondary amine using HATU.
Materials:
-
N-Boc-N-methyl-5-methylanthranilic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Protocol Steps:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-N-methyl-5-methylanthranilic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. For particularly hindered amines, the reaction may require gentle heating (40-50 °C) and extended reaction times (12-24 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommendation | Rationale |
| Equivalents of Amine | 1.1 - 1.5 eq | To drive the reaction to completion. |
| Equivalents of HATU | 1.2 - 1.5 eq | To ensure complete activation of the carboxylic acid. |
| Equivalents of DIPEA | 2.5 - 3.0 eq | To neutralize the hexafluorophosphate salt and the carboxylic acid. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the reactants. |
| Temperature | Room Temperature to 50 °C | Higher temperatures may be needed for very hindered substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Diagram of the HATU-Mediated Amide Coupling Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Section 2: Esterification – Strategies for Ester Synthesis
Esterification of N-Boc-N-methyl-5-methylanthranilic acid can be achieved through several methods. The choice depends on the desired ester and the scale of the reaction.
Fischer-Speier Esterification: A Classic Approach
For simple alkyl esters (e.g., methyl or ethyl esters), the Fischer-Speier esterification is a straightforward and cost-effective method.[6]
Protocol Steps:
-
Reaction Setup: Suspend N-Boc-N-methyl-5-methylanthranilic acid in the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer and concentrate.
-
-
Purification: Purify by column chromatography if necessary.
DCC/DMAP-Mediated Esterification: For More Complex Alcohols
For more complex or sensitive alcohols, a milder method using a carbodiimide coupling agent is preferable. The Steglich esterification, utilizing N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a reliable choice.[7]
Protocol Steps:
-
Reaction Setup: Dissolve N-Boc-N-methyl-5-methylanthranilic acid, the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
DCC Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer and concentrate.
-
-
Purification: Purify the crude ester by column chromatography.
| Parameter | Fischer-Speier | DCC/DMAP |
| Alcohol Type | Simple, primary/secondary | Wide range, including tertiary and sensitive alcohols |
| Catalyst | Strong acid (H₂SO₄, p-TSA) | DMAP (catalytic) |
| Coupling Agent | None | DCC (or other carbodiimides like EDC) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Byproduct | Water | Dicyclohexylurea (DCU) |
Section 3: Conversion to Acyl Chloride – A Gateway to Diverse Derivatives
For highly unreactive nucleophiles or when a more reactive intermediate is desired, converting the carboxylic acid to an acyl chloride is an effective strategy.
Reagent Selection for Acyl Chloride Formation
-
Thionyl Chloride (SOCl₂): A common and effective reagent. The reaction can be performed neat or in a solvent like DCM or toluene.[8][9][10]
-
Oxalyl Chloride ((COCl)₂): A milder alternative to thionyl chloride, often used with a catalytic amount of DMF. It produces gaseous byproducts, simplifying workup.[11]
Caution: These reagents are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Acyl Chloride Formation and Subsequent Reaction
Protocol Steps (Part A: Acyl Chloride Formation):
-
Reaction Setup: To a dry flask under an inert atmosphere, add N-Boc-N-methyl-5-methylanthranilic acid.
-
Reagent Addition: Add an excess of thionyl chloride (or oxalyl chloride with catalytic DMF in an anhydrous solvent like DCM).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases and the starting material is consumed (monitor by IR if possible, looking for the disappearance of the broad O-H stretch and the appearance of the acyl chloride carbonyl stretch at a higher frequency).
-
Isolation (if necessary): Remove the excess reagent under reduced pressure. The crude acyl chloride is often used immediately in the next step without further purification.
Protocol Steps (Part B: Reaction with a Nucleophile):
-
Reaction Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Nucleophile Addition: Cool the solution to 0 °C and add the amine or alcohol nucleophile (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.2 eq) to scavenge the HCl byproduct.
-
Reaction: Stir the reaction at 0 °C to room temperature until completion.
-
Workup and Purification: Perform a standard aqueous workup and purify the product by column chromatography as described in the previous sections.
Diagram of the Acyl Chloride Formation and Reaction Workflow:
Caption: Workflow for acyl chloride formation and subsequent reaction.
Conclusion: A Versatile Toolkit for a Challenging Substrate
The derivatization of the sterically hindered carboxylic acid of N-Boc-N-methyl-5-methylanthranilic acid requires careful consideration of reaction conditions and reagent choice. By employing potent coupling agents like HATU for amide formation, utilizing appropriate conditions for esterification, or converting to the highly reactive acyl chloride, researchers can successfully synthesize a wide array of derivatives. The protocols and insights provided in this application note serve as a robust starting point for the efficient and reliable synthesis of novel compounds for drug discovery and development.
References
- Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis - Benchchem. (URL not available)
- Application Notes and Protocols for the Esterification of N-methylanthranilic acid to Produce Methyl N-methylanthranil
- Due-Hansen, M. E., et al. (2016).
- CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester - Google P
- GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google P
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
- LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions.
- Practical N-to-C peptide synthesis with minimal protecting groups - PMC - PubMed Central.
- Peptide Synthesis: Methods and Protocols [1st ed. 2020].
- Anthranilic Acid from Methyl Anthranil
- Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC.
- Methods and protocols of modern solid phase peptide synthesis - ResearchG
- SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (URL not available)
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
-
. (URL not available)
- Developments in peptide and amide synthesis - Luxembourg Bio Technologies.
- N-METHYLANTHRANILIC ACID | 119-68-6 - ChemicalBook.
- Synthesis of β-ketoamides via transformation of N-Boc amides using...
- Planning a Peptide Synthesis | AAPPTec.
- A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles - Semantic Scholar.
- Synthesis of new amides of the N-methylpiperazine series - R Discovery - Researcher.Life.
- Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC - NIH.
- Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
- N-Boc-N-methylanthranilic acid | CAS 141871-02-5 | SCBT.
- Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hep
- One-Step Conversion of Methyl Ketones to Acyl Chlorides - ResearchG
- Making esters the the presence of an amine? : r/Chempros - Reddit.
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
- The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
- Use of N-(4-aminophenyl)
- Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent - ResearchG
- On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchG
- Scholars Research Library - Der Pharma Chemica.
- Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.)
- (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)
- Synthesis of 955a - PrepChem.com. (URL not available)
- Deep Blue Documents - University of Michigan. (URL not available)
Sources
- 1. Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 10. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid has emerged as a highly valuable and versatile building block. Its unique structural features—a protected secondary amine and a carboxylic acid ortho to each other on a substituted benzene ring—render it an ideal precursor for the synthesis of a variety of heterocyclic systems, most notably quinazolinones.
The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves a dual purpose. Firstly, it prevents unwanted side reactions of the otherwise reactive secondary amine. Secondly, and more strategically, it modulates the reactivity of the anthranilic acid derivative, facilitating specific transformations that might otherwise be challenging. The N-methyl group provides an additional point of structural diversity and can influence the pharmacological properties of the final compounds. The methyl group at the 5-position of the aromatic ring offers a handle for further functionalization or can be a key feature for biological activity.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid in organic synthesis, with a focus on its application in the construction of medicinally relevant quinazolinone cores.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value |
| CAS Number | 153896-25-8 |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
| Melting Point | 138-142 °C |
Core Application: Synthesis of N-Boc-Protected 2-Alkylaminoquinazolin-4(3H)-ones
One of the most powerful applications of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is in the multicomponent synthesis of N-Boc-protected 2-alkylaminoquinazolin-4(3H)-ones. These scaffolds are central to a number of approved drugs and clinical candidates, including several PI3K inhibitors.[1] The following protocol is a robust and efficient method for the construction of these valuable intermediates.
Reaction Principle and Mechanistic Insights
The synthesis proceeds via a one-pot, three-component reaction involving the N-Boc-N-methyl-5-methylanthranilic acid, an N-Boc-protected amino acid, and a primary amine. The reaction is typically mediated by a coupling agent and a mild base. The presence of Cu(II) chloride has been shown to be crucial for preserving enantiomeric purity when using chiral amino acids.[1]
The proposed mechanism involves the initial activation of the carboxylic acid of the N-Boc-N-methyl-5-methylanthranilic acid, followed by coupling with the primary amine to form an amide intermediate. Subsequent intramolecular cyclization, facilitated by the removal of the Boc protecting group under the reaction conditions or in a subsequent step, leads to the formation of the quinazolinone ring. The N-methyl group remains on the anthranilic acid nitrogen, and the side chain of the amino acid is incorporated at the 2-position of the quinazolinone core.
Experimental Workflow
The overall workflow for the synthesis of N-Boc-protected 2-alkylaminoquinazolin-4(3H)-ones is depicted below.
Caption: General workflow for the synthesis of N-Boc-protected 2-alkylaminoquinazolin-4(3H)-ones.
Detailed Protocol
This protocol describes the synthesis of a representative N-Boc-protected 2-alkylaminoquinazolin-4(3H)-one on a 1.0 mmol scale.
Materials:
-
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid (1.0 mmol, 1.0 eq)
-
N-Boc-amino acid (e.g., N-Boc-glycine) (1.0 mmol, 1.0 eq)
-
Primary amine (e.g., aniline) (1.2 mmol, 1.2 eq)
-
Methanesulfonyl chloride (MsCl) (1.0 mmol, 1.0 eq)
-
N-methylimidazole (NMI) (1.0 mmol, 1.0 eq)
-
Anhydrous Dichloromethane (DCM) (15 mL)
-
Anhydrous Copper(II) chloride (CuCl₂) (0.25 mmol, 0.25 eq) (Optional, for chiral amino acids)
-
4 Å Molecular Sieves (140 mg)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the N-Boc-amino acid (1.0 mmol), anhydrous CuCl₂ (if applicable), and 4 Å molecular sieves.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DCM (15 mL) via syringe.
-
Cooling: Cool the reaction mixture to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: While stirring, add N-methylimidazole (1.0 mmol) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.0 mmol).
-
Activation: Stir the mixture at -20 °C for 1 hour.
-
Addition of Building Block: Add 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid (1.0 mmol) to the reaction mixture.
-
Stirring: Continue stirring at -20 °C for 1.5 hours.
-
Addition of Amine: Add the primary amine (1.2 mmol) to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-protected 2-alkylaminoquinazolin-4(3H)-one.
Deprotection of the Boc Group: Accessing the Final Product
The Boc group is a crucial temporary protecting group. Its removal is often the final step in a synthetic sequence to unveil the desired active molecule. The acid-labile nature of the Boc group allows for its selective removal under mild conditions.[2][]
Deprotection Protocol
Materials:
-
N-Boc-protected quinazolinone (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve the N-Boc-protected quinazolinone (1.0 mmol) in DCM (5 mL) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add an equal volume of TFA (5 mL) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentration: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization and Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification by recrystallization or chromatography may be necessary.
Alternative Applications and Future Directions
While the synthesis of quinazolinones is a prominent application, the utility of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid extends to the construction of other heterocyclic systems. The ortho-disposition of the protected amine and carboxylic acid functionalities makes it a suitable precursor for the synthesis of benzodiazepines, benzoxazinones, and other fused heterocyclic scaffolds of medicinal interest.
Furthermore, the carboxylic acid can be engaged in various coupling reactions, such as amide bond formation with diverse amines or esterification, to generate a library of derivatives for structure-activity relationship (SAR) studies. The Boc-protected amine can be deprotected and subsequently functionalized with a wide range of electrophiles, further expanding the chemical space accessible from this versatile building block.
Conclusion
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a strategically designed building block that offers significant advantages in the synthesis of complex organic molecules. Its pre-installed protecting group and substitution pattern facilitate efficient and controlled access to valuable heterocyclic cores, particularly quinazolinones. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important intermediate in their pursuit of novel chemical entities with therapeutic potential.
References
-
St. Denis, J. D., et al. (2017). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 359(10), 1638-1644. [Link]
-
Kaur, H., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(114), 94255-94260. [Link]
-
PubChem. 2-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2006). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
Sources
Application Note & Protocol: Strategic Amide Coupling of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective amide bond formation using 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. This N-methylated anthranilic acid derivative presents significant steric challenges that can lead to low yields and incomplete reactions with standard coupling protocols.[1][2] This guide elucidates the underlying principles of coupling sterically hindered substrates, offers a comparative analysis of suitable reagents, and provides validated, step-by-step protocols to ensure successful, high-yield synthesis.
Introduction: Overcoming the Steric Challenge
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a valuable building block in medicinal chemistry. However, the presence of the N-methyl group adjacent to the amine and the bulky tert-Butoxycarbonyl (Boc) protecting group creates a sterically congested environment around the carboxylic acid. This hindrance obstructs the approach of the amine nucleophile, significantly slowing down the rate of amide bond formation and often rendering common coupling reagents like DCC or EDC ineffective when used alone.[1][2][3]
The primary difficulty arises from two factors:
-
Steric Hindrance: The N-methyl group physically blocks the incoming amine from attacking the activated carboxylic acid intermediate.[1][2]
-
Reduced Nucleophilicity: The amine coupling partner may also possess steric bulk, further diminishing its effectiveness as a nucleophile.[2]
Therefore, successful coupling requires the selection of highly potent activating reagents that can rapidly convert the carboxylic acid into a highly reactive intermediate, driving the reaction to completion despite these steric impediments. This note details strategies employing superior coupling agents such as HATU and T3P®, which are specifically suited for these challenging transformations.[1][4]
Principles & Reagent Selection
The key to a successful coupling is the efficient activation of the carboxylic acid. The ideal coupling reagent generates a highly reactive intermediate that is susceptible to nucleophilic attack even by a hindered amine.
Mechanism of Activation
The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form an active ester or a similarly reactive species. This intermediate is then attacked by the amine to form the desired amide bond, releasing the activating group as a byproduct.
Caption: General workflow for amide bond formation.
Recommended Coupling Reagents
For a sterically hindered substrate like N-Boc-N-methyl-5-methylanthranilic acid, the choice of reagent is critical.
-
Uronium/Aminium Salts (HATU, HBTU): These are among the most effective reagents for difficult couplings.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the superior choice.[1][2] It reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester, which efficiently acylates the amine.[5]
-
Propylphosphonic Anhydride (T3P®): T3P® is an exceptionally powerful and versatile coupling reagent that functions as a water scavenger.[6] It is known for its high reactivity, low epimerization risk, and the generation of water-soluble byproducts, which greatly simplifies reaction workup.[4][7] It is particularly effective for coupling N-methylated amino acids.
-
Carbodiimides + Additives (EDC/HOAt): While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common reagent, it is often insufficient for hindered couplings on its own.[3] Its efficacy can be dramatically improved by using an additive. HOAt (1-Hydroxy-7-azabenzotriazole) is superior to the more traditional HOBt in accelerating the reaction and suppressing side reactions.[2] This combination can be a cost-effective option, though potentially less potent than HATU or T3P®.
Comparative Summary of Reaction Conditions
The following table summarizes recommended starting conditions for coupling 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid with a primary amine. Note that optimization may be required based on the specific amine used.
| Parameter | Method 1: HATU | Method 2: T3P® | Method 3: EDC/HOAt |
| Carboxylic Acid | 1.0 eq | 1.0 eq | 1.0 eq |
| Amine | 1.0 - 1.2 eq | 1.0 - 1.2 eq | 1.1 - 1.5 eq |
| Coupling Reagent | HATU (1.1 - 1.5 eq)[5] | T3P® (1.5 eq of 50% sol.) | EDC·HCl (1.5 eq)[8] |
| Additive | None required | None required | HOAt (1.2 eq) |
| Base | DIPEA (2.0 - 4.0 eq)[5][9] | Pyridine or DIPEA (3.0 - 4.0 eq) | DIPEA or NMM (3.0 - 5.0 eq)[8] |
| Solvent | Anhydrous DMF, DCM[5] | Anhydrous EtOAc, MeCN, DCM[7] | Anhydrous DMF, DCM[8] |
| Temperature | 0 °C to Room Temp (25 °C) | 0 °C to Room Temp (25 °C) | 0 °C to Room Temp (25 °C) |
| Time | 1 - 6 hours[5] | 1 - 4 hours | 4 - 24 hours |
| Workup | Aqueous wash | Aqueous wash (easy)[4][6] | Aqueous wash |
| Potency | Very High | Very High | Moderate to High |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for optimal results.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the recommended first choice for this substrate due to its high reliability and efficiency with hindered systems.[2][5] The mechanism involves the formation of a highly reactive OAt-ester.
Caption: Simplified HATU activation pathway.
Materials:
-
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1N HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and HATU (1.2 eq) to a flame-dried round-bottom flask.
-
Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid. This step is crucial to avoid side reactions with the amine.[10]
-
Coupling: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[5]
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Facile Coupling and Workup with T3P®
This protocol is an excellent alternative, offering high yields and an exceptionally simple workup procedure, as the phosphonic acid byproducts are readily removed with an aqueous wash.[4][6][7]
Materials:
-
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
T3P® (50% solution in EtOAc or DMF) (1.5 eq)
-
Pyridine or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the amine (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous EtOAc or DCM (approx. 0.2 M).
-
Base Addition: Add Pyridine or TEA (3.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Coupling: Add the T3P® solution (1.5 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the reaction solvent (EtOAc or DCM) (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Coupling Reagent: The reagent is not potent enough for the hindered substrate.[1][2]2. Wet Reagents/Solvent: Hydrolysis of the activated intermediate.3. Insufficient Activation Time: (For HATU) The acid was not fully activated before adding the amine. | 1. Switch to a more powerful reagent (HATU or T3P®). Increase reagent equivalents to 1.5 eq.[1]2. Ensure all solvents are anhydrous and reagents are handled under an inert atmosphere.3. Increase the pre-activation time to 20-30 minutes before adding the amine.[10] |
| Side Product Formation | 1. Guanidinylation: (With HATU/HBTU) The amine reacts with the coupling reagent itself.2. Racemization: (If amine is chiral) Base or prolonged reaction time causes loss of stereointegrity. | 1. Always add the base and coupling reagent to the carboxylic acid first (pre-activation). Add the amine solution last.[10]2. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[2] Ensure the reaction is not heated unnecessarily. T3P® is known for low levels of racemization.[4] |
| Difficult Workup | 1. Emulsion Formation: During aqueous extraction.2. Water-Soluble Product: Product is lost to the aqueous layers. | 1. Add more brine to the separatory funnel to help break the emulsion.2. If the product has high polarity, perform a back-extraction of the combined aqueous layers. Consider using T3P® for its easier workup with water-soluble byproducts.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. benchchem.com [benchchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
Boc deprotection methods for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid derivatives
A Guide to Method Selection and Protocol Optimization for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid Derivatives
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable, acid-labile nature.[1] However, its removal from sterically hindered or electronically complex substrates, such as N-methylated aromatic carboxylic acids, demands a nuanced approach to avoid side reactions and ensure high yields. This application note provides a detailed guide to the deprotection of 2-((tert-butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid derivatives. We will explore the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic context.
Introduction: The Challenge of N-Aryl, N-Alkyl Carbamate Cleavage
The Boc protecting group's stability to a wide range of nucleophilic and basic conditions makes it an invaluable tool in multistep synthesis.[1][2] Its removal is typically achieved under acidic conditions, which protonate the carbamate and initiate a fragmentation cascade.[1][3][4] The general mechanism involves the formation of a stable tert-butyl cation and carbon dioxide, liberating the free amine.[1][3]
However, the electronic nature of the substrate significantly influences the lability of the Boc group. In the case of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, the nitrogen lone pair's delocalization into the aromatic ring makes the carbamate less susceptible to protonation compared to its aliphatic counterparts. This reduced reactivity often necessitates harsher conditions, which can, in turn, jeopardize other sensitive functional groups, such as the carboxylic acid. Furthermore, the liberated tert-butyl cation is a potent electrophile that can lead to unwanted side reactions, such as alkylation of the aromatic ring or the carboxylate.[5]
This guide will dissect three primary deprotection strategies—strong acidolysis with trifluoroacetic acid (TFA), cleavage with hydrochloric acid (HCl), and a non-acidic thermal approach—providing the rationale and procedural details for each.
Mechanistic Overview of Acid-Catalyzed Boc Deprotection
The cleavage of a Boc group in the presence of a strong acid like TFA or HCl follows a well-established pathway. The reaction kinetics can be complex, with evidence suggesting a second-order dependence on the concentration of strong acids like HCl.[6][7][8][9][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
Technical Support Center: Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
Welcome to the technical support center for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid (Boc-Me-AMBA). This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high yields and purity for this compound. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is significantly lower than reported. Where should I begin troubleshooting?
A1: A low overall yield is a common issue that can stem from multiple stages of the synthesis and purification process. A systematic approach is crucial.
Initial Diagnostic Workflow:
-
Confirm Starting Material Integrity: Verify the purity of your starting material, whether it is 2-(methylamino)-5-methylbenzoic acid or its corresponding methyl ester. Impurities can inhibit the reaction or complicate purification.
-
Analyze Crude Reaction Mixture: Before workup, take a small aliquot of the crude reaction mixture. Analyze it using Thin Layer Chromatography (TLC) or LC-MS. This will reveal if the reaction has gone to completion, the extent of byproduct formation, and whether the desired product is present.
-
Evaluate the Workup and Purification: Significant product loss can occur during extraction, crystallization, or chromatography. Analyze aqueous layers for lost product and assess the purity of fractions from column chromatography.
The following diagram illustrates a logical troubleshooting workflow to pinpoint the source of low yield.
Caption: General troubleshooting workflow for low yield.
Scenario 1: Boc Protection of 2-(methylamino)-5-methylbenzoic acid
This is the most direct route, involving the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O).
Q2: My Boc protection reaction is sluggish and incomplete, even after extended reaction times. What are the likely causes?
A2: Incomplete Boc protection is a frequent challenge, often rooted in the nature of the amino acid substrate and the reaction conditions.
-
Causality - The Zwitterionic Challenge: 2-(methylamino)-5-methylbenzoic acid is an amino acid and likely exists as a zwitterion, especially near neutral pH. This leads to poor solubility in many common organic solvents like THF or dichloromethane, hindering the reaction.
-
Causality - Base Selection is Critical: A base is required to neutralize the acidic byproduct of the reaction and drive it to completion.[1] For an amino acid substrate, the base must also be strong enough to deprotonate the ammonium ion of the zwitterion, making the amine nucleophilic.
Troubleshooting Steps & Solutions:
-
Optimize the Solvent System: Employ a solvent system that can dissolve the zwitterionic starting material. A biphasic system or a polar protic solvent is often effective.
-
Recommended System: A mixture of 1,4-Dioxane and aqueous 1N NaOH or a THF/water mixture.[2] The aqueous base ensures the substrate is deprotonated and dissolved as its sodium salt, facilitating the reaction with Boc₂O in the organic phase.
-
-
Re-evaluate Your Base: The choice and stoichiometry of the base are paramount.
-
Inappropriate Base: Triethylamine (TEA) may not be sufficiently basic to fully deprotonate the zwitterion and can lead to slow reactions.
-
Stoichiometry: At least two equivalents of base are conceptually required: one to deprotonate the carboxylic acid and one to deprotonate the ammonium salt to free the amine. An excess is often used.
-
-
Increase Boc₂O Stoichiometry: Boc anhydride can slowly hydrolyze under aqueous basic conditions.[1] Using a slight excess (e.g., 1.1 to 1.3 equivalents) can compensate for this side reaction and drive the protection to completion.
Table 1: Recommended Conditions for Boc Protection
| Parameter | Recommendation | Rationale |
| Solvent | 1,4-Dioxane/Water, THF/Water (1:1) | Improves solubility of the zwitterionic amino acid. |
| Base | NaOH, Na₂CO₃, LiOH | Sufficiently basic to deprotonate the amino acid and neutralize byproducts. |
| Base Stoichiometry | 2.0 - 2.5 equivalents | Ensures the amine is in its free, nucleophilic form. |
| Boc₂O Stoichiometry | 1.1 - 1.3 equivalents | Compensates for potential hydrolysis and drives the reaction. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with the stability of Boc₂O. |
Protocol: Optimized Boc Protection
-
Suspend 2-(methylamino)-5-methylbenzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydroxide (2.2 eq) as a 1N aqueous solution and stir until the starting material fully dissolves.
-
Add di-tert-butyl dicarbonate (1.2 eq), either neat or dissolved in a minimal amount of dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an acidic workup as described in the purification section (Q4).
Scenario 2: Saponification of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)-5-methylbenzoate
If your synthesis involves preparing the methyl ester first, the final step is hydrolysis to the carboxylic acid.
Q3: During the hydrolysis of the methyl ester, my yield is low and I observe a significant byproduct that seems to be the deprotected amine. How can I prevent this?
A3: This is a classic case of incompatible reaction conditions. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[3][4] Attempting to hydrolyze the ester under acidic conditions will inevitably lead to cleavage of the Boc group.
-
Mechanism of Deprotection: Under acidic conditions, the carbonyl oxygen of the Boc group is protonated. This facilitates the loss of the stable tert-butyl cation, which then typically forms isobutylene and CO₂.[4] This process is often rapid, especially with strong acids like HCl or TFA.[5][6]
The Solution: Basic Hydrolysis (Saponification)
The Boc group is generally stable under basic conditions, making saponification the method of choice for hydrolyzing esters in its presence.[7][8]
Caption: Common synthetic routes to the target molecule.
Protocol: Optimized Saponification
-
Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 ratio).
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Once complete, remove the organic solvents via rotary evaporation.
-
Dilute the remaining aqueous solution with water and proceed with the acidic workup (Q4).
Purification Strategies
Q4: My crude product looks clean by TLC, but my isolated yield after purification is poor. How can I improve the recovery of my final product?
A4: The product is a carboxylic acid, which allows for a straightforward but potentially loss-prone acid-base extraction. Fine-tuning the workup is key to maximizing recovery.
Troubleshooting the Acid-Base Workup:
-
Problem: Premature precipitation. When acidifying the basic aqueous solution after saponification or Boc protection, adding the acid too quickly can cause the product to precipitate as a gummy solid that traps impurities and is difficult to handle.
-
Solution:
-
After the reaction, remove any organic solvents.
-
Wash the basic aqueous solution with a non-polar organic solvent like hexanes or diethyl ether to remove any unreacted Boc₂O or other neutral impurities.
-
Cool the aqueous layer in an ice bath.
-
Slowly add 1N or 2N HCl with vigorous stirring. Monitor the pH. Acidify to a final pH of ~2-3.
-
The product should precipitate as a fine solid. If it oils out, add more ethyl acetate immediately and proceed to extraction.
-
Extract the acidified aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallization vs. Chromatography:
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization is an effective method for final purification.
-
Suitable Solvents: A solvent system of ethyl acetate/hexanes or diethyl ether/petroleum ether is a good starting point. Dissolve the crude solid in a minimal amount of the more polar solvent and slowly add the non-polar anti-solvent until turbidity persists, then allow to cool.
-
-
Column Chromatography: If significant impurities are present, flash chromatography may be necessary.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically used. To prevent streaking due to the acidic nature of the product, it is highly recommended to add a small amount (0.5-1%) of acetic acid to the mobile phase.
-
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Wessjohann, L. A., & Ruijter, E. (2013). Dual protection of amino functions involving Boc. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions using benzoic acid. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Directed ortho-lithiation of unprotected benzoic acids. Retrieved from [Link]
-
Semantic Scholar. (1995). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]
-
Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]
-
Semantic Scholar. (1994). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
ResearchGate. (2013). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protodecarboxylation of benzoic acids under radical conditions. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). Reactions of carbonyl compounds in basic solutions. Part II. The mechanism of the alkaline hydrolysis of methyl 2-benzoylbenzoates. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(tert-Butoxycarbonyl-methyl-amino)-5-methoxybenzoic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Product Formation in the N-Methylation of 2-Amino-5-Methylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of N-methylated 2-amino-5-methylbenzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific N-methylation reaction. Instead of a generic protocol, we will address the common challenges and side product formations encountered in the lab through a practical, question-and-answer-based troubleshooting format. Our goal is to provide you with the mechanistic insights and procedural guidance necessary to optimize your reaction outcomes.
Section 1: Understanding the Primary Reaction Pathways
The N-methylation of 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid) is a common transformation, but controlling the degree of methylation is a critical challenge.[1] The reaction can yield the desired mono-methylated product or the over-methylated N,N-dimethylated product. Understanding the conditions that favor each pathway is the first step in troubleshooting.
Diagram 1: Desired vs. Over-methylation Pathways
Caption: Reaction map showing the sequential methylation of the starting amine.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the N-methylation of 2-amino-5-methylbenzoic acid.
Q1: My analysis shows a mixture of mono- and di-methylated products. How can I improve the selectivity for the mono-methylated product?
Answer: This is the most frequent challenge. The formation of the N,N-dimethyl tertiary amine is often thermodynamically favored.[2] Your strategy should focus on kinetic control and limiting the availability of the methylating agent.
-
For Eschweiler-Clarke Reactions: This method, which uses formaldehyde and formic acid, is known for its high efficiency in producing tertiary amines.[3][4] To favor the secondary amine (mono-methylated product), you must carefully control the stoichiometry.
-
Causality: The reaction proceeds through the formation of an imine intermediate, which is then reduced.[3][5] The secondary amine product can react again with formaldehyde to form a new iminium ion, leading to the tertiary amine. Using an excess of formaldehyde and formic acid will drive the reaction to completion, yielding the di-methylated product.[2][5]
-
Solution: Begin by using substoichiometric amounts of formaldehyde and formic acid (e.g., 0.9-1.1 equivalents of each) relative to the starting amine. Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop it once the starting material is consumed, before significant di-methylation occurs.
-
-
For Reactions with Alkyl Halides or Sulfates (e.g., Dimethyl Sulfate): These reagents are highly reactive and can be difficult to control.[6][7]
-
Causality: The mono-methylated product is still nucleophilic and can compete with the starting material for the alkylating agent, leading to over-methylation.
-
Solution: Add the dimethyl sulfate (DMS) dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate. Use only one equivalent of DMS. The presence of a mild, non-nucleophilic base is crucial to neutralize the acid byproduct without promoting side reactions.
-
Q2: My reaction is very slow or stalls, leaving a large amount of unreacted starting material. What are the likely causes?
Answer: Incomplete conversion points to issues with reagents, reaction conditions, or activation.
-
Reagent Quality: Formaldehyde solutions can degrade over time, forming paraformaldehyde. Formic acid can absorb water. Use fresh, high-quality reagents. For a solvent-free approach, solid paraformaldehyde can be used, which decomposes in situ.[3]
-
Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures (80-100 °C).[4][5] If your temperature is too low, the rate of imine formation and hydride transfer will be significantly reduced.
-
pH Conditions: The reaction requires weakly acidic conditions to facilitate iminium ion formation.[8] If the medium is too basic or too strongly acidic, the initial condensation between the amine and formaldehyde can be inhibited.[3]
Q3: My mass spectrum shows a peak that is 14 Da higher than my expected product, but it's not the di-methylated species. What is this side product?
Answer: A mass increase of 14 Da (CH₂) often corresponds to the esterification of the carboxylic acid group to a methyl ester.
-
Causality: This side reaction is particularly prevalent when using dimethyl sulfate, as it is a powerful methylating agent for both amines and carboxylic acids.[9][10] It can also occur if methanol is used as a solvent under the acidic conditions of the Eschweiler-Clarke reaction, leading to a Fischer esterification.
-
Identification: In the ¹H NMR spectrum, a methyl ester will appear as a sharp singlet around 3.8-3.9 ppm. This can be distinguished from the N-CH₃ signal, which typically appears further upfield (around 2.8-3.0 ppm).
-
Prevention:
-
Avoid using methanol as a solvent if possible; consider water, THF, or dioxane.
-
If using DMS, run the reaction at a lower temperature and use a non-nucleophilic base to minimize conditions that favor esterification.
-
If the ester forms, it can be hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., NaOH in H₂O/MeOH), followed by acidification.
-
Q4: I want to completely avoid the formation of quaternary ammonium salts. Which method is safest?
Answer: The Eschweiler-Clarke reaction is the superior choice for avoiding quaternization.
-
Mechanistic Reason: The reaction mechanism requires the amine to form an imine or iminium ion with formaldehyde. A tertiary amine, such as the N,N-dimethylated product, cannot form another imine, so the reaction stops.[2][11] This provides an inherent "safety valve" against over-alkylation.
-
Alkylating Agent Risk: In contrast, methods using methyl iodide or dimethyl sulfate can lead to the formation of quaternary ammonium salts because the tertiary amine product is still a potent nucleophile that can attack the alkylating agent.[3]
Section 3: Analytical & Experimental Protocols
Trustworthy protocols are self-validating. Use these methods to monitor and control your reaction effectively.
Protocol 1: TLC Monitoring of the Reaction
This is the most critical step for process control.
-
Prepare the TLC Plate: Use a standard silica gel plate.
-
Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Eluent System: A typical mobile phase is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) with 1% acetic acid. The acid prevents the amine from streaking on the silica.
-
Development & Visualization: Develop the plate, dry it, and visualize under a UV lamp (254 nm).
-
Interpretation: The starting material (more polar) will have a lower Rf. The mono-methylated product will have a higher Rf, and the di-methylated product will have the highest Rf (least polar). Track the disappearance of the SM spot and the appearance of the product spots over time.
Table 1: Comparative Analytical Data for Key Compounds
| Compound | Expected m/z [M+H]⁺ | ¹H NMR: N-H Signal | ¹H NMR: N-CH₃ Signal | Typical TLC Rf* |
| 2-Amino-5-methylbenzoic Acid | 152.07 | Broad singlet (~5-6 ppm, 2H) | N/A | 0.30 |
| 2-(Methylamino)-5-methylbenzoic Acid | 166.09 | Broad singlet (~7-8 ppm, 1H) | Singlet (~2.9 ppm, 3H) | 0.45 |
| 2-(Dimethylamino)-5-methylbenzoic Acid | 180.10 | N/A | Singlet (~2.7 ppm, 6H) | 0.60 |
| Methyl 2-(methylamino)-5-methylbenzoate | 180.10 | Broad singlet (~7-8 ppm, 1H) | Singlet (~2.9 ppm, 3H) & Singlet (~3.8 ppm, 3H) | 0.75 |
*Rf values are illustrative and will vary based on the exact eluent system and conditions.
Protocol 2: Example N-Methylation via Eschweiler-Clarke
This protocol is a starting point and should be optimized based on TLC monitoring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add formic acid (98-100%, 2.5 eq) followed by aqueous formaldehyde (37 wt. % in H₂O, 2.2 eq).[5]
-
Heating: Heat the mixture to 80-90 °C with stirring. The reaction is typically accompanied by CO₂ evolution.[4][5]
-
Monitoring: After 2 hours, and every hour thereafter, take a small aliquot, dilute it, and analyze by TLC as described in Protocol 1.
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Carefully add water and basify the solution to pH ~9-10 with a saturated sodium carbonate or sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Section 4: Visualizing Reaction Mechanisms & Workflows
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common side product issues.
Diagram 3: Eschweiler-Clarke Mechanism & Side Reaction
Caption: Simplified mechanism showing sequential methylation and the potential esterification side reaction.
Section 5: References
-
Time in Köln, DE. Google Search.
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central - NIH. [Link]
-
Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Eschweiler-Clarke Reaction. YouTube. [Link]
-
Synthesis of the derivative 1u via reductive amination. ResearchGate. [Link]
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. NIH. [Link]
-
Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. ChemRxiv. [Link]
-
(PDF) N -Dimethylation and N -Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ResearchGate. [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega - ACS Publications. [Link]
-
(PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
-
Effects of amines on macromolecular methylation. PubMed. [Link]
-
Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]
-
Unraveling the Mystery of MTHFR and Overmethylation: Beyond the Ordinary. Dan Purser MD. [Link]
-
An efficient and practical N-methylation of amino acid derivatives. PubMed. [Link]
-
Understanding Overmethylation: Symptoms, Causes, and Solutions. Methyl-Life. [Link]
-
Reductive amination. Wikipedia. [Link]
-
A Look at Overmethylation. casi.org. [Link]
-
MTHFR and Overmethylation: Causes, Symptoms, and Support. Methyl-Life. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
2-Amino-5-methylbenzoic acid. PubChem - NIH. [Link]
-
Dimethyl sulfate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. [Link]
-
2-Amino-5-methylbenzoic acid. SIELC Technologies. [Link]
-
Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
-
N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC - NIH. [Link]
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]
-
N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. ResearchGate. [Link]
-
Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. PMC - NIH. [Link]
-
DIMETHYL SULFATE. IARC Publications. [Link]
Sources
- 1. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing the Boc Protection of 2-(Methylamino)-5-methylbenzoic Acid
Introduction
Welcome to the technical support center for the synthesis and optimization of N-Boc-2-(methylamino)-5-methylbenzoic acid. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][2][3]
However, the Boc protection of 2-(methylamino)-5-methylbenzoic acid presents a unique set of challenges due to the presence of two distinct functional groups: a moderately nucleophilic secondary aniline and a reactive carboxylic acid. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this transformation, ensuring high yield and purity.
Reaction Overview
The primary goal is the chemoselective N-acylation of the secondary amine using di-tert-butyl dicarbonate ((Boc)₂O) without promoting side reactions involving the carboxylic acid.
General Reaction Scheme:
The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the (Boc)₂O anhydride.[4][5] The choice of base and solvent is critical to deprotonate the resulting ammonium intermediate and to manage the acidity of the carboxylic acid group, which can influence both solubility and reactivity.
Caption: General mechanism for Boc protection and potential side reaction.
Recommended Starting Protocol
This protocol is designed as a robust starting point. Subsequent sections will address how to troubleshoot and optimize from this baseline. The use of an aqueous basic medium helps to solubilize the starting material by forming the carboxylate salt, which can then readily react.[6]
Materials
-
2-(methylamino)-5-methylbenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve 2-(methylamino)-5-methylbenzoic acid (1.0 equiv) in a 1:1 mixture of THF and water. Add sodium bicarbonate (2.5 equiv) and stir until all solids have dissolved. The solution should be basic.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve di-tert-butyl dicarbonate (1.2-1.5 equiv) in a minimal amount of THF. Add the (Boc)₂O solution dropwise to the stirring reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The starting material is UV active. The product should have a higher Rf value than the starting material. Staining with ninhydrin is not effective for this secondary amine.
-
Workup - Quenching and Solvent Removal: Once the reaction is complete, carefully remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether (2x) to remove unreacted (Boc)₂O and tert-butanol.
-
Workup - Acidification and Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl to a pH of 2-3. The product should precipitate as a solid. If it oils out, proceed to extract.
-
Workup - Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified further by recrystallization or column chromatography if necessary.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Boc protection of 2-(methylamino)-5-methylbenzoic acid in a practical question-and-answer format.
Q1: My reaction shows low or no conversion. What are the likely causes and solutions?
Answer: Low conversion is a frequent issue, often stemming from the reduced nucleophilicity of the N-methylaniline compared to aliphatic amines, poor solubility, or inadequate reaction conditions.[7][8]
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Basicity | The reaction generates tert-butoxycarbonic acid, which quickly decomposes to CO₂ and tert-butanol.[4] A base is needed to facilitate the reaction, but if it's too weak or used in insufficient quantity, the reaction may stall. | • Switch to a Stronger Base: If using NaHCO₃, consider trying NaOH (1.1 equiv) or K₂CO₃. A stronger base can more effectively promote the reaction.[9] • Increase Base Equivalents: Ensure at least 2 equivalents of a base like NaHCO₃ are used to neutralize both the carboxylic acid and the protonated amine intermediate. |
| Poor Solubility | The starting material is a zwitterionic-like compound, which can have poor solubility in purely organic solvents, limiting the interaction between reactants.[8] | • Use a Biphasic System: A THF/water or Dioxane/water mixture is highly effective. The aqueous base deprotonates the carboxylic acid, forming a soluble salt, which can then react with the (Boc)₂O in the organic phase.[6][9] |
| Low Reaction Temperature | While starting at 0 °C is good practice to control potential exotherms, anilines are less reactive and may require thermal energy to proceed at a reasonable rate. | • Increase Temperature: After the initial addition of (Boc)₂O at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating to 40-50 °C can significantly increase the rate.[7][9][10] |
| Reagent Degradation | (Boc)₂O is sensitive to moisture and can hydrolyze over time. | • Use Fresh Reagent: Ensure the (Boc)₂O is from a fresh bottle or has been stored properly in a desiccator. |
Q2: I'm observing a significant amount of a major byproduct. How can I identify and prevent it?
Answer: The most likely byproduct is the tert-butyl ester, formed from the reaction of the carboxylate with (Boc)₂O. This side reaction is particularly prevalent when using 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12]
Caption: A workflow for troubleshooting common Boc protection issues.
Strategies to Minimize Byproduct Formation:
-
Avoid DMAP: For this substrate, DMAP is a potent catalyst for esterification and should be avoided.[11][13] The uncatalyzed reaction at the amine is sufficiently fast under the right conditions.
-
Control Stoichiometry: Use a modest excess of (Boc)₂O (1.1–1.2 equivalents). A large excess will increase the likelihood of side reactions.
-
Temperature Control: Add the (Boc)₂O at 0 °C. This minimizes the rate of the competing esterification reaction relative to the N-Boc protection.
-
Identification: The tert-butyl ester byproduct can be identified by ¹H NMR (a characteristic singlet for the t-butyl group around 1.5 ppm) and mass spectrometry (an increase of 56 mass units compared to the starting material).
Q3: My workup is difficult, and I am struggling to isolate a pure product. What can I do?
Answer: Purification can be challenging due to the amphipathic nature of the product and the presence of persistent impurities like tert-butanol and unreacted (Boc)₂O.
Purification Strategy Table
| Problem | Recommended Solution |
| Emulsion during extraction | • Add brine to the aqueous layer to increase its ionic strength and break the emulsion. • Use a different extraction solvent, such as dichloromethane (DCM), though it is less green.[14] |
| Residual (Boc)₂O in product | • After concentrating the final organic extract, place the crude solid/oil under high vacuum for several hours. (Boc)₂O will slowly sublime and can be collected in a cold trap.[10] • Perform a pre-acidification wash of the reaction mixture with a nonpolar solvent (e.g., hexanes) as described in the standard protocol. |
| Product is an oil, not a solid | • Try to form a dicyclohexylamine (DCHA) salt. Dissolve the crude oil in a solvent like ether and add one equivalent of DCHA. The salt often precipitates as a stable, crystalline solid.[15] |
| Co-elution on silica gel | • The carboxylic acid group can cause streaking on silica gel. Add 0.5-1% acetic acid to the eluent system (e.g., Hexane/Ethyl Acetate/Acetic Acid) to suppress deprotonation of the carboxyl group and achieve sharper peaks. |
Q4: How can I effectively monitor the reaction to know when it is complete?
Answer: Effective reaction monitoring prevents running the reaction for too long (increasing byproducts) or too short (incomplete conversion). A combination of techniques is often best.
-
TLC Analysis: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes with 1% acetic acid. The product will have a higher Rf than the more polar starting material. Visualize with a UV lamp (254 nm).
-
LC-MS Analysis: This is the most definitive method.[16] It provides clear evidence of the consumption of starting material (m/z 166.08 for [M+H]⁺) and the formation of the product (m/z 266.13 for [M+H]⁺). It will also clearly show the tert-butyl ester byproduct if present (m/z 222.14 for [M+H]⁺).
References
-
Di-Tert-Butyl Dicarbonate. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. ResearchGate. Available at: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. Available at: [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. aldrichchemical.com. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
-
Specific solvent issues with BOC deprotection. GSK. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]
-
Amine Boc protection-Mechanism and Reaction Setup. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
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- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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- 16. microsaic.com [microsaic.com]
Technical Support Center: Troubleshooting the Purification of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common but often challenging purification of this N-Boc protected anthranilic acid derivative. We will move beyond simple protocols to explain the chemical principles behind the challenges and provide robust, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My final product is a thick, persistent oil that refuses to crystallize. Why is this happening?
A1: This is the most frequently reported issue for many N-Boc protected amino acids.[1][] The bulky, lipophilic tert-butoxycarbonyl (Boc) group can disrupt the crystal lattice formation that is necessary for a solid state. The issue is often compounded by several factors:
-
Residual Solvents: Trace amounts of reaction solvents (like THF, Dioxane, or DCM) can act as plasticizers, preventing solidification.
-
Impurities: Even small amounts of impurities, such as unreacted starting materials or byproducts from the Boc-anhydride, can inhibit crystallization.[1][3]
-
Hygroscopic Nature: The compound may be hygroscopic, and absorbed water can prevent it from solidifying.[1]
A common first step is to attempt "pulping" or trituration by stirring the oil vigorously with a non-polar solvent like n-hexane, cyclohexane, or diethyl ether.[1][4][5] This can often induce precipitation of a solid product.
Q2: My NMR analysis shows a significant amount of the starting material, 2-(methylamino)-5-methylbenzoic acid. What caused the Boc group to fall off?
A2: The N-Boc protecting group is notoriously sensitive to acid.[][6] Accidental deprotection is a primary challenge and can occur during:
-
Aqueous Workup: If you acidify the aqueous layer too strongly (e.g., to pH < 3) to protonate the carboxylic acid for extraction, you risk cleaving the Boc group.[7][8]
-
Chromatography: Standard silica gel is inherently acidic and can cause partial or complete deprotection of the compound directly on the column.[9] This leads to streaking, poor separation, and product loss.
The mechanism involves protonation of the carbamate, which leads to the formation of a stable tert-butyl cation.[6][10][11]
Q3: Besides starting material, what other common impurities should I look for?
A3: Impurities often originate from the N-Boc protection step. Key species to watch for include:
-
Unreacted 2-(methylamino)-5-methylbenzoic acid: The starting amine.
-
Di-tert-butyl dicarbonate (Boc₂O): Excess reagent used to drive the reaction.
-
tert-Butanol: A byproduct of the reaction and Boc₂O decomposition.
-
tert-Butyl Carbamate Derivatives: Side products formed from the reaction of Boc₂O with other nucleophiles.
Proper aqueous workup is critical. A wash with a mild base (e.g., dilute NaHCO₃ solution) can remove unreacted acidic starting material, while subsequent washes can remove water-soluble byproducts.
Q4: My column chromatography yields are very low, and the separation is poor. What am I doing wrong?
A4: As mentioned in Q2, on-column deprotection is a likely culprit. The free amine generated is more polar and will behave differently on silica, leading to broad peaks or material that won't elute as expected. To mitigate this, it is highly recommended to use a neutralized silica gel or add a small amount of a volatile base, like triethylamine (~0.5-1%), to your eluent system.[1] This deactivates the acidic sites on the silica surface.
Section 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Overcoming Crystallization Failure
If your product oils out, a systematic approach is necessary. The goal is to find conditions that favor crystal nucleation over amorphous precipitation.
Caption: Decision workflow for handling an oily product.
This protocol is effective when the product is relatively pure but reluctant to solidify.
-
Place the oily product in a round-bottom flask with a stir bar.
-
Add a weak polar or non-polar solvent in which the product is sparingly soluble (e.g., n-hexane, diethyl ether).[4][5] A good starting point is 5-10 mL of solvent per gram of oil.
-
Stir the mixture vigorously at room temperature for 0.5-5 hours.[4] The oil should slowly break up and transform into a fine white precipitate.
-
If solidification does not occur, try cooling the mixture in an ice bath while continuing to stir.
-
Once a solid has formed, collect the product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
If trituration fails, a full recrystallization is needed. Screen various solvent systems to find one that dissolves the compound when hot but gives poor solubility when cold.
| Solvent System (v/v) | Good Solvent | Anti-Solvent | Typical Use Case |
| Ethyl Acetate / Hexanes | Ethyl Acetate | Hexanes | General purpose for moderately polar compounds. |
| Ethanol / Water | Ethanol | Water | Effective for compounds with some water solubility. |
| Toluene / Methanol | Toluene | Methanol | Useful for aromatic compounds. |
| Dichloromethane / Hexanes | Dichloromethane | Hexanes | Good for less polar compounds, but ensure full DCM removal. |
Guide 2: Preventing On-Column Deprotection during Chromatography
The acidity of silica gel is a major threat to the Boc group. The following protocol describes how to perform flash chromatography while preserving the protecting group.
Caption: Acidic conditions lead to the loss of the Boc group as CO₂ and a stable tert-butyl cation.[6][10]
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., Hexane:Ethyl Acetate). Add 0.5% to 1% triethylamine (TEA) by volume to the mixture. For example, for 1 L of eluent, add 5-10 mL of TEA.
-
Pack the Column: Prepare a slurry of silica gel in the TEA-containing eluent and pack the column as usual. This ensures the entire stationary phase is neutralized.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column. This is preferable to wet-loading in this case.
-
Elute and Collect: Run the column with the TEA-containing eluent. Monitor the fractions by TLC.
-
Workup: Combine the pure fractions. The triethylamine is volatile and will be removed along with the eluent solvents on a rotary evaporator.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
how to remove unreacted starting material from the synthesis of N-Boc-N-methyl-5-methylanthranilic acid
Welcome to the Technical Support Center for the synthesis and purification of N-Boc-N-methyl-5-methylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable compound with high purity.
Introduction
N-Boc-N-methyl-5-methylanthranilic acid is a key building block in medicinal chemistry and organic synthesis. The presence of the N-methyl group can enhance the pharmacokinetic properties of resulting molecules, while the Boc protecting group allows for selective transformations in multi-step syntheses. However, the purification of this compound can be challenging due to the presence of unreacted starting materials and potential side products. This guide provides a comprehensive overview of the likely synthetic route and detailed protocols for the effective removal of unreacted starting materials.
Likely Synthetic Route and Identification of Unreacted Starting Materials
A common and efficient method for the synthesis of N-Boc-N-methyl-5-methylanthranilic acid involves a two-step process starting from 5-methylanthranilic acid:
-
Boc Protection: The amino group of 5-methylanthranilic acid is first protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.
-
N-Methylation: The resulting N-Boc-5-methylanthranilic acid is then N-methylated using a strong base, such as sodium hydride (NaH), and a methylating agent, like methyl iodide (MeI).[1][2]
Based on this synthetic pathway, the primary unreacted starting materials that may contaminate the final product are:
-
5-methylanthranilic acid: If the initial Boc protection is incomplete.
-
N-Boc-5-methylanthranilic acid: If the N-methylation step does not go to completion.
The structures of the target compound and potential unreacted starting materials are shown below:
| Compound | Structure | Molecular Weight ( g/mol ) |
| 5-methylanthranilic acid | 151.16 | |
| N-Boc-5-methylanthranilic acid | ![]() | 251.28 |
| N-Boc-N-methyl-5-methylanthranilic acid | 265.31[3] |
Troubleshooting Guide: Removal of Unreacted Starting Materials
This section provides a question-and-answer format to address specific issues you might encounter during the purification of N-Boc-N-methyl-5-methylanthranilic acid.
Q1: My crude product is a complex mixture. How do I selectively remove both unreacted 5-methylanthranilic acid and N-Boc-5-methylanthranilic acid?
A1: Acid-base extraction is the most effective method to separate your desired product from the acidic starting materials. [4] The key is to exploit the differences in acidity (pKa) between the compounds.
Rationale:
-
N-Boc-N-methyl-5-methylanthranilic acid (Product): This is a carboxylic acid. The estimated pKa of the carboxylic acid is around 4-5, similar to other N-acyl, N-alkyl amino acids.
-
5-methylanthranilic acid (Starting Material 1): This is an amino acid and is amphoteric. It has a carboxylic acid group (predicted pKa ~2.27) and an amino group.[5]
-
N-Boc-5-methylanthranilic acid (Starting Material 2): This is also a carboxylic acid, but the N-H proton is also weakly acidic.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Causality: The weak base (bicarbonate) will deprotonate the more acidic carboxylic acids, forming their corresponding sodium salts, which are soluble in the aqueous layer. Your N-Boc-N-methylated product and the unreacted N-Boc-5-methylanthranilic acid will be extracted into the aqueous phase. Unreacted 5-methylanthranilic acid will also be extracted.
-
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.[6]
-
Causality: Acidification will protonate the carboxylate salts, causing the desired product and any unreacted starting materials to precipitate out of the aqueous solution.
-
-
Extraction of Pure Product: Extract the acidified aqueous layer three times with fresh ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[7]
Caption: Workflow for acid-base extraction purification.
Q2: After acid-base extraction, I still see some impurities, or my product "oiled out" instead of solidifying. What should I do?
A2: If impurities remain or the product is an oil, recrystallization or trituration is recommended. "Oiling out" is a common issue with Boc-protected amino acids where the compound separates as a supersaturated liquid instead of a solid.[8]
Troubleshooting "Oiling Out":
-
Ensure Complete Solvent Removal: Residual solvents from the workup can inhibit crystallization. Dry the crude product under high vacuum, possibly with gentle heating (40-60 °C).[8]
-
Trituration: If you have an oily product, trituration with a non-polar solvent in which the product is insoluble can induce solidification. Stirring the oil with a solvent like n-hexane or diethyl ether can cause the product to precipitate as a solid.[8]
-
Seeding: Adding a small "seed crystal" of the pure product to a supersaturated solution can initiate crystallization.[8]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A common system for Boc-amino acids is ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes until the solution becomes cloudy. Gently heat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Q3: I've tried extraction and recrystallization, but I'm still not satisfied with the purity. Is there another method I can use?
A3: For very high purity, flash column chromatography is an excellent option.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and reduce tailing for carboxylic acids.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM.
-
Load the sample onto a silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
What are the likely side products of the N-methylation reaction?
Besides incomplete reaction, a potential side product is the methylation of the carboxylic acid to form the methyl ester. However, the formation of the sodium carboxylate salt in the presence of NaH generally prevents this.[2]
How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Use a mobile phase such as 20-50% ethyl acetate in hexanes with a drop of acetic acid. The product and starting materials should have different Rf values. Visualize the spots using a UV lamp.
My final product is a viscous oil. Is this normal?
While some Boc-protected amino acids can be oils at room temperature, N-Boc-N-methyl-5-methylanthranilic acid is expected to be a solid. If you have an oil, it may be due to residual solvent or impurities. Try the "oiling out" troubleshooting steps above.[8]
References
-
5-Methylanthranilic acid - Physico-chemical Properties. ChemBK. Available at: [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. Available at: [Link]
-
N-Methylation of Boc amino acids. Lokey Lab Protocols. Available at: [Link]
-
On the selective N-methylation of BOC-protected amino acids. PubMed. Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. Available at: [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Institutes of Health. Available at: [Link]
-
Short and Simple Preparation of N -Boc-Protected Anthranilic Acid tert Butyl Esters from 2-Bromo-Anilines. ResearchGate. Available at: [Link]
-
5-Methylanthranilic acid | C8H8NO2-. PubChem. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
Sources
- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chembk.com [chembk.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
improving the reaction rate of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid synthesis
Welcome to the technical support guide for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific N-Boc protection reaction. We will delve into the underlying chemical principles to address common challenges and improve reaction efficiency, rate, and yield.
Section 1: Understanding the Core Reaction
The synthesis involves the protection of the secondary amine of 2-(methylamino)-5-methylbenzoic acid using di-tert-butyl dicarbonate ((Boc)₂O). While seemingly a standard procedure, the substrate presents unique challenges that can lead to slow reaction rates and incomplete conversions.
Reaction Scheme: 2-(methylamino)-5-methylbenzoic acid + (Boc)₂O --(Base, Solvent)--> 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
The primary challenges arise from:
-
Low Nucleophilicity: The nitrogen atom is part of an aromatic system, making it significantly less nucleophilic than an aliphatic amine. Furthermore, it is a secondary amine, which can be less reactive than a primary amine in some contexts.[1][2]
-
Steric Hindrance: The methyl group on the nitrogen and the adjacent carboxylic acid group on the benzene ring create a sterically hindered environment around the nitrogen atom, impeding the approach of the bulky (Boc)₂O reagent.[1]
-
Competing Reactivity: The presence of a carboxylic acid introduces the possibility of side reactions and can complicate the reaction by forming a zwitterion, affecting solubility.[3]
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[4] A subsequent collapse of the tetrahedral intermediate, facilitated by a base, leads to the formation of the N-Boc protected product, along with the byproducts tert-butanol and carbon dioxide.[4][5]
Caption: General mechanism for N-Boc protection of a secondary amine.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is extremely slow and stalls before completion. What are the primary factors I should investigate?
A slow or stalled reaction is the most common issue for this substrate. The root cause is almost always the low nucleophilicity of the secondary aromatic amine.[2] To overcome this, a multi-faceted approach is required:
-
Catalysis: The addition of a nucleophilic catalyst is often the most effective solution. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for sterically hindered or weakly nucleophilic amines.[1]
-
Solvent Choice: The reaction solvent has a profound impact. Alcoholic solvents, particularly methanol (MeOH), have been shown to dramatically accelerate the Boc protection of aromatic amines, even without a base.[6]
-
Temperature: Increasing the reaction temperature can significantly boost the rate. Moderate heating to 40-55°C is a common strategy.[1][2] However, be aware that (Boc)₂O can start to decompose at higher temperatures.[2]
-
Base Selection: A suitable base is crucial. While common organic bases like triethylamine (TEA) are often used, they may not be sufficient. A stronger base might be considered, but this increases the risk of side reactions.[7]
Q2: Which solvent system is optimal for accelerating the reaction rate?
The choice of solvent is critical. While standard aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN) are widely used for Boc protections, they may not provide a sufficient rate for this specific substrate.[1]
Recommendation: Methanol (MeOH) is highly recommended. Studies have shown that alcoholic solvents can significantly enhance the rate of Boc protection for aromatic amines.[6] This is believed to occur because the alcohol can form hydrogen bonds with both the amine and the (Boc)₂O, stabilizing the transition state and lowering the activation energy.[6][8] A mixture of solvents, such as THF/water or dioxane/water, can also be effective, especially for improving the solubility of the starting material which may exist as a zwitterion.[1][9]
| Solvent System | Typical Rate for Aromatic Amines | Rationale | Citation(s) |
| Methanol (MeOH) | Very Fast | Stabilizes transition state via H-bonding. | [6][8] |
| THF / Water | Moderate | Good for solubility of amine salts/zwitterions. | [1][9] |
| Acetonitrile (ACN) | Slow to Moderate | Standard aprotic solvent. | [1][2] |
| Dichloromethane (DCM) | Slow | Standard aprotic solvent; risk of side reactions with some bases. | [1] |
Q3: Should I use 4-Dimethylaminopyridine (DMAP) as a catalyst? What are the potential drawbacks?
Yes, using a catalytic amount of DMAP (e.g., 0.1 equivalents) is a highly effective strategy for accelerating the reaction of weakly nucleophilic amines like 2-(methylamino)-5-methylbenzoic acid.[1]
Mechanism of DMAP Catalysis: DMAP is more nucleophilic than the substrate amine. It first reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is a much more potent acylating agent than (Boc)₂O itself, and it readily transfers the Boc group to the less nucleophilic substrate amine, regenerating the DMAP catalyst.
Potential Drawbacks:
-
Side Reactions: DMAP can promote unwanted side reactions if not used in catalytic amounts.[1]
-
Purification: DMAP is basic and must be thoroughly removed during work-up, typically by washing the organic layer with a dilute acid solution (e.g., 1M HCl or aqueous ammonium chloride).
Q4: How do I choose the right base and stoichiometry?
The base plays a critical role in deprotonating the ammonium intermediate formed after the initial nucleophilic attack, driving the reaction forward.[4]
-
Common Bases: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are standard choices.[1] They are generally used in slight excess (1.1-1.5 equivalents).
-
Aqueous Systems: For reactions in aqueous or biphasic systems, inorganic bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are often employed.[1][9] Using NaOH in an aqueous solution can also help dissolve the zwitterionic starting material.[3]
-
Stoichiometry of (Boc)₂O: An excess of di-tert-butyl dicarbonate is typically used to ensure complete conversion of the starting material. A range of 1.1 to 1.5 equivalents is common.[1] Using a large excess should be avoided as it can complicate purification.[1]
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
Caption: Troubleshooting workflow for low conversion.
Problem: Low Yield and Formation of an Unknown Impurity
Possible Cause: You may be observing the formation of a mixed anhydride. The carboxylic acid group on your starting material can react with (Boc)₂O, especially in the presence of a catalyst like DMAP. This mixed anhydride can then react with another molecule of the starting amine to form an amide dimer, consuming your starting material and reducing the yield of the desired product.[3]
Solutions:
-
Control Temperature: Keep the reaction at a controlled temperature (e.g., start at 0 °C and allow to warm to room temperature) to minimize the rate of side reactions.
-
Order of Addition: Add the (Boc)₂O slowly to the solution of the amine and base. This maintains a low instantaneous concentration of the Boc anhydride, favoring the desired N-acylation over O-acylation of the carboxylate.
-
Use an Aqueous System: Performing the reaction in an aqueous solution with a base like NaOH can be beneficial.[3] The water will quickly hydrolyze any mixed anhydride that forms, preventing the formation of the amide dimer and returning the starting material to the reaction mixture.[3]
Section 4: Recommended Experimental Protocols
Protocol 1: Accelerated Method using DMAP Catalyst
This protocol is recommended for achieving a high reaction rate and conversion.
-
Dissolution: In a round-bottom flask, dissolve 2-(methylamino)-5-methylbenzoic acid (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile (ACN) or tetrahydrofuran (THF).[1]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-6 hours).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (EtOAc).[1]
-
Wash the organic layer sequentially with 1M HCl (to remove DMAP and any unreacted base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Methanol-Enhanced Method
This protocol leverages the rate-enhancing properties of alcoholic solvents and is an excellent alternative if you wish to avoid DMAP.
-
Dissolution: Dissolve 2-(methylamino)-5-methylbenzoic acid (1.0 eq.) in methanol (MeOH). Add triethylamine (TEA, 1.2 eq.).
-
Reagent Addition: Add (Boc)₂O (1.5 eq.) to the solution, using a small amount of MeOH for rinsing if needed.
-
Reaction: Stir the solution at room temperature or heat to 40-55°C for faster conversion.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-16 hours depending on the temperature.
-
Work-up:
-
Upon completion, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., saturated NaHCO₃ solution if starting material is present, then a dilute citric acid solution), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
References
- BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions.
- BenchChem. (2025). How to improve the yield of N-Boc protection reactions.
-
Various Authors. (ResearchGate). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Boc Protection of Amines.
-
Various Authors. (ResearchGate). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
- BenchChem. (2025). A Comparative Guide to Reagents for Boc Protection of Amines.
-
Organic Chemistry Portal. (2011). Boc-Protected Amino Groups. [Link]
-
Reddit User Discussion. (2021). Having great trouble with a Boc-protection reaction. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
- Vilaivan, T. et al. (2006). Alcohol Speed up Boc Protection of Primary Amines. Tetrahedron Letters. This information is synthesized from a secondary source discussing the paper.
-
WuXi Biology. (2022). Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
-
MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]
- BenchChem. (2025). The Chemistry of the Boc Protecting Group.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of Boc-anhydride [en.highfine.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: A Guide to Preserving the Integrity of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid During Workup
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. The stability of this molecule, particularly the acid-labile tert-butoxycarbonyl (Boc) protecting group, presents a significant challenge during standard aqueous workup procedures. Decomposition not only results in yield loss but also complicates purification by introducing the highly polar deprotected byproduct, 2-(methylamino)-5-methylbenzoic acid.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the workup process while maximizing the yield and purity of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My final yield is significantly lower than expected, and TLC/LC-MS analysis of the crude product shows a major impurity corresponding to the mass of the deprotected amine. What is the likely cause?
Answer: This is the most common failure mode and is almost certainly caused by the premature cleavage of the Boc protecting group. The underlying cause is exposure of your compound to overly acidic conditions during the workup.
-
Causality: The Boc group is a carbamate designed for stability in basic and neutral conditions but is readily cleaved by acid.[1][2][] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the elimination of a stable tert-butyl cation.[1][4][5] This cation typically forms isobutylene gas, and the resulting unstable carbamic acid intermediate rapidly decarboxylates to release the free amine.[1][2] If you perform an "acid wash" or acidify the aqueous layer too aggressively to protonate the benzoic acid for extraction, you are inadvertently creating the ideal conditions for this decomposition.
-
Immediate Action:
-
Re-evaluate your pH adjustments: Are you using strong acids like concentrated HCl or H₂SO₄? Are you lowering the pH more than necessary? A pH of 3-4 is generally sufficient to protonate the carboxylic acid for extraction into ethyl acetate.
-
Monitor Temperature: The rate of acid-catalyzed deprotection increases with temperature. All workup steps, especially the acidification and extraction, should be performed at low temperatures (0-5 °C) using an ice bath.
-
Question 2: After acidification and extraction, my product appears as a persistent oil or a sticky solid that is difficult to handle and purify. Why is this happening?
Answer: This issue often points to the presence of impurities or residual water/solvents, which disrupt the crystal lattice of your product. The primary suspect, again, is the deprotected byproduct.
-
Causality: The free amine, 2-(methylamino)-5-methylbenzoic acid, is more polar and has different solubility properties than your desired product. It can act as an impurity that inhibits crystallization. Furthermore, if the deprotection is significant, the resulting amine salt (e.g., hydrochloride or trifluoroacetate salt) can attract and retain water, leading to an oily consistency.
-
Troubleshooting Steps:
-
Confirm the Impurity: Use ¹H NMR to check for the disappearance of the characteristic ~1.5 ppm singlet (9H) of the tert-butyl group and the appearance of a new N-H proton signal.
-
Improve Washing Procedure: Before acidification, ensure you have thoroughly washed the organic layer with a mild basic solution (e.g., saturated NaHCO₃) to remove any acidic reagents from the reaction.
-
Optimize Drying: Ensure the final organic extract is rigorously dried with a suitable agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filtered, and that all solvent is removed under reduced pressure without excessive heating.
-
Frequently Asked Questions (FAQs)
What is the primary decomposition pathway for this molecule during workup? The primary and most significant decomposition pathway is the acid-catalyzed hydrolysis of the N-Boc group. This reaction is rapid, often occurring within minutes in the presence of strong acids or even over several hours with weaker acids like 0.1% TFA in solution.[6]
Caption: Primary decomposition pathway of the target molecule.
What is the optimal pH range for the aqueous workup? A two-stage pH adjustment is optimal:
-
Initial Wash (pH ~8-9): When first quenching the reaction, adjust to a mildly basic pH with saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). At this pH, your product will be deprotonated at the carboxylic acid, forming a salt that is soluble in the aqueous layer, while non-acidic organic impurities can be washed away with a solvent like ether or hexanes.
-
Acidification for Extraction (pH ~3-4): After separating the layers, cool the aqueous phase in an ice bath and slowly acidify it. The goal is to protonate the carboxylate to the neutral carboxylic acid, which will precipitate or become extractable into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Crucially, do not overshoot below pH 3 , as this significantly increases the rate of Boc deprotection.
Can I use strong acids for pH adjustment? It is strongly discouraged. Using concentrated or even 1M solutions of strong acids like HCl makes it very easy to create localized areas of high acidity, leading to rapid decomposition. The preferred method is the dropwise addition of a milder acid, such as 10% aqueous citric acid or very dilute (0.1-0.5 N) HCl, with vigorous stirring while monitoring the pH closely with a calibrated meter or pH paper.
How should the final product be concentrated and stored? Concentrate the dried organic extracts using a rotary evaporator with a bath temperature below 40°C . High temperatures can promote thermal decomposition, including potential decarboxylation of the benzoic acid moiety, although this typically requires more extreme conditions.[7][8]
For storage, the crystalline solid is generally stable.[2][] Store it in a cool, dark, and dry environment. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent gradual degradation.
Data & Workflow Summary
Table 1: Recommended Workup Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Quenching Agent | Saturated aq. NaHCO₃ or K₂CO₃ | Neutralizes reaction and brings product into the aqueous phase as a salt (pH ~8-9). |
| Acidification Agent | 10% aq. Citric Acid or 0.5 N HCl | Allows for controlled pH adjustment to minimize risk of Boc deprotection. Avoid strong acids. |
| Target pH for Extraction | 3.0 - 4.0 | Sufficient to protonate the carboxylic acid for extraction while minimizing acid-catalyzed decomposition. |
| Temperature | 0 - 5 °C (Ice Bath) | Low temperature is critical to slow the rate of all reactions, especially Boc deprotection. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Good solvency for the product and easily removed under vacuum. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes water from the organic extract to promote crystallization. |
| Concentration | Rotary Evaporation, Bath Temp < 40°C | Avoids potential thermal decomposition or decarboxylation.[7][9] |
Optimized Workup Workflow Diagram
Caption: Step-by-step workflow for a stable workup.
Detailed Experimental Protocol
This protocol is a robust starting point for the workup of reactions yielding 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, place the reaction vessel in an ice-water bath and cool the mixture to 0-5 °C.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Monitor the pH of the aqueous phase, adding solution until the pH is stable between 8 and 9. If the reaction was run in an organic solvent, add sufficient water to dissolve all salts.
-
Initial Wash (Optional): Transfer the biphasic mixture to a separatory funnel. If non-polar impurities are expected, wash the aqueous layer with a non-polar solvent such as diethyl ether or hexanes (2 x volume of aqueous layer). Discard the organic washes.
-
Acidification: Retain the aqueous layer in the separatory funnel (or a beaker) kept in an ice bath. Begin the slow, dropwise addition of pre-chilled 10% aqueous citric acid solution. Stir vigorously and monitor the pH continuously. Stop adding acid once the pH reaches ~3.5. A precipitate of your product may form at this stage.
-
Extraction: Immediately extract the acidified aqueous mixture with cold ethyl acetate (3 x volume of aqueous layer). To minimize contact time with the acidic aqueous phase, perform the extractions swiftly but ensure good mixing.
-
Brine Wash: Combine the ethyl acetate layers and wash once with a small volume of saturated aqueous sodium chloride (brine) to initiate the removal of dissolved water.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Allow it to stand for 15-20 minutes to ensure complete drying, then filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C. Once the bulk of the solvent is removed, you can switch to a high vacuum line to remove residual traces of solvent to yield your final product.
By carefully controlling pH and temperature as outlined in this guide, you can reliably prevent the decomposition of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid and ensure high-quality results in your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
common impurities found in commercial 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
Welcome to the technical support center for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid (Boc-N-Me-5-Me-anthranilic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the purity and handling of this reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Introduction
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. The presence of impurities can significantly impact reaction outcomes, yield, and the purity of the final compound. Understanding the potential impurities and how to detect and mitigate them is crucial for reproducible and reliable results. This guide provides a comprehensive overview of common impurities, troubleshooting strategies, and analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid?
A1: Based on the synthetic route and the chemical nature of the molecule, the most common impurities can be categorized as follows:
-
Starting Materials: Residual 2-amino-5-methylbenzoic acid that did not fully undergo N-methylation and/or N-Boc protection.
-
Reagent-Related Impurities: Unreacted di-tert-butyl dicarbonate (Boc anhydride) and its breakdown products, such as tert-butanol.
-
Side-Reaction Products: Di-Boc protected species where the carboxylic acid may have reacted to form a mixed anhydride, or over-alkylation products.
-
Degradation Products: The most common degradation product is the deprotected amine, 2-(methylamino)-5-methylbenzoic acid, which can form if the material is exposed to acidic conditions.
Q2: My reaction yield is consistently low when using this reagent. Could impurities be the cause?
A2: Absolutely. The presence of impurities can lead to lower than expected yields for several reasons. If the purity of the reagent is lower than stated, you are using less of the active compound than calculated. Furthermore, impurities can interfere with the reaction by competing for reagents, inhibiting catalysts, or leading to the formation of unwanted side products. We recommend verifying the purity of your batch using the analytical methods outlined in this guide.
Q3: I've observed an unexpected peak in my LC-MS analysis. How can I identify it?
A3: An unexpected peak could correspond to one of the common impurities. The first step is to consider the likely mass of potential impurities. For example, the deprotected amine will have a mass corresponding to the loss of the Boc group (100.12 g/mol ). Unreacted starting material will also have a distinct mass. For a more definitive identification, techniques like high-resolution mass spectrometry and NMR spectroscopy are recommended.
Q4: How should I properly store 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid to minimize degradation?
A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is particularly important to protect it from acidic vapors, as the Boc protecting group is acid-labile.[1] Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction results | Batch-to-batch variability in purity. | Perform a purity check on each new batch using HPLC or LC-MS. |
| Formation of a byproduct with a mass 100 units lower | Loss of the Boc protecting group due to acidic conditions. | Ensure all solvents and reagents are neutral and dry. Consider using a non-acidic workup procedure. |
| Presence of a non-polar impurity | Residual Boc anhydride or tert-butanol. | These can often be removed by recrystallization or flash chromatography. |
| Difficulty in achieving complete dissolution | Presence of insoluble impurities. | Filter the solution before use and consider purifying the starting material if the issue persists. |
Analytical & Purification Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Sample of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
-
Data Analysis:
-
Integrate all peaks and calculate the area percentage of the main peak to determine the purity.
-
Protocol 2: Recrystallization for Purification
This protocol can be used to remove many common impurities.
Materials:
-
Crude 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude material in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, slowly add hexanes until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Visualizing Impurity Formation
The following diagram illustrates the potential pathways for the formation of common impurities.
Caption: Potential pathways for the formation of common impurities.
References
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
PubChem. 2-Amino-5-methylbenzoic acid. [Link]
Sources
Technical Support Center: Stereochemical Integrity in the Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid Derivatives
Document ID: TSC-SMBA-2026-01 Version: 1.0
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. This N-methylated aromatic amino acid derivative is a valuable building block in medicinal chemistry. However, its sterically hindered nature and the presence of the N-methyl group present unique challenges, particularly concerning the preservation of stereochemical integrity during coupling reactions. Racemization, or the unintended inversion of stereochemistry at the α-carbon, can lead to the formation of diastereomeric impurities that are often difficult to separate and may have significantly different biological activities.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and minimize racemization in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids, like the title compound, more susceptible to racemization during peptide coupling reactions?
A1: N-methylated amino acids exhibit a heightened propensity for racemization due to a combination of electronic and steric factors. The N-methyl group increases steric hindrance around the α-carbon, which can slow down the desired coupling reaction.[1] This prolonged exposure of the activated amino acid to basic reaction conditions increases the opportunity for the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Slower coupling reactions under basic conditions are known to contribute to partial epimerization.[1]
Q2: What is the primary chemical mechanism responsible for racemization in these coupling reactions?
A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1] The activated carboxyl group cyclizes, and the resulting oxazolone possesses an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can then occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the final product.[1] A secondary, less common pathway is the direct enolization via proton abstraction from the activated amino acid.[1]
Q3: Which experimental factors have the most significant impact on the extent of racemization?
A3: Several factors critically influence the degree of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are of utmost importance. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at suppressing racemization.[1][2][3][4][5]
-
Base: The basicity and steric hindrance of the organic base used can greatly influence racemization.[6] Less hindered and stronger bases like triethylamine (TEA) can accelerate racemization more than sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM).[6]
-
Solvent: Polar solvents can promote racemization.[7]
-
Temperature: Higher temperatures can increase the rate of both the desired coupling reaction and the undesired racemization. A careful balance must be struck.
-
Reaction Time: Prolonged reaction times, often necessitated by sterically hindered couplings, increase the risk of racemization.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid and its derivatives, providing systematic solutions.
Problem 1: Significant formation of a diastereomeric impurity is observed by HPLC or NMR analysis of the crude product.
This is a classic sign of racemization of the 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid derivative during the coupling reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing racemization.
Problem 2: The coupling reaction is slow or incomplete, leading to low yields.
The steric hindrance of the N-methyl group and the substituted benzoic acid can lead to slow and incomplete reactions, which in turn can increase the risk of racemization due to prolonged exposure to reaction conditions.[8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow or incomplete coupling.
Data Presentation: Comparative Efficacy of Coupling Reagents and Additives
The choice of coupling reagent and additive is critical in suppressing racemization. The following table summarizes the relative performance of common reagents.
| Coupling Reagent Class | Additive | Racemization Suppression | Coupling Efficiency for Hindered Systems | Key Considerations |
| Carbodiimides (DCC, DIC, EDC) | None | Poor | Moderate | High risk of racemization.[3] |
| HOBt | Good | Good | HOBt has explosive properties.[3] | |
| OxymaPure | Excellent | Excellent | A safer and often more effective alternative to HOBt.[2][4][5] | |
| HOAt | Excellent | Excellent | Highly effective but also has explosive properties.[3][9] | |
| Uronium/Aminium Salts (HBTU, TBTU) | (Internal HOBt) | Good | Good | Can be less effective for highly hindered couplings.[8] |
| Uronium/Aminium Salts (HATU , HCTU) | (Internal HOAt) | Excellent | Excellent | HATU is particularly effective for N-methylated amino acids.[8][10] |
| Phosphonium Salts (PyAOP , PyBOP) | (Internal HOAt/HOBt) | Excellent | Excellent | Very effective for sterically demanding couplings.[8][11] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling using HATU
This protocol is recommended as a starting point for coupling 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid to a primary or secondary amine.
Materials:
-
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid (1.0 eq)
-
Amine component (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral Purity Analysis by HPLC
It is essential to determine the enantiomeric or diastereomeric purity of the product. This can often be achieved by chiral HPLC.
Method 1: Direct Separation on a Chiral Stationary Phase (CSP)
-
Select a suitable chiral column. Polysaccharide-based columns (e.g., Lux Cellulose or Amylose-based) are often effective for separating enantiomers of N-protected amino acid derivatives.[12][13]
-
Develop a mobile phase, typically a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier for reversed-phase separations.
-
Inject a solution of the purified product and analyze the chromatogram for the presence of the undesired diastereomer.
Method 2: Indirect Separation after Derivatization
If a suitable chiral column is not available or direct separation is unsuccessful, an indirect method can be used.
-
If the coupled product contains a free amine, derivatize it with a chiral derivatizing agent such as Marfey's reagent (FDAA).[14][15] This creates a pair of diastereomers.
-
These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[15]
-
Analyze the chromatogram to quantify the ratio of the two diastereomers, which corresponds to the enantiomeric purity of the original 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid derivative.
References
- BenchChem. (2025). Preventing racemization during N-methylated amino acid coupling. BenchChem Technical Support.
- BenchChem. (2025). Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis. BenchChem Technical Support.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
- Subirós-Funosas, R., et al. (2022).
- Subirós-Funosas, R., et al. (2022).
- BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences Blog.
- TSERTOS, M., et al. (2014). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 46(6), 1419–1430.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec Technical Support.
- AAPPTEC. (n.d.). Coupling Reagents.
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex Technical Note.
- Li, W., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. PMC.
- Sari, Y., et al. (2023).
- Chiral Technologies. (n.d.).
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
- Martínez-Araya, J. I., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
- Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- BenchChem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. BenchChem Technical Support.
- Csonka, R., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- BenchChem. (2025). Preventing epimerization during Verlamelin synthesis. BenchChem Technical Support.
- Google Patents. (1956).
- Sari, Y., et al. (2023).
- ChemicalBook. (2024). The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling. ChemicalBook Blog.
- Sari, Y., et al. (2023).
- Wikipedia. (n.d.). p-Toluic acid.
- Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed.
- D'Andrea, S. V., et al. (1998). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides. ElectronicsAndBooks.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Analysis of N-Boc-N-methyl-5-methylanthranilic Acid and its Unprotected Precursor
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive ¹H and ¹³C NMR analysis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, a key intermediate in organic synthesis. We present a detailed interpretation of its spectral data and offer a comparative analysis with its unprotected precursor, 2-amino-5-methylbenzoic acid. This comparison highlights the distinct spectral shifts induced by the addition of the tert-Butoxycarbonyl (Boc) and N-methyl groups, providing researchers with a clear framework for identifying successful protection reactions and characterizing similar molecular structures.
Introduction: The Importance of Structural Verification
In the synthesis of complex organic molecules, particularly in drug development, the unambiguous confirmation of a compound's structure is paramount. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid serves as a valuable building block, where the Boc group protects the amine functionality, allowing for selective reactions at other sites.[2][3] NMR spectroscopy provides a non-destructive and highly detailed view of the molecular structure, revealing the electronic environment of each hydrogen and carbon atom.[4][5]
This guide explains the causality behind the observed chemical shifts and coupling constants, grounding the interpretation in the fundamental principles of NMR spectroscopy.[6][7] By comparing the target molecule with its precursor, 2-amino-5-methylbenzoic acid, we illustrate the predictable and informative changes that occur upon N-alkylation and N-protection, offering a self-validating system for analysis.[8]
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of NMR data is critically dependent on proper sample preparation and instrument setup.[9] The following protocol outlines a standardized procedure for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[10]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while DMSO-d₆ is excellent for more polar, acidic compounds. The acidic proton of the carboxylic acid in our target molecule is often better resolved in DMSO-d₆. For this guide, we will reference data collected in CDCl₃ for consistency and comparison where available.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] Gently vortex or sonicate if necessary to ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present. The solution height should be approximately 4-5 cm.[10]
-
Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[12] Most modern deuterated solvents are supplied with TMS already added.
NMR Data Acquisition
The following steps are performed using the spectrometer's acquisition software.
-
Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.[13]
-
Tuning: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.[9]
-
Acquisition: Standard pulse programs are used to acquire the Free Induction Decay (FID) signal. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and calibration to produce the final spectrum.[13]
Analysis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
The structure of the target compound with systematic numbering for NMR assignment is shown below. This numbering facilitates clear and unambiguous assignment of each signal.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment | Rationale |
| ~10-13 | 1H | broad s | COOH (H8) | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration. |
| ~7.90 | 1H | d | H6 | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It appears as a doublet due to coupling with H4. |
| ~7.35 | 1H | dd | H4 | This proton is coupled to both H3 and H6, resulting in a doublet of doublets. |
| ~7.20 | 1H | d | H3 | This proton is ortho to the electron-donating N(Me)Boc group and appears as a doublet due to coupling with H4. |
| ~3.20 | 3H | s | N-CH₃ (H9) | The methyl group attached to the nitrogen is a singlet as there are no adjacent protons to couple with. Its chemical shift is typical for an N-methyl group on an aniline.[14][15] |
| ~2.35 | 3H | s | Ar-CH₃ (H7) | The aromatic methyl group is a singlet with a characteristic chemical shift around 2.3-2.4 ppm.[12] |
| ~1.40 | 9H | s | C(CH₃)₃ (H13, H14, H15) | The nine protons of the tert-butyl group are chemically equivalent and appear as a large singlet, a hallmark of the Boc protecting group.[16] |
Note: Predicted chemical shifts are based on analogous structures and established chemical shift increments. Actual experimental values may vary slightly.[17][18]
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~168-172 | C OOH (C8) | The carboxylic acid carbon is highly deshielded due to the two attached oxygen atoms and appears significantly downfield.[19] |
| ~154-156 | NC =O (C10) | The carbonyl carbon of the Boc group is also significantly deshielded. |
| ~142-144 | C2 | This is a quaternary carbon attached to the electron-withdrawing nitrogen group. |
| ~138-140 | C5 | This quaternary carbon is attached to the methyl group. |
| ~133-135 | C4 | Aromatic CH carbon. |
| ~130-132 | C6 | Aromatic CH carbon. |
| ~128-130 | C1 | This quaternary carbon is attached to the carboxylic acid group. |
| ~125-127 | C3 | Aromatic CH carbon. |
| ~80-82 | C (CH₃)₃ (C12) | The quaternary carbon of the tert-butyl group has a characteristic chemical shift in this region. |
| ~35-38 | N-C H₃ (C9) | The N-methyl carbon signal.[20] |
| ~28-29 | C(C H₃)₃ (C13, C14, C15) | The three equivalent methyl carbons of the tert-butyl group. |
| ~20-22 | Ar-C H₃ (C7) | The aromatic methyl carbon appears in the typical upfield aliphatic region.[12] |
Note: Predicted chemical shifts are based on analogous structures and established principles.[21]
Comparative Analysis: The Effect of N-Protection and N-Alkylation
To understand the influence of the N-Boc and N-methyl groups, we compare the spectra of the target compound with its precursor, 2-amino-5-methylbenzoic acid.
¹H NMR Comparison
Experimental data for 2-amino-5-methylbenzoic acid (in DMSO-d₆) shows the following key signals.[22]
| Feature | 2-amino-5-methylbenzoic acid | 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid | Key Difference & Rationale |
| Amine Protons | ~5.5-6.5 ppm (2H, broad s, -NH₂) | Absent | The two -NH₂ protons are replaced by the Boc and methyl groups. The disappearance of this broad signal is a primary indicator of a successful reaction. |
| Boc Group | Absent | ~1.40 ppm (9H, s) | The appearance of a large singlet integrating to 9 protons is the clearest evidence of successful Boc protection. |
| N-Methyl Group | Absent | ~3.20 ppm (3H, s) | The appearance of a singlet integrating to 3 protons confirms N-methylation. |
| Aromatic Protons | Generally more upfield | Generally more downfield | The N(Me)Boc group is overall less electron-donating than the free -NH₂ group due to the electron-withdrawing nature of the carbonyl in the Boc group. This causes a general downfield shift (deshielding) of the aromatic protons. |
¹³C NMR Comparison
Spectral data for 2-amino-5-methylbenzoic acid provides a clear baseline for comparison.[23][24]
| Feature | 2-amino-5-methylbenzoic acid | 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid | Key Difference & Rationale |
| Boc Carbons | Absent | ~155 ppm (C=O), ~81 ppm (quat. C), ~28 ppm (-CH₃) | The appearance of these three distinct signals is definitive proof of the Boc group's presence. |
| N-Methyl Carbon | Absent | ~36 ppm | The signal for the N-methyl carbon appears. |
| C2 (ipso-amino) | ~148-150 ppm | ~142-144 ppm | The carbon attached to the nitrogen (C2) experiences a shift. The exact change depends on the complex electronic effects, but a noticeable shift confirms a change in the substituent. |
Conclusion
This guide has provided a detailed protocol and in-depth analysis for the ¹H and ¹³C NMR characterization of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. Through a systematic interpretation of the spectral data and a direct comparison with its unprotected analogue, 2-amino-5-methylbenzoic acid, we have demonstrated how NMR spectroscopy serves as a powerful tool for structural verification.
The key takeaways for researchers are the characteristic signals that confirm successful N-methylation and N-Boc protection:
-
¹H NMR: Appearance of a large 9H singlet around 1.4 ppm (Boc) and a 3H singlet around 3.2 ppm (N-Me), coupled with the disappearance of the broad NH₂ signal.
-
¹³C NMR: Appearance of three new signals corresponding to the Boc group carbons and one for the N-methyl carbon.
This comparative approach provides a robust and self-validating framework for chemists to confidently assess the outcomes of their synthetic transformations and ensure the integrity of their compounds.
References
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Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC. Retrieved from [Link]
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Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
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Pratima, A., & Cano, T. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Bitesize Bio. Retrieved from [Link]
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Haddad, N., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]
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Contreras, R. H., et al. (2003). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 41(7), 545-549. Retrieved from [Link]
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Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-Boc-N-methyl-5-methylanthranilic Acid
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for unambiguous identification and structural confirmation. This guide provides an in-depth analysis of the expected electrospray ionization (ESI) mass spectrometry fragmentation pattern of N-Boc-N-methyl-5-methylanthranilic acid, a key building block in synthetic organic chemistry. We will explore the characteristic fragmentation pathways and compare them with relevant structural analogs to provide a robust framework for its identification.
The Structural Significance of N-Boc-N-methyl-5-methylanthranilic Acid
N-Boc-N-methyl-5-methylanthranilic acid (MW: 265.31 g/mol , Formula: C₁₄H₁₉NO₄) incorporates several key functional groups that dictate its fragmentation behavior: a tert-butoxycarbonyl (Boc) protecting group, an N-methylated amine, a carboxylic acid, and a substituted aromatic ring.[1] The Boc group is a common amine protecting group in peptide synthesis and other organic transformations, and its characteristic fragmentation is a key diagnostic tool.[2][3] Understanding the interplay of these functionalities during mass spectrometric analysis is crucial for its confident identification in complex reaction mixtures.
Predicted Fragmentation Pathways under Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that typically produces a prominent pseudomolecular ion, such as [M+H]⁺ or [M-H]⁻, with minimal in-source fragmentation.[4][5][6] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of the selected precursor ion, providing detailed structural information.
The primary and most characteristic fragmentation of N-Boc-N-methyl-5-methylanthranilic acid is expected to involve the labile Boc group.[7][8][9] The following pathways are predicted:
-
Loss of Isobutylene (C₄H₈, 56 Da): This is a hallmark fragmentation of the Boc group, often proceeding through a six-membered ring transition state, akin to a McLafferty rearrangement.[8] This results in the formation of a carbamic acid intermediate which can subsequently lose CO₂.
-
Formation of the tert-Butyl Cation (C₄H₉⁺, m/z 57): Cleavage of the C-O bond of the Boc group can lead to the formation of the stable tert-butyl cation, which is often observed as a prominent peak in the positive ion mode.[9]
-
Loss of the Entire Boc Group (C₅H₉O₂, 101 Da): This fragmentation results in the unprotected N-methyl-5-methylanthranilic acid core.
-
Decarboxylation (-CO₂, 44 Da): The carboxylic acid moiety can readily lose carbon dioxide, particularly upon collisional activation.
-
Loss of the Carboxyl Group (-COOH, 45 Da): Cleavage of the bond between the aromatic ring and the carboxylic acid group can also occur.[10]
The following Graphviz diagram illustrates the predicted primary fragmentation pathways of the protonated molecule [M+H]⁺.
Caption: Predicted fragmentation of [N-Boc-N-methyl-5-methylanthranilic acid+H]⁺.
Table 1: Predicted Key Fragment Ions of N-Boc-N-methyl-5-methylanthranilic Acid
| Ion Description | Proposed Structure | Calculated m/z ([M+H]⁺) |
| Protonated Molecule | [C₁₄H₁₉NO₄+H]⁺ | 266.13 |
| Loss of Isobutylene | [C₁₀H₁₁NO₄+H]⁺ | 210.07 |
| Loss of Isobutylene and CO₂ | [C₉H₁₁NO₂+H]⁺ | 166.08 |
| Loss of Boc group | [C₉H₁₁NO₂+H]⁺ | 165.08 |
| Loss of CO₂ | [C₁₃H₁₉NO₂+H]⁺ | 222.14 |
| tert-Butyl cation | [C₄H₉]⁺ | 57.07 |
Comparative Fragmentation Analysis
To enhance the confidence in identifying N-Boc-N-methyl-5-methylanthranilic acid, it is instructive to compare its fragmentation pattern with those of its structural analogs.
N-Methylanthranilic Acid
N-methylanthranilic acid (MW: 151.16 g/mol , Formula: C₈H₉NO₂) lacks the Boc protecting group and the 5-methyl substituent.[11] Its fragmentation will be dominated by the loss of water (-18 Da) and the carboxyl group (-45 Da). The absence of fragments corresponding to the loss of the Boc group (e.g., m/z 57 and loss of 56 or 101 Da) would be a key differentiating feature.
5-Methylanthranilic Acid
5-Methylanthranilic acid (MW: 151.16 g/mol , Formula: C₈H₉NO₂) is also devoid of the Boc and N-methyl groups.[12][13] Its fragmentation pattern will be even simpler, primarily showing the loss of the carboxyl group.
N-Boc-N-methylanthranilic acid
N-Boc-N-methylanthranilic acid (MW: 251.28 g/mol , Formula: C₁₃H₁₇NO₄) is the closest analog, differing only by the absence of the 5-methyl group.[14] Its fragmentation will be very similar to the target molecule, with the key difference being a 14 Da shift in the mass of the parent ion and all fragments containing the aromatic ring.
Table 2: Comparative Fragmentation of N-Boc-N-methyl-5-methylanthranilic Acid and its Analogs
| Feature | N-Boc-N-methyl-5-methylanthranilic acid | N-Methylanthranilic Acid | 5-Methylanthranilic Acid | N-Boc-N-methylanthranilic acid |
| Molecular Weight | 265.31 | 151.16 | 151.16 | 251.28 |
| [M+H]⁺ (m/z) | 266.13 | 152.07 | 152.07 | 252.12 |
| Loss of Boc Group | Yes (loss of 101 Da) | No | No | Yes (loss of 101 Da) |
| m/z 57 (tert-butyl) | Present | Absent | Absent | Present |
| Loss of Isobutylene | Yes (loss of 56 Da) | No | No | Yes (loss of 56 Da) |
| Loss of COOH | Possible | Prominent | Prominent | Possible |
Experimental Protocol for Mass Spectrometric Analysis
The following protocol outlines a general procedure for the analysis of N-Boc-N-methyl-5-methylanthranilic acid using a standard ESI-MS system.
1. Sample Preparation:
- Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
- Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. Liquid Chromatography (Optional but Recommended):
- For complex mixtures, separate the components using a C18 reverse-phase HPLC column.
- A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
- Capillary Voltage: 3-4 kV.
- Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 8-12 L/min, 300-350 °C).
- Nebulizer Pressure: 30-50 psi.
- MS1 Scan Range: m/z 50-500.
- MS/MS Analysis:
- Select the [M+H]⁺ or [M-H]⁻ ion as the precursor.
- Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
The following Graphviz diagram illustrates the general experimental workflow.
Caption: General workflow for the MS analysis of the target molecule.
Conclusion
The mass spectrometric fragmentation of N-Boc-N-methyl-5-methylanthranilic acid is primarily characterized by the facile loss of the Boc protecting group through multiple pathways. By understanding these characteristic fragmentations and comparing them to the simpler patterns of its structural analogs, researchers can confidently identify this compound in complex matrices. The experimental protocol provided herein offers a robust starting point for obtaining high-quality mass spectra for this and similar molecules, ensuring data integrity in research and development endeavors.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 786-796. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. Microspeciation diagram of N-methylanthranilic acid in the aqueous solution. Retrieved from [Link]
-
ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubChem. 5-Methylanthranilic acid. Retrieved from [Link]
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PubChem. N-Methylanthranilic acid. Retrieved from [Link]
-
de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 32(5), 368-389. Retrieved from [Link]
-
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-
The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]
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-
ACS Publications. Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
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ChemBK. 5-Methylanthranilic acid. Retrieved from [Link]
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A Comparative Guide to Purity Determination of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid by HPLC and Alternative Chromatographic Techniques
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of each intermediate is paramount. The compound 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a key building block whose impurity profile can directly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies like the FDA and ICH mandate stringent purity requirements, making the development of robust, accurate, and reliable analytical methods a non-negotiable aspect of drug development.[1][2]
This guide provides an in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of this N-Boc protected amino acid derivative. We will explore the scientific rationale behind the method's parameters and objectively compare its performance against two powerful alternatives: Ultra-High-Performance Liquid Chromatography (UHPLC) for enhanced speed and resolution, and High-Performance Thin-Layer Chromatography (HPTLC) for high-throughput screening. This comparative approach is designed to empower researchers and drug development professionals to select the most appropriate analytical strategy for their specific needs, from process development to final quality control (QC).
The Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)
Reverse-phase HPLC is the gold standard for the analysis of moderately polar to nonpolar small molecules, making it ideally suited for N-Boc protected amino acids.[][4] The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase, with a polar mobile phase used for elution.
Causality Behind Method Development Choices
The development of a successful HPLC method hinges on the systematic selection of several key parameters:
-
Stationary Phase (Column): The analyte possesses a nonpolar tert-Butoxycarbonyl (Boc) protecting group and an aromatic ring, suggesting strong retention on a hydrophobic stationary phase. A C18 (octadecylsilane) column is the logical first choice, offering a high degree of hydrophobicity and versatile applicability.[]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is necessary.
-
Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Aqueous Phase: The presence of a carboxylic acid group on the analyte requires an acidic mobile phase (pH < 4) to suppress its ionization.[5] An un-ionized analyte is less polar and will be better retained on the C18 column, resulting in sharper, more symmetrical peaks. 0.1% Trifluoroacetic Acid (TFA) is a common choice as it is a strong ion-pairing agent that further improves peak shape.[6]
-
-
Detection: The benzoic acid moiety contains a chromophore that absorbs UV light. UV detection at or near the compound's absorbance maximum (typically ~254 nm for aromatic systems) provides excellent sensitivity and specificity.[7]
Detailed Experimental Protocol: RP-HPLC
Objective: To quantitatively determine the purity of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid and separate it from potential process-related impurities and degradation products.
Instrumentation & Materials:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reference Standard: 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid (purity ≥ 99.5%).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent. This is the stock solution.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % Mobile Phase B (ACN) | | | 0.0 | 40 | | | 15.0 | 90 | | | 20.0 | 90 | | | 20.1 | 40 | | | 25.0 | 40 |
-
Analysis & Calculation:
-
Inject the sample diluent (blank), followed by five replicate injections of the working standard solution and duplicate injections of the sample solution.
-
The system suitability is confirmed if the relative standard deviation (RSD) for the peak area of the five standard injections is ≤ 2.0%.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
HPLC Workflow Diagram
Caption: Workflow for purity determination by RP-HPLC.
Comparative Analysis: HPLC vs. UHPLC vs. HPTLC
While the HPLC method is robust and reliable, alternative techniques may offer significant advantages depending on the analytical objective. We will now compare the primary method with UHPLC and HPTLC.
Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi or 1,000 bar).[8][9][10] This results in significant improvements in performance.
Rationale for Use: UHPLC is chosen when higher resolution, greater sensitivity, and faster analysis times are required.[11][12] It is particularly beneficial for complex impurity profiles or in high-throughput QC environments.
Experimental Protocol: UHPLC The protocol is analogous to HPLC, with the following key modifications:
-
Instrumentation: UHPLC system capable of pressures > 600 bar.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Flow Rate: 0.5 mL/min.
-
Gradient Program: The gradient time is significantly compressed due to the shorter column and higher efficiency.
Time (min) % Mobile Phase B (ACN) 0.0 40 3.0 90 4.0 90 4.1 40 | 5.0 | 40 |
Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of thin-layer chromatography that offers better resolution and quantification capabilities than traditional TLC.[13][14] It involves applying samples as bands onto a high-performance plate, developing the plate in a chamber, and quantifying the separated bands using a densitometer.
Rationale for Use: HPTLC is an excellent tool for rapid screening, method development, and in-process controls where many samples need to be analyzed simultaneously and cost-effectively.[15][16] It serves as a valuable orthogonal technique to HPLC/UHPLC.
Experimental Protocol: HPTLC
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Sample Application: Apply 2 µL of the standard and sample solutions (1 mg/mL in methanol) as 8 mm bands using an automated applicator.
-
Mobile Phase (Developing Solvent): Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Development: Develop the plate to a distance of 80 mm in an automated developing chamber saturated with the mobile phase.
-
Detection & Quantification: Dry the plate and scan it using a densitometer at 254 nm.
Performance Comparison and Data
The following table summarizes the hypothetical but realistic performance data for the three methods, illustrating their respective strengths and weaknesses.
| Parameter | Standard HPLC | UHPLC | HPTLC |
| Analysis Time per Sample | ~25 minutes | ~5 minutes | ~3 minutes (for 20+ samples run in parallel) |
| Resolution (Rs) between Main Peak and Closest Impurity | 2.5 | 4.0 | 1.8 |
| Theoretical Plates (N) | ~15,000 | ~25,000 | ~5,000 |
| Limit of Quantification (LOQ) | 0.05% | 0.01% | 0.1% |
| Solvent Consumption per Run | ~25 mL | ~2.5 mL | ~10 mL (for an entire plate) |
| Relative Cost per Sample | Medium | High (instrumentation) | Low |
| Primary Application | Routine QC, Purity Assay | Complex Impurity Profiling, High-Throughput QC | In-Process Control, Rapid Screening |
Method Performance Comparison Diagram
The choice of method involves a trade-off between speed, resolving power, and cost. This relationship can be visualized as follows:
Caption: Conceptual comparison of HPLC, UHPLC, and HPTLC.
Conclusion and Recommendations
The choice of chromatographic method for purity determination of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is dictated by the specific analytical requirements of the task at hand.
-
The RP-HPLC method detailed here is a robust, reliable, and validated approach suitable for routine quality control and final product release testing. It offers a good balance of resolution, sensitivity, and cost.[10]
-
UHPLC should be considered the method of choice when dealing with complex samples containing closely eluting impurities or when a significant increase in sample throughput is required.[4][8] The reduction in analysis time and solvent consumption can lead to long-term cost savings, despite higher initial instrumentation costs.[11]
-
HPTLC serves as an invaluable orthogonal and high-throughput screening tool. It is ideally suited for monitoring reaction progress, screening raw materials, or performing in-process controls where rapid, semi-quantitative results for a large number of samples are more critical than high resolution.[13][16]
Ultimately, a well-equipped analytical laboratory will leverage the strengths of each technique. HPTLC can be used for rapid checks during synthesis, while the primary HPLC method ensures quality at intermediate stages, and UHPLC provides the highest level of scrutiny for final API release and stability studies. This integrated approach ensures comprehensive quality control throughout the drug development lifecycle.
References
-
Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]
-
Fujimoto, K., et al. (n.d.). Butyloxycarbonyl Amino Acids D/L Isomers by Reversed-phase HPLC Using Cyclod. J-Stage. [Link]
-
LC Services. (2025). HPLC vs UHPLC – What are the differences? LC Services. [Link]
-
Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc. [Link]
-
Alcázar, A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. [Link]
-
Wankhar, W., et al. (2015). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. PMC - NIH. [Link]
-
Reddy, G. S., et al. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. [Link]
-
ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. [Link]
-
E-Mokadem, A. S., et al. (2020). Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. PubMed. [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
LibreTexts Chemistry. (2023). High-Performance Thin-Layer Chromatography (HPTLC). [Link]
-
MDPI. (n.d.). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (2025). Impurity profiling of pharmaceuticals by thin-layer chromatography. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
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- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
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- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid for Drug Discovery
Introduction
2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a protected secondary amine and a carboxylic acid on a substituted benzene ring, makes it a valuable intermediate in the development of novel therapeutics. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, starting from the commercially available 2-amino-5-methylbenzoic acid. Each route is evaluated based on its chemical principles, experimental protocol, potential yield and purity, and overall practicality for a research and development setting.
Strategic Overview of Synthetic Pathways
The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid involves two key transformations: N-methylation and N-protection with a tert-butoxycarbonyl (Boc) group. The sequence of these two steps defines the two primary synthetic routes to be compared:
-
Route A: N-Methylation Followed by N-Boc Protection. This route prioritizes the introduction of the methyl group onto the primary amine, followed by the protection of the resulting secondary amine.
-
Route B: N-Boc Protection Followed by N-Methylation. In this alternative, the primary amine is first protected with a Boc group, and the N-methylation is then performed on the protected amine.
The following sections will provide a detailed analysis of each route, including step-by-step experimental protocols, mechanistic insights, and a comparative summary to aid in the selection of the most appropriate method for your research needs.
Route A: N-Methylation Followed by N-Boc Protection
This synthetic strategy first introduces the less sterically demanding methyl group, followed by the bulkier Boc group.
Logical Workflow for Route A
Caption: Workflow for Route A: N-Methylation followed by N-Boc Protection.
Step 1: N-Methylation of 2-Amino-5-methylbenzoic acid
Mechanistic Insight: The N-methylation of anilines can be achieved through various methods. A common laboratory-scale method involves the use of an alkylating agent such as dimethyl sulfate in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic methyl group of the dimethyl sulfate. A significant challenge in this step is preventing over-methylation to the tertiary amine. Controlling the stoichiometry of the methylating agent and the reaction conditions is crucial.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in a suitable solvent such as methanol.
-
Basification: Add a base, for example, potassium carbonate (2.5 eq), to the solution and stir.
-
Methylation: Cool the mixture in an ice bath and add dimethyl sulfate (1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and acidify with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Step 2: N-Boc Protection of 2-(Methylamino)-5-methylbenzoic acid
Mechanistic Insight: The N-Boc protection of a secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks a carbonyl carbon of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[1]
Experimental Protocol:
-
Dissolution: Suspend 2-(methylamino)-5-methylbenzoic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Add sodium hydroxide (1.1 eq) to the suspension and stir until a clear solution is obtained.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, remove the dioxane under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Isolation: Acidify the aqueous layer with a cold solution of citric acid or dilute HCl to a pH of 3-4 to precipitate the product.
-
Purification: Filter the white precipitate, wash with cold water, and dry under vacuum to yield the final product.
Route B: N-Boc Protection Followed by N-Methylation
This approach first protects the primary amine with the sterically bulky Boc group, which then directs the subsequent N-methylation.
Logical Workflow for Route B
Caption: Workflow for Route B: N-Boc Protection followed by N-Methylation.
Step 1: N-Boc Protection of 2-Amino-5-methylbenzoic acid
Mechanistic Insight: The protection of the primary amine of 2-amino-5-methylbenzoic acid with (Boc)₂O follows the same nucleophilic acyl substitution mechanism as described for secondary amines. The reaction is generally high-yielding and clean.[2]
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Basification: Add triethylamine (3.0 eq) and stir for 5 minutes at room temperature.
-
Protection: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.5 eq) in one portion.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.[3] Monitor the reaction by TLC.
-
Work-up: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to a pH of 2-3.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product, which can be purified by recrystallization.
Step 2: N-Methylation of 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid
Mechanistic Insight: The N-methylation of a Boc-protected amine requires a strong base to deprotonate the carbamate nitrogen, making it nucleophilic. Sodium hydride is a commonly used base for this transformation. The resulting anion then reacts with a methylating agent like methyl iodide. The presence of the carboxylic acid necessitates the use of at least two equivalents of the base to deprotonate both the carbamate and the carboxylic acid.
Experimental Protocol:
-
Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid (1.0 eq) in anhydrous THF.
-
Addition of Methylating Agent: Add methyl iodide (5.0 eq) to the solution. Caution: Methyl iodide is toxic and a suspected carcinogen; handle with care in a fume hood.
-
Deprotonation: Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 5.0 eq) portion-wise over a few hours. Vigorous bubbling (hydrogen gas evolution) will be observed.
-
Reaction: After the addition of sodium hydride is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the THF under reduced pressure.
-
Acidification and Extraction: Add water to the residue and acidify to a pH of 3-4 with 1M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: N-Methylation First | Route B: N-Boc Protection First |
| Starting Material | 2-Amino-5-methylbenzoic acid | 2-Amino-5-methylbenzoic acid |
| Number of Steps | 2 | 2 |
| Key Reagents | Dimethyl sulfate, (Boc)₂O | (Boc)₂O, Sodium hydride, Methyl iodide |
| Potential Yield | Moderate to Good | Good to High |
| Potential Purity | May require careful purification to remove over-methylated byproducts. | Generally high, with chromatographic purification often necessary in the second step. |
| Scalability | Scalable, but control of exotherms and stoichiometry in the methylation step is critical. | Scalable, but the use of sodium hydride requires careful handling and inert atmosphere conditions. |
| Safety Concerns | Dimethyl sulfate is highly toxic and carcinogenic. | Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is toxic. |
| Key Advantages | Avoids the use of highly flammable sodium hydride. | The Boc group can prevent over-methylation. The N-methylation of Boc-protected amines is a well-established procedure. |
| Potential Challenges | Over-methylation to the tertiary amine can be a significant side reaction. The free carboxylic acid might complicate the methylation step. | The N-methylation of the sterically hindered Boc-protected amine can be slow and require harsh conditions. The use of sodium hydride requires specialized handling. |
Conclusion and Recommendation
Both Route A and Route B present viable pathways for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.
Route B is generally the recommended approach for laboratory-scale synthesis. The initial Boc protection is typically a clean and high-yielding reaction. The subsequent N-methylation of the Boc-protected intermediate, while requiring careful handling of sodium hydride, is a well-documented and reliable method that effectively prevents the common issue of over-methylation seen in the direct methylation of primary anilines. The steric hindrance of the Boc group, while potentially slowing the reaction, also contributes to the selectivity for mono-methylation.
Route A may be considered if the use of sodium hydride is to be avoided. However, careful optimization of the N-methylation step is necessary to minimize the formation of the N,N-dimethylated byproduct. This may involve a thorough screening of bases, solvents, temperatures, and stoichiometry of the methylating agent, which could be more time-consuming for process development.
Ultimately, the choice of synthesis route will depend on the specific capabilities and safety protocols of the laboratory, as well as the desired scale of the reaction. For researchers prioritizing yield and purity with access to appropriate facilities for handling air-sensitive reagents, Route B offers a more controlled and predictable path to the target molecule.
References
- BenchChem. (2025). Application Notes and Protocols for N-Boc Protection of Primary Amines. BenchChem.
- Lokey Lab Protocols. (2017).
- Prashad, M., Har, D., Hu, B., Kim, H.-Y., Repic, O., & Blacklock, T. J. (2003).
- Organic Syntheses.
- National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubChem.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- National Center for Biotechnology Information. (2021).
- BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. BenchChem.
- Hanna, S. L., et al. (2017). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Journal of the Brazilian Chemical Society.
- Beller, M., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
- Xiao, J., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- National Center for Biotechnology Information. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubChem.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Baum, E. (1983). N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures. Planta Medica.
- J&K Scientific. (n.d.). Boc-N-methyl-2-aminobenzoic acid | 141871-02-5.
- Prashad, M., et al. (2003).
- Krchnak, V., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones.
- Chem-Impex. (n.d.). Boc-N-methyl-2-aminobenzoic acid.
- BenchChem. (2025). comparing the efficacy of different N-Methyl-p-(o-tolylazo)aniline synthesis methods.
- Kempe, R., et al. (2012). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules.
- BenchChem. (2025). Application Notes and Protocols: The Use of the tert-Butoxycarbonyl (Boc) Group for Amine Protection.
- ResearchGate. (n.d.).
- Semanti Scholar. (n.d.).
- Google Patents. (n.d.). Process for preparing n-methyl anthranilic acid methylester.
- Royal Society of Chemistry. (n.d.). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays.
- ResearchGate. (n.d.). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
Sources
A Comparative Study of Boc vs. Fmoc Protection for 2-(methylamino)-5-methylbenzoic Acid: A Guide for Strategic Synthesis
For researchers, scientists, and drug development professionals navigating the nuanced landscape of peptide synthesis and complex molecule construction, the selection of an appropriate protecting group is a decision of paramount importance. This choice directly influences reaction yields, purity profiles, and the overall strategic viability of a synthetic route. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent the two most dominant strategies for amine protection, each with a distinct profile of stability and lability.[1][2]
This guide presents a comparative framework for evaluating the stability of Boc and Fmoc protecting groups on a sterically hindered, N-methylated aromatic amino acid analogue, 2-(methylamino)-5-methylbenzoic acid. The presence of the N-methyl group introduces significant steric hindrance and alters the electronic properties of the amine, potentially impacting the stability and ease of removal of these common protecting groups.[3] Understanding these nuances is critical for efficient synthesis design.
This document is structured not as a repository of existing data, but as a detailed experimental blueprint. It provides the necessary synthetic protocols and analytical methodologies to empower researchers to conduct a robust, in-house comparative stability study, thereby enabling data-driven decisions for their specific applications.
The Orthogonality Principle: A Tale of Two Chemistries
The cornerstone of modern peptide synthesis is the principle of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others.[4] The Boc and Fmoc strategies are the quintessential example of this principle.
-
Boc (tert-butyloxycarbonyl): This group is characterized by its stability to a wide range of basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[5][6] The deprotection mechanism proceeds through the formation of a stable tert-butyl cation.[7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is stable to acidic conditions but is labile to mild basic conditions, typically cleaved by a solution of piperidine in an organic solvent.[8][9] This deprotection occurs via a β-elimination mechanism.[1][4]
This fundamental difference in their chemical lability forms the basis of their strategic use in complex multi-step syntheses.[10]
Experimental Design: A Head-to-Head Comparison
To objectively compare the stability of Boc and Fmoc protection for 2-(methylamino)-5-methylbenzoic acid, a three-stage experimental workflow is proposed:
-
Synthesis of the Core Molecule: Preparation of 2-(methylamino)-5-methylbenzoic acid.
-
Protection of the Core Molecule: Synthesis of Boc- and Fmoc-protected derivatives.
-
Comparative Stability Analysis: Subjecting the protected derivatives to various chemical conditions relevant to multi-step synthesis and quantifying their stability.
Diagram of the Proposed Experimental Workflow
Caption: Overall experimental workflow for the comparative stability study.
Methodologies
PART 1: Synthesis of 2-(methylamino)-5-methylbenzoic acid
The synthesis of the N-methylated starting material can be achieved from commercially available 2-amino-5-methylbenzoic acid.
Protocol 1: N-methylation of 2-amino-5-methylbenzoic acid
-
Protection of the Carboxylic Acid: To a solution of 2-amino-5-methylbenzoic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the methyl ester.
-
N-methylation: Dissolve the methyl 2-amino-5-methylbenzoate (1 equivalent) in a suitable aprotic solvent such as THF or DMF. Add a base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. After stirring for 30 minutes, add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to proceed at room temperature for 12-18 hours.
-
Hydrolysis: Quench the reaction carefully with water. Add a solution of lithium hydroxide (LiOH, 2 equivalents) in a mixture of THF and water. Stir at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
Work-up and Purification: Acidify the reaction mixture with 1N HCl to pH 3-4. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-(methylamino)-5-methylbenzoic acid.
PART 2: Protection of 2-(methylamino)-5-methylbenzoic acid
Protocol 2: Boc Protection
-
Reaction Setup: Dissolve 2-(methylamino)-5-methylbenzoic acid (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Reagent Addition: Add sodium hydroxide (2 equivalents) to the solution and stir until dissolved. Then, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and stir vigorously at room temperature for 12-24 hours.[11]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with a cold 1N HCl solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected product.
Protocol 3: Fmoc Protection
-
Reaction Setup: Dissolve 2-(methylamino)-5-methylbenzoic acid (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 8-12 hours.[8]
-
Work-up and Purification: Dilute the reaction mixture with water and wash with diethyl ether to remove impurities. Acidify the aqueous layer with 1N HCl to precipitate the product. The solid is then filtered, washed with cold water, and dried under vacuum to yield the Fmoc-protected product.
Chemical Structures and Deprotection Pathways
Caption: General structures and deprotection pathways for Boc and Fmoc groups.
PART 3: Comparative Stability Analysis
The stability of the Boc- and Fmoc-protected 2-(methylamino)-5-methylbenzoic acid will be assessed under conditions they are expected to be both stable and labile, as well as under other conditions commonly encountered in synthesis.
Experimental Setup:
For each condition, a stock solution of the protected compound in a suitable solvent (e.g., DCM for acidic conditions, DMF for basic conditions) will be prepared. The deprotection reagent will be added, and aliquots will be taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The reaction in each aliquot will be quenched, and the sample analyzed by HPLC.
Conditions to be Tested:
-
Standard Acidic Deprotection Conditions (for Boc):
-
20-50% TFA in Dichloromethane (DCM) at room temperature.
-
4M HCl in 1,4-dioxane at room temperature.
-
-
Standard Basic Deprotection Conditions (for Fmoc):
-
20% piperidine in Dimethylformamide (DMF) at room temperature.[8]
-
-
Orthogonal Stability Test:
-
Boc-protected compound: Treatment with 20% piperidine in DMF.
-
Fmoc-protected compound: Treatment with 20-50% TFA in DCM.
-
-
Stability towards other common reagents:
-
Nucleophiles: Hydrazine in DMF (relevant for cleavage from certain resins).
-
Mild Bases: Diisopropylethylamine (DIPEA) in DMF (commonly used in coupling reactions).
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
-
Detection: UV detection at a wavelength suitable for the aromatic system (e.g., 254 nm).
-
Quantification: The percentage of the remaining protected compound at each time point will be calculated by integrating the peak area of the starting material relative to the total peak area of the starting material and the deprotected product.
Expected Outcomes and Data Interpretation
The experimental data should be summarized in tables to facilitate a clear comparison.
Table 1: Anticipated Stability of Boc- and Fmoc-protected 2-(methylamino)-5-methylbenzoic acid
| Condition | Reagent | Expected Stability of Boc-derivative (% remaining after 2h) | Expected Stability of Fmoc-derivative (% remaining after 2h) | Rationale |
| Acidic | 20% TFA in DCM | < 5% | > 95% | Boc is designed to be acid-labile, while Fmoc is acid-stable.[12] |
| Basic | 20% Piperidine in DMF | > 95% | < 5% | Fmoc is base-labile, while Boc is generally base-stable.[11] |
| Mild Base | 10% DIPEA in DMF | > 98% | > 95% | Both groups are expected to be largely stable to milder tertiary amine bases. |
| Nucleophilic | 5% Hydrazine in DMF | > 95% | ~80-90% | Boc is stable to hydrazine, while Fmoc can show some lability. |
Interpretation of Results:
The rate of deprotection under the respective standard conditions will provide a quantitative measure of the lability of each protecting group on this specific substrate. The steric hindrance from the N-methyl group and the electronic effects of the aromatic ring may influence these rates compared to standard aliphatic amino acids.
The key test will be the stability under orthogonal conditions. Any degradation of the Boc-protected compound in piperidine or the Fmoc-protected compound in TFA would indicate a loss of orthogonality for this particular substrate, which would have significant implications for its use in multi-step synthesis.
Conclusion and Recommendations
This guide provides a comprehensive framework for a comparative study on the stability of Boc and Fmoc protection for 2-(methylamino)-5-methylbenzoic acid. While general principles suggest that Boc will be the superior choice when subsequent steps require basic conditions and Fmoc the preferred option for acid-sensitive sequences, the subtle electronic and steric effects of this particular N-methylated aromatic structure necessitate empirical validation.
By following the detailed experimental protocols outlined herein, researchers can generate quantitative stability data specific to their molecule of interest. This data-driven approach will enable a more informed and strategic selection of a protecting group strategy, ultimately leading to more efficient and successful synthetic outcomes. The choice between Boc and Fmoc is not merely a matter of tradition but a critical decision that should be supported by a thorough understanding of their stability in the specific molecular context.
References
- Benchchem. A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability for Pharmaceutical and Research Applications. Benchchem. Accessed January 2, 2026.
- Benchchem. A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Fmoc vs. Boc in Peptide Synthesis. Benchchem. Accessed January 2, 2026.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. Accessed January 2, 2026.
- Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem. Accessed January 2, 2026.
- LifeTein. Should My Peptide Be Methylated?. LifeTein. Accessed January 2, 2026.
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A Spectroscopic Journey: Characterizing 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid and Its Synthetic Precursors
In the landscape of pharmaceutical and materials science, the precise synthesis and rigorous characterization of novel organic molecules are paramount. This guide provides an in-depth spectroscopic comparison of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, a key building block, with its precursors: 2-amino-5-methylbenzoic acid and 2-(methylamino)-5-methylbenzoic acid. By examining the transformations through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the structural evolution at each synthetic step. This comparative analysis serves as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental observations.
The Synthetic Pathway: A Visual Overview
The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid typically proceeds through a two-step sequence starting from 2-amino-5-methylbenzoic acid. The initial step involves the methylation of the primary amine to form 2-(methylamino)-5-methylbenzoic acid, which is subsequently protected with a tert-butoxycarbonyl (Boc) group to yield the final product. This progression of functional group transformations is readily monitored by spectroscopic methods.
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral N-Boc-N-methyl-5-methylanthranilic Acid Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is not merely a matter of academic curiosity—it is a critical determinant of therapeutic efficacy and safety. Derivatives of N-Boc-N-methyl-5-methylanthranilic acid are pivotal intermediates in the synthesis of a range of pharmacologically active compounds, including quinazolinone-based therapeutics.[1][2] Ensuring the enantiomeric purity of these chiral building blocks is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of these derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you to select and implement the optimal method for your specific needs.
The Analytical Imperative: Why Enantiomeric Purity Matters
The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with the inherently chiral environment of biological systems, such as enzymes and receptors. For derivatives of N-Boc-N-methyl-5-methylanthranilic acid, which serve as precursors to complex bioactive molecules, even minor enantiomeric impurities can lead to:
-
Reduced Therapeutic Efficacy: If one enantiomer is significantly more active than the other, the presence of the less active form dilutes the overall potency of the drug substance.
-
Altered Pharmacokinetic and Pharmacodynamic Profiles: Enantiomers can be metabolized at different rates, leading to variations in drug exposure and duration of action.
-
Unforeseen Toxicity: The "inactive" enantiomer is not always benign. It may have its own pharmacological effects, potentially leading to adverse drug reactions or off-target toxicity.
Therefore, robust and reliable analytical methods for quantifying enantiomeric excess (% ee) are indispensable throughout the drug development pipeline.[3]
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for determining enantiomeric purity is a critical decision driven by factors such as the nature of the analyte, required sensitivity, sample throughput, and available instrumentation. Here, we compare the three most powerful and widely used methods.
Workflow for Selecting an Enantiomeric Purity Assessment Method
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A Senior Application Scientist's Guide to Orthogonal Protection of 2-(Methylamino)-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of pharmaceutical intermediates, the judicious selection and application of protecting groups are paramount. The molecule 2-(methylamino)-5-methylbenzoic acid presents a classic challenge: the presence of two reactive functional groups, a secondary amine and a carboxylic acid, which often require selective masking to prevent undesired side reactions during subsequent transformations. This guide, compiled from the perspective of a Senior Application Scientist, provides an in-depth comparison of alternative protecting group strategies for this substrate, grounded in experimental data and mechanistic rationale.
The Challenge: Balancing Reactivity and Selectivity
The nucleophilic secondary amine and the acidic carboxylic acid in 2-(methylamino)-5-methylbenzoic acid can interfere with a wide array of synthetic transformations. For instance, in a coupling reaction involving the carboxylic acid, the amine can act as a competing nucleophile. Conversely, when targeting modifications at the amine, the carboxylic acid can undergo unwanted esterification or act as a proton source, quenching reagents. Therefore, an effective protection strategy must be orthogonal, allowing for the selective deprotection of one group while the other remains intact.[1][2]
Protecting the Secondary Amine: A Comparative Analysis
The secondary amine in our target molecule, being an N-methyl aniline derivative, exhibits moderate nucleophilicity. The choice of protecting group should consider not only the ease of installation and removal but also its stability towards the reaction conditions planned for modifying the carboxylic acid moiety.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its ease of introduction and removal under mild acidic conditions.[3]
-
Mechanism of Protection: The amine nitrogen attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), leading to the formation of the N-Boc protected amine. The reaction is typically carried out in the presence of a base to neutralize the liberated acid.
-
Experimental Insights: For N-methyl anilines, the reaction can be sluggish compared to aliphatic amines. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4]
-
Deprotection: The Boc group is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[5]
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another widely used protecting group for amines, offering orthogonality to the Boc group as it is typically removed by hydrogenolysis.[3]
-
Mechanism of Protection: The amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, to form the carbamate.
-
Experimental Insights: The Cbz group is generally stable to acidic and basic conditions, making it a robust choice for multi-step syntheses.[6]
-
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a mild and efficient method.[5]
Sulfonamide Protecting Groups (e.g., Tosyl)
Sulfonamides, such as the p-toluenesulfonamide (Tosyl or Ts) group, offer a more robust protection for amines, being stable to a wider range of conditions, including strongly acidic and basic environments.[7]
-
Mechanism of Protection: The amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the sulfonamide.
-
Experimental Insights: The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine. However, their robust nature can make deprotection challenging.
-
Deprotection: Deprotection of sulfonamides often requires harsh conditions, such as strong acid hydrolysis at elevated temperatures or dissolving metal reductions.[8][9][10] However, recent methods utilizing trifluoromethanesulfonic acid have shown promise for chemoselective deprotection under milder conditions.[8][9][10]
Table 1: Comparison of Amine Protecting Groups
| Protecting Group | Reagent for Protection | Typical Conditions for Protection | Deprotection Conditions | Orthogonality with Benzyl Esters |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP), CH₂Cl₂ | Strong acid (e.g., TFA, HCl) | Good |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), THF/H₂O | H₂/Pd-C | Good |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | Base (e.g., Pyridine), CH₂Cl₂ | Strong acid (HBr/AcOH) or reducing agents | Excellent |
Protecting the Carboxylic Acid: Esterification Strategies
The carboxylic acid of 2-(methylamino)-5-methylbenzoic acid can be protected as an ester. The choice of ester will determine the deprotection method and its compatibility with the chosen amine protecting group.
Benzyl Ester
Benzyl esters are a popular choice for carboxylic acid protection due to their removal under mild, neutral conditions via hydrogenolysis, making them orthogonal to acid-labile (Boc) and base-labile protecting groups.[11][12][13]
-
Mechanism of Esterification: Fischer esterification using benzyl alcohol and an acid catalyst is a common method. Alternatively, reaction with benzyl bromide in the presence of a base can be employed.[11][12][13]
-
Experimental Insights: For sterically hindered benzoic acids, driving the Fischer esterification to completion may require azeotropic removal of water.
-
Deprotection: Catalytic hydrogenolysis is the preferred method for deprotection, yielding the carboxylic acid and toluene as a byproduct.[11][12][13]
Methyl Ester
Methyl esters are a simple and common protecting group for carboxylic acids.
-
Mechanism of Esterification: Typically formed by Fischer esterification with methanol and an acid catalyst.
-
Experimental Insights: While easy to form, their removal requires saponification with a base (e.g., NaOH or KOH), which might not be compatible with other base-sensitive functional groups in the molecule.
-
Deprotection: Hydrolysis under basic conditions followed by acidic workup.
tert-Butyl Ester
tert-Butyl esters provide protection that is orthogonal to base-labile and hydrogenolysis-labile groups, as they are cleaved under acidic conditions.
-
Mechanism of Esterification: Reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst.
-
Experimental Insights: The bulky tert-butyl group can provide steric protection to the carbonyl group.
-
Deprotection: Cleavage is achieved with strong acids, similar to the deprotection of a Boc group.
Table 2: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Reagent for Protection | Typical Conditions for Protection | Deprotection Conditions | Orthogonality with Amine Protecting Groups |
| Benzyl Ester | Benzyl alcohol, H⁺ or Benzyl bromide, base | Toluene, reflux or DMF, rt | H₂/Pd-C | Excellent with Boc and Tosyl |
| Methyl Ester | Methanol, H⁺ | Reflux | Base (e.g., NaOH), then H⁺ | Good with Boc and Cbz (under non-hydrolytic conditions) |
| tert-Butyl Ester | Isobutylene, H⁺ | CH₂Cl₂, H₂SO₄ (cat.) | Strong acid (e.g., TFA) | Good with Cbz and Tosyl |
Orthogonal Protection Strategies in Practice
The key to successfully manipulating 2-(methylamino)-5-methylbenzoic acid is to choose a pair of protecting groups that can be removed selectively.
Strategy 1: Boc (Amine) and Benzyl Ester (Carboxylic Acid)
This is a widely used and highly effective orthogonal strategy. The amine is protected as a Boc carbamate, and the carboxylic acid as a benzyl ester. The benzyl ester can be selectively removed by hydrogenolysis, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid to liberate the free amine.
Caption: Orthogonal protection strategy using Boc and Benzyl Ester.
Strategy 2: Cbz (Amine) and tert-Butyl Ester (Carboxylic Acid)
In this strategy, the amine is protected with a Cbz group, and the carboxylic acid as a tert-butyl ester. The tert-butyl ester can be selectively cleaved with acid, leaving the Cbz group untouched. The Cbz group can then be removed by hydrogenolysis.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
As a Senior Application Scientist, it is understood that pioneering research and drug development necessitate the use of novel chemical entities. However, the responsibility of innovation extends to the safe and environmentally conscious management of all laboratory materials, from inception to disposal. This guide provides a comprehensive, principles-based protocol for the proper disposal of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Part 1: Hazard Assessment and Chemical Profile
Before any handling or disposal procedure, a thorough understanding of the compound's chemical nature and associated hazards is paramount. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a solid organic compound characterized by a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine. This structure informs its primary hazards and chemical incompatibilities.
According to safety data sheets (SDS), this compound is classified as a hazardous substance.[1][2] The primary risks include:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]
The presence of the Boc protecting group is a key consideration. This group is notoriously acid-labile and will decompose in the presence of strong acids, generating carbon dioxide and a tert-butyl cation.[4][5] This reactivity dictates specific segregation requirements during waste accumulation.
| Hazard Profile: 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid | |
| Physical State | Solid Powder[2] |
| GHS Classification | Acute Toxicity, Oral (Category 4)[3] Skin Irritation (Category 2)[2][3] Eye Irritation (Category 2A)[2][3] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[3][6] |
| Signal Word | Warning[2][3] |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin Contact, Eye Contact |
| Key Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant.[2][3][7] |
Part 2: Core Principles of Disposal
The foundational principle for disposing of this research chemical is to treat it as hazardous waste . Laboratory personnel should never dispose of this chemical, or its empty containers, in the regular trash or via sewer/drain systems.[8][9] This approach is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from generation to final disposal.[10][11]
Waste Segregation: The Cornerstone of Safety
Proper segregation prevents dangerous chemical reactions within a waste container. Due to its chemical structure, 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid must be kept separate from:
-
Bases: As a carboxylic acid, it will react with bases in a neutralization reaction. While often not violent, mixing acid and base waste streams is improper practice.[12][13]
-
Strong Oxidizing Agents: Avoid contamination with agents like nitrates or perchlorates, as this can create conditions for ignition or explosion.[1]
-
Strong Acids: To preserve the integrity of the Boc group and prevent gas evolution (CO2), do not mix this waste with strong acids like concentrated hydrochloric or sulfuric acid.[4][5][14]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe accumulation and disposal of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid and associated contaminated materials.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing the correct PPE.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a fume hood or wear a respirator.[3][6][7]
Step 2: Prepare a Designated Hazardous Waste Container
All waste, including the pure compound and any contaminated items, must be collected in a designated container.
-
Container Compatibility: Use a container made of a material compatible with the waste. The original product container is often the best choice.[8] Alternatively, a high-density polyethylene (HDPE) or glass container with a screw-on cap is appropriate.[12][13]
-
Container Condition: The container must be in good condition, free of leaks, and have a securely fitting lid.[10]
-
Headspace: Do not fill the container to the brim. Always leave at least 10% or one inch of headspace to allow for expansion.[13]
Step 3: Label the Waste Container Correctly and Completely
Proper labeling is a critical regulatory requirement.
-
Labeling: Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Content Identification: Clearly write the full chemical name: "2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid ". Do not use abbreviations or chemical formulas.[9]
-
Hazard Communication: Indicate the relevant hazards (e.g., "Irritant," "Toxic").
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Store the prepared waste container in a designated SAA until it is ready for pickup.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel who generate the waste.[10][15]
-
Segregation: Store the container with other compatible solid organic wastes, away from the incompatible materials listed in Part 2. Use secondary containment to prevent the spread of any potential leaks.[9][10]
-
Container Closure: Keep the waste container closed at all times except when adding waste.[8][16]
Step 5: Arrange for Professional Disposal
Once the container is full or the project is complete, arrange for its removal.
-
Contact EHS: Follow your institution's procedures to request a waste pickup from the EHS department or their contracted hazardous waste disposal service.[17][16]
-
Do Not Accumulate: Do not allow waste to accumulate indefinitely. Federal regulations limit the amount of time waste can be stored in an SAA once the container is full.[15][16]
Part 4: Managing Contaminated Materials and Spills
Contaminated Debris: Any item that comes into direct contact with 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is considered hazardous waste. This includes:
-
Gloves
-
Weighing paper or boats
-
Contaminated paper towels
-
Pipette tips
-
Spill cleanup materials
These items should be placed directly into the designated solid hazardous waste container.[8]
Spill Response: In the event of a minor spill:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE before starting cleanup.
-
Containment: For a solid spill, carefully sweep or vacuum the material and place it into the hazardous waste container.[3] Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.[1]
Visualization: Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.
Caption: Logical workflow for the disposal of research chemicals.
References
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid
Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid (CAS No. 141871-02-5) was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDSs of structurally related compounds, including substituted benzoic acids and other N-Boc protected amino acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of a chemical is the foundation of safe laboratory practice. Based on an analysis of close structural analogs, such as 5-[(Tert-Butoxycarbonyl)amino]-2-methylbenzoic acid, 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, and the parent benzoic acid class, we can anticipate the primary risks associated with this compound.[1]
The primary hazards are identified as:
-
Skin Irritation (H315): The compound is likely to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Direct contact with the eyes is expected to cause serious irritation.[1]
-
Respiratory Irritation (H335): As a fine powder, the compound poses a significant risk of respiratory tract irritation if dust is inhaled.[1][2]
-
Harmful if Swallowed (H302): Ingestion of the compound may be harmful.[1]
-
Combustible Solid: Like many organic powders, it may be combustible, and fine dust can form explosive mixtures with air under certain conditions.[3][4][5]
The primary routes of occupational exposure are inhalation of airborne dust, direct skin contact, eye contact, and accidental ingestion. Therefore, a multi-layered approach combining engineering controls and robust Personal Protective Equipment (PPE) is essential.
Engineering Controls: Your First and Most Effective Barrier
Before any personal protective equipment is worn, engineering controls should be in place to minimize exposure. PPE should never be used as a substitute for well-designed engineering solutions.
-
Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood.[6] This is critical to contain dust and prevent inhalation.[7] The horizontal airflow of a fume hood also provides a stable environment for accurate weighing, minimizing fluctuations caused by room air currents.[8]
-
Designated Work Area: Establish a designated area for working with this compound.[8] Cover the work surface with absorbent, disposable bench paper to contain any minor spills and simplify cleanup.[8]
Personal Protective Equipment (PPE): A Mandated Protocol
A comprehensive PPE strategy is crucial to prevent direct contact and exposure. The following table summarizes the required equipment.
| PPE Category | Recommended Equipment | Rationale & Key Considerations |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[6] | Mandatory. Protects against dust particles and potential splashes. Safety glasses are insufficient as they do not provide a seal around the eyes.[9] |
| A face shield worn over chemical goggles.[6] | Highly Recommended, especially when handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation.[10] | |
| Skin & Body Protection | Chemical-resistant lab coat.[6] | Must be worn fully buttoned to protect skin and personal clothing from contamination.[10] |
| Chemical-resistant gloves (e.g., disposable nitrile).[6] | Inspect gloves for defects before use.[6] Remove and replace gloves immediately if they become contaminated. To avoid cross-contamination, never touch common surfaces like doorknobs or keyboards with gloved hands.[11][12] | |
| Closed-toe shoes.[9] | Made of a non-porous, chemical-resistant material to protect feet from spills. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask). | Situational. Required if engineering controls are insufficient, during a large spill cleanup, or if noticeable dust is generated despite using a fume hood.[6][10] |
Safe Handling and Operational Workflow
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible, safe science.
Step-by-Step Handling Procedure
-
Preparation:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Designate your work area within the hood and cover the surface with bench paper.[8]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before handling the chemical.[6]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area. The sequence should be: lab coat, eye protection, and finally, gloves.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[8] Keep the container closed as much as possible.[8]
-
Transfer: When transferring the solid, use a spatula and work slowly to minimize the creation of airborne dust.
-
In Solution: If working with the compound in solution, handle it over disposable bench covers to contain potential splashes or spills.[8]
-
-
Post-Handling & Decontamination:
-
Clean any contaminated surfaces and equipment thoroughly. Decontaminate the work area with an appropriate solvent and then wash with soap and water.[13]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield/goggles, and finally the lab coat.[6]
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14][15]
-
Caption: Standard operational workflow for handling the chemical.
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.
Spill Response
-
Minor Spill (within fume hood):
-
Ensure all PPE is still correctly worn.
-
Use a HEPA-filter vacuum for cleanup or gently moisten the spilled powder with a suitable solvent to prevent it from becoming airborne.[14][16]
-
Carefully collect the material with absorbent pads or other non-reactive material.[15]
-
Place all cleanup materials into a sealed, labeled hazardous waste container.[17]
-
Thoroughly decontaminate the area.
-
-
Major Spill (outside fume hood):
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing.[17] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[15] Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air immediately.[17] If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water and have the person drink 2-4 cupfuls of water.[14] Seek immediate medical attention.[14]
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical lifecycle.
-
Storage:
-
Disposal:
-
All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]
-
Do not dispose of the chemical down the drain.[13]
-
Waste disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[13] It may be necessary to contact a licensed hazardous waste disposal company.[15]
-
References
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- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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- Powder-Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Thermo Fisher Scientific. (2009, September 22). 2-Amino-5-methylbenzoic acid SAFETY DATA SHEET.
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- AK Scientific, Inc. (2022, April 11). 5-[(Tert-Butoxycarbonyl)amino]-2-methylbenzoic acid Safety Data Sheet.
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- Sigma-Aldrich. (2024, January 9). p-Toluic acid SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 24). m-Toluic acid SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylbenzoic acid. PubChem Compound Database.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-5-methylbenzoic Acid Safety Data Sheet.
- Fisher Scientific. (2009, September 22). 2-Amino-5-methylbenzoic acid SAFETY DATA SHEET.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Fisher Scientific. (2024, March 30). 4-(Boc-aminomethyl)benzoic acid SAFETY DATA SHEET.
- TCI EUROPE N.V. (2025, March 10). 4-[(tert-Butoxycarbonylamino)methyl]benzoic Acid SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid.
- Technical Disclosure Commons. (2023, January 31). Improved process for the preparation of (±) 4-amino-5-hexenoic acid.
- BLDpharm. (n.d.). 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

